Fmoc-dap hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYFLMAHOWVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-dap(HCl): Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-2,3-diaminopropionic acid hydrochloride, commonly referred to as Fmoc-dap(HCl), is a pivotal building block in the field of peptide chemistry. As a non-proteinogenic amino acid derivative, it offers a unique structural motif for the synthesis of novel peptides with tailored biological activities and physicochemical properties. The presence of a free side-chain amine, in addition to the alpha-amino group, provides a valuable locus for post-synthetic modifications, such as labeling, cyclization, or the attachment of functional moieties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-dap(HCl), its applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its effective utilization.
Core Properties of Fmoc-dap(HCl)
The properties of Fmoc-dap(HCl) can vary slightly depending on the stereochemistry (L- or D-isomer) and the specific salt form. The most commonly utilized forms in peptide synthesis are the hydrochloride salts of the L- and D-isomers of N-α-Fmoc-2,3-diaminopropionic acid.
| Property | Fmoc-L-Dap-OH·HCl | Fmoc-D-Dap-OH·HCl |
| Synonyms | N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride, Fmoc-L-Dpr-OH·HCl | N-alpha-Fmoc-D-2,3-diaminopropionic acid hydrochloride, Fmoc-D-Dpr-OH·HCl |
| CAS Number | 212688-53-4[1] | 487027-89-4 |
| Molecular Formula | C₁₈H₁₈N₂O₄·HCl[1] | C₁₈H₁₈N₂O₄·HCl |
| Molecular Weight | 362.81 g/mol [1] | 362.81 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Melting Point | Not available | 176 - 187 °C[2] |
| Solubility | Soluble in organic solvents like DMF.[3] | Soluble in organic solvents. |
| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC)[2] |
Note: For research purposes, always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
The Strategic Importance of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential feature of this amino acid derivative, enabling its use in modern solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, preventing its participation in peptide bond formation until desired.
Key Advantages of Fmoc Chemistry:
-
Mild Deprotection Conditions: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. This allows for the selective deprotection of the α-amino group without affecting the integrity of the side chains.
-
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance at around 301 nm, allowing for the real-time monitoring of the deprotection reaction and ensuring its completion.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-dap(HCl) is primarily employed as a building block in Fmoc-based SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The presence of the side-chain amine opens up a plethora of possibilities for creating complex peptide architectures.
Experimental Workflow for Incorporation of Fmoc-dap(HCl)
The following diagram illustrates the general workflow for the incorporation of an Fmoc-dap(HCl) residue into a growing peptide chain on a solid support.
Caption: General workflow for the incorporation of Fmoc-dap(HCl) in SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-dap(HCl)
This protocol outlines a standard procedure for coupling Fmoc-L-Dap-OH·HCl to a resin-bound peptide with a free N-terminus using HBTU/HOBt activation.
Materials:
-
Resin-bound peptide with a free amino group
-
Fmoc-L-Dap-OH·HCl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free primary amine using the Kaiser test (a positive test results in a blue color).[6]
-
-
Activation of Fmoc-L-Dap-OH·HCl:
-
In a separate reaction vessel, dissolve Fmoc-L-Dap-OH·HCl (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[6]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative test indicates a complete reaction).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the deprotection of the newly incorporated Fmoc-dap residue and the coupling of the next Fmoc-amino acid in the sequence.
-
Monitoring Fmoc Deprotection
As mentioned, the deprotection of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the collected filtrate.
Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.
A stable and consistent absorbance reading across multiple deprotection cycles indicates efficient and complete reactions. A significant drop in absorbance may suggest incomplete coupling in the preceding step.[5]
Side-Chain Modification of the Dap Residue
The primary advantage of incorporating a Dap residue is the availability of its side-chain amine for further chemical modifications. To achieve this, an orthogonal protecting group strategy is necessary. For instance, if the α-amino group is protected with Fmoc, the β-amino group of Dap can be protected with a group that is stable to piperidine but can be removed under different conditions (e.g., Boc, Alloc, or Dde).
Potential Side Reactions
While Fmoc-SPPS is a robust methodology, researchers should be aware of potential side reactions, particularly when working with di-functional amino acids like Dap.
-
Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This can be mitigated by using more potent coupling reagents, such as HATU or COMU, or by performing a double coupling.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.
-
Racemization: While HOBt is used to suppress racemization, it can still occur to a small extent, especially with prolonged activation times or in the presence of excess base.[7]
Safety and Handling
Fmoc-dap(HCl) should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Reagents used in peptide synthesis, such as DMF, piperidine, and TFA, are hazardous and require careful handling and disposal according to institutional and local regulations.
Conclusion
Fmoc-dap(HCl) is a versatile and valuable building block for the synthesis of complex and functional peptides. Its unique di-functional nature, combined with the advantages of Fmoc chemistry, provides peptide chemists with a powerful tool for drug discovery and development. A thorough understanding of its properties and careful implementation of established protocols are key to its successful application in the laboratory.
References
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
-
Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(3), 1169-1177. Retrieved from [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Sources
Structure of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride
An In-depth Technical Guide to the Structure and Application of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride
Introduction
N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is a pivotal building block in the fields of peptide synthesis and medicinal chemistry. As a protected, non-proteinogenic amino acid, its unique structure offers researchers a versatile scaffold for creating complex peptide architectures and novel drug candidates.[1] The molecule incorporates three key features: the L-isomer of 2,3-diaminopropionic acid (Dap), a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a hydrochloride salt to enhance solubility and ease of handling.[1] This guide provides a comprehensive analysis of its structure, properties, and applications, with a focus on its role in modern drug development and peptide science.
Core Structural Analysis
The functionality of this compound is derived from the interplay of its constituent parts. A thorough understanding of each component is essential for its effective application.
The L-2,3-Diaminopropionic Acid (Dap) Core
L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its structure is analogous to alanine but with an additional amino group on the β-carbon.[3] This second amine provides a valuable chemical handle for a wide range of modifications, such as PEGylation, lipidation, cyclization, or the attachment of fluorescent labels and cytotoxic payloads.[4] The "L" designation refers to the stereochemistry at the α-carbon, which is the same configuration as the naturally occurring amino acids in proteins.
The N-alpha-Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amine in solid-phase peptide synthesis (SPPS).[5] Its popularity stems from its unique cleavage condition—it is stable in acidic conditions but readily removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[6][7]
This base-lability is a result of the fluorenyl ring system, which makes the proton on the 9th carbon acidic. A base can abstract this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][8] The DBF byproduct is then scavenged by the amine base (e.g., piperidine) to prevent it from reacting with the newly deprotected amino group of the peptide chain.[5]
The use of the Fmoc group allows for an "orthogonal" protection strategy.[7] This means that the α-amine can be deprotected without affecting the acid-labile protecting groups commonly used for the side chains of other amino acids (like Boc or tBu).[7][9] This selective deprotection is the foundation of Fmoc-based SPPS.[10]
The Hydrochloride Salt Form
The hydrochloride salt form of N-α-Fmoc-L-2,3-diaminopropionic acid significantly enhances its solubility in the polar aprotic solvents used during peptide synthesis, such as DMF.[1] This improved solubility ensures efficient and complete coupling reactions, making it a more practical and reliable reagent in the laboratory.[1][]
Visualizing the Core Structure
Caption: Chemical structure of the topic compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 212688-53-4 | [1] |
| Synonyms | Fmoc-L-Dap-OH·HCl | [1] |
| Molecular Formula | C18H19ClN2O4 | [12] |
| Molecular Weight | 378.81 g/mol | N/A |
| Appearance | White to off-white solid | [13] |
| Purity | ≥ 99.7% (Chiral HPLC) | [1] |
| Solubility | Soluble in DMF | [] |
Applications in Peptide Synthesis and Drug Development
The primary application of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][14]
Role in Solid-Phase Peptide Synthesis (SPPS)
SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[15] This allows for the iterative addition of amino acids, with excess reagents and byproducts washed away after each step.[15] The process is highly amenable to automation.[10]
The incorporation of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride follows the standard SPPS cycle:
-
Deprotection: The Fmoc group of the resin-bound peptide is removed with a piperidine solution.
-
Washing: The resin is thoroughly washed to remove piperidine and the DBF adduct.
-
Coupling: N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is "activated" with a coupling reagent (e.g., HCTU, HATU) and added to the resin to form a new peptide bond.[16]
-
Washing: The resin is washed again to remove excess reagents.
This cycle is repeated for each subsequent amino acid in the desired sequence.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[7][17]
Site-Specific Modification via the Beta-Amine
The true utility of incorporating Dap into a peptide chain lies in its free β-amino group. While the peptide remains anchored to the solid support, this side-chain amine can be selectively modified. This is often achieved using an orthogonal protecting group on the β-amine, such as Monomethoxytrityl (Mtt) or tert-Butyloxycarbonyl (Boc), which can be removed under conditions that do not affect the Fmoc group or other side-chain protectors.[4][13][18] This allows for the synthesis of:
-
Branched Peptides: A second peptide chain can be grown from the Dap side chain.
-
Cyclic Peptides: The side chain can be used as an anchor point for cyclization.
-
Conjugated Molecules: Payloads such as imaging agents, linkers for antibody-drug conjugates (ADCs), or small molecule drugs can be precisely attached.[4][14]
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[15]
-
Add a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and activate the carboxyl group.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) and dry under vacuum if the synthesis is complete.[15]
-
Protocol 2: Peptide Cleavage from Resin and Final Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups.
-
Preparation:
-
After the final amino acid coupling and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[15]
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[15]
-
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).
-
Agitate gently for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate, which contains the cleaved peptide.
-
Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[7]
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage reagents.
-
Dry the final peptide pellet under vacuum.
-
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. FMoc-L-2,3-diaMinopropionic acid hydrochloride | 487027-89-4 [amp.chemicalbook.com]
- 13. Fmoc-Dap(Mtt)-OH [myskinrecipes.com]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
Introduction: Unraveling the Versatility of a Unique Amino Acid Building Block
An In-depth Technical Guide to Fmoc-Dap(HCl) and its Derivatives in Peptide Synthesis
N-(9-Fluorenylmethoxycarbonyl)-diaminopropionic acid (Fmoc-Dap), particularly in its hydrochloride salt form (Fmoc-Dap(HCl)), represents a cornerstone building block for chemists and drug developers engaged in advanced peptide synthesis. Diaminopropionic acid is an unnatural amino acid distinguished by the presence of two amino groups: an alpha (α) and a beta (β) amine. This unique structure provides a strategic point for molecular modifications, such as peptide branching, cyclization, and the conjugation of functional moieties like fluorophores or drug payloads.
However, the designation "Fmoc-Dap(HCl)" is often ambiguous and requires careful specification. It can refer to different stereoisomers (L- or D-) and, more critically, to different protection schemes on the two amino groups. This guide, prepared from the perspective of a Senior Application Scientist, will deconstruct this ambiguity, providing a comprehensive technical overview of the most common and functionally critical Dap derivatives. We will delve into their chemical properties, explain the causality behind their use in solid-phase peptide synthesis (SPPS), and provide field-proven protocols to ensure their successful application in research and development.
Core Compound Profiles: A Comparative Overview
The utility of a Dap derivative is defined by its protecting group strategy. The most common form, Nα-Fmoc-L-Dap(HCl), leaves the β-amino group free (as a hydrochloride salt), making it available for immediate modification after incorporation into a peptide chain. Orthogonally protected versions, such as Nα-Fmoc-Nβ-Boc-L-Dap-OH, are arguably more versatile, allowing for the selective deprotection of the β-amine at a later, strategic point in the synthesis.
The table below summarizes the key quantitative data for several common Fmoc-Dap derivatives. Researchers must verify the exact specifications from their supplier's Certificate of Analysis for lot-specific data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Application |
| Fmoc-L-Dap(HCl) (Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride) | 212688-53-4 | C₁₈H₁₈N₂O₄·HCl | 362.81 | Direct use of the free β-amine after neutralization. |
| Fmoc-D-Dap(HCl) (Nα-Fmoc-D-2,3-diaminopropionic acid hydrochloride) | 251317-00-7 | C₁₈H₁₉ClN₂O₄ | 362.81 | Incorporation of D-amino acids to increase proteolytic stability. |
| Fmoc-L-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid) | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.46[1] | Orthogonal synthesis for side-chain modification after chain elongation. |
| Fmoc-L-Dap(Fmoc)-OH (Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid) | 201473-90-7 | C₃₃H₂₈N₂O₆ | 548.58[2] | Used when both amines require Fmoc protection; less common in standard SPPS. |
| Fmoc-Dap-OH (Nα-Fmoc-L-2,3-diaminopropionic acid) | 181954-34-7 | C₁₈H₁₈N₂O₄ | 326.35[3] | The free base form of the hydrochloride salt. |
The Strategic Imperative of Orthogonal Protection
The primary challenge and opportunity in using Dap is managing its two amino groups. To achieve selective modification, a strategy of orthogonal protection is essential. This means using protecting groups on the α- and β-amines that can be removed under different, non-interfering chemical conditions.
The Fmoc/Boc protection scheme is the most prevalent and powerful example.[1]
-
The α-amino group is protected by the Fmoc group . This group is base-labile and is cleaved at each cycle of peptide elongation using a mild base, typically piperidine.[4][5]
-
The β-amino group is protected by the Boc (tert-butyloxycarbonyl) group . This group is acid-labile and is stable to the piperidine used for Fmoc removal. It is cleaved only during the final resin cleavage step with strong acids like trifluoroacetic acid (TFA), or it can be selectively removed on-resin using milder acid conditions that leave other acid-labile side-chain protecting groups (like tBu) intact.
This orthogonality is the key to unlocking Dap's potential, as illustrated in the workflow below.
Experimental Protocols: From Bench to Product
Handling and Storage: Preserving Reagent Integrity
The foundation of any successful synthesis is the quality of the starting materials. Fmoc-protected amino acids, including Fmoc-Dap(HCl), are sensitive to moisture and, to a lesser extent, light.[6]
-
Long-Term Storage : For long-term viability, store the lyophilized powder at -20°C in a tightly sealed container within a desiccator.[7][8] Moisture is the primary catalyst for degradation.
-
Handling : Before opening the container, always allow it to equilibrate to room temperature for at least 30 minutes.[7] This critical step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.[7][8] Always handle with gloves to prevent contamination.[7]
-
Solution Storage : Peptide solutions are far less stable than lyophilized powder. If a stock solution must be prepared, use an anhydrous, amine-free solvent like dimethylformamide (DMF). For maximum stability, solutions should be used fresh or flash-frozen and stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this accelerates degradation.[7][8]
Workflow: Incorporation into a Peptide via Fmoc-SPPS
The following is a standard manual protocol for coupling an Fmoc-Dap derivative onto a resin-bound peptide chain with a free N-terminal amine. This cycle is repeated for each amino acid added to the chain.
Methodology:
-
Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following Fmoc deprotection. Swell the resin in high-quality, amine-free DMF.
-
Amino Acid Activation (Self-Validating Step) :
-
Rationale : The carboxylic acid of the incoming Fmoc-Dap derivative must be activated to form a highly reactive species that will readily form a peptide bond. HBTU (or HCTU) in the presence of a non-nucleophilic base like DIPEA is a highly efficient and common choice that minimizes racemization.[9]
-
Protocol : In a separate vessel, dissolve 3 equivalents of the Fmoc-Dap derivative (e.g., Fmoc-L-Dap(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF relative to the molar loading of the resin. Allow this solution to pre-activate for 5-10 minutes. For Fmoc-Dap(HCl), the DIPEA will also serve to neutralize the hydrochloride salt.
-
-
Coupling Reaction :
-
Protocol : Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel via bubbling with nitrogen or orbital shaking for 1-2 hours at room temperature.
-
-
Monitoring and Trustworthiness :
-
Rationale : To ensure a high-purity final product, it is critical to confirm that the coupling reaction has gone to completion. The Kaiser test is a qualitative colorimetric assay that detects the presence of primary amines.
-
Protocol : After the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and ethanol, and perform the Kaiser test. A negative result (yellow beads) indicates the absence of free amines and a successful coupling. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.[5]
-
-
Fmoc Deprotection :
-
Rationale : The Fmoc group must be removed to expose the α-amine for the next coupling cycle. This is achieved through a β-elimination reaction induced by a secondary amine base.[5]
-
Protocol : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[5][10] Drain and repeat once. The generation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy as an online check in automated synthesizers.[5]
-
-
Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts. Final washes with isopropanol (IPA) and DMF prepare the resin for the next coupling cycle.[5]
Conclusion: A Tool for Precision and Innovation
Fmoc-Dap(HCl) and its orthogonally protected derivatives are more than just another amino acid; they are enabling tools for sophisticated peptide design. By understanding the distinct roles of the different isomers and protection schemes—particularly the robust Fmoc/Boc strategy—researchers can precisely control the synthesis of complex architectures. The successful application of these building blocks relies on a foundation of proper handling to maintain reagent integrity and the implementation of self-validating protocols that monitor each step of the synthesis. With these principles in place, Fmoc-Dap serves as a reliable gateway to novel peptide therapeutics, diagnostics, and biomaterials.
References
-
Aapptec. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fmoc-Peptide Acid Chlorides: Preparation, Characterization and Utility in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
University of California, Irvine - Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
AnaSpec. (n.d.). Di-Fmoc-L-alpha,beta-diaminopropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to the Synthesis of Orthogonally Protected Diaminopropionic Acid Derivatives
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing orthogonally protected derivatives of diaminopropionic acid (Dap) and its homologue, diaminobutyric acid (Dab). These non-proteinogenic amino acids are crucial building blocks in peptide chemistry and drug development, enabling site-specific modifications such as cyclization, branching, and the attachment of various molecular probes.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles of orthogonal protection and presents a comparative analysis of prominent synthetic routes. We will explore detailed, field-proven protocols, explain the causality behind experimental choices, and provide quantitative data to inform your synthetic strategy.
The Imperative of Orthogonal Protection in Peptide Science
In the precise world of peptide synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving the desired final product. The concept of orthogonal protection is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of one class of protecting groups in the presence of others.[3][4] This enables the stepwise elongation of the peptide chain and the introduction of intricate molecular architectures with high fidelity.[3]
Typically, a peptide synthesis strategy employs three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition. The most common is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][5][6]
-
Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support. Acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) are frequently used.[5][6]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications and can be removed without affecting the other protecting groups.[3]
The Fmoc/tBu strategy is a fully orthogonal system, offering mild deprotection conditions suitable for a wide range of peptides.[5][6] Diaminopropionic acid, with its α- and β-amino groups, necessitates an orthogonal protection scheme to allow for selective functionalization. The most common and versatile combination is the Nα-Fmoc and Nβ-Boc protection.[1][7][8][9] This allows for the removal of the Fmoc group during routine peptide elongation, while the Boc group on the side chain remains intact for later, specific modifications.
Synthetic Pathways to Fmoc-Protected Diaminopropionic Acid
Several synthetic routes have been established for the preparation of orthogonally protected Dap derivatives. The choice of strategy often depends on the desired stereochemistry, scalability, and the availability of starting materials. Here, we compare three prominent methods.
Comparative Overview of Synthetic Protocols
| Parameter | Reductive Amination from Serine | Hofmann-type Rearrangement from Gln | Curtius Rearrangement from Asp |
| Starting Material | Nα-Fmoc-O-tert-butyl-D-serine | Fmoc-Gln-OH | N(α)-Boc-Asp(OBn)-OH |
| Key Reaction | Reductive Amination & Oxidation | Hofmann-type Rearrangement | Curtius Rearrangement |
| Typical Protecting Groups | α-Fmoc, β-Boc/Tosyl | α-Fmoc, β-Boc | α-Boc, β-Cbz |
| Overall Yield | 68-73% (for methyl ester)[10] | Suitable for large-scale production[10][11] | Reported as "efficient"[10][12] |
| Chirality Control | Preserves chirality of starting serine[10][13] | Retention of stereochemistry[10] | Retention of stereochemistry[12] |
| Advantages | Excellent stereochemical control, minimal chromatography[10][13] | Scalable, fewer steps[10][11] | Cost-effective[12] |
| Disadvantages | Multi-step process[13] | Requires careful control of reaction conditions[11] | Requires protecting group manipulation for Fmoc-SPPS compatibility[12] |
Detailed Synthetic Protocols and Mechanistic Insights
Synthesis of Fmoc-L-Dap(Boc)-OH via Reductive Amination of a Serine Derivative
This robust strategy leverages the readily available and chiral starting material, Nα-Fmoc-O-tert-butyl-D-serine, to produce the corresponding L-Dap derivative with excellent stereochemical control.[10][13] The key steps involve the formation of an aldehyde, followed by reductive amination and oxidation.
Caption: Synthesis of Fmoc-L-Dap(Boc)-OH from a D-serine derivative.
Step 1: Weinreb-Nahm Amide Formation [13][14]
-
To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) monohydrate (1.1 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIEA) (1.5 equivalents).
-
Continue stirring overnight at room temperature.
-
Work up the reaction to yield the Weinreb-Nahm amide. This intermediate is often sufficiently pure for the next step without chromatographic purification.[13]
Causality: The Weinreb-Nahm amide is a superior intermediate for the controlled reduction to an aldehyde. Unlike other activated carboxyl species, it is resistant to over-reduction to the alcohol due to the formation of a stable chelated intermediate with the reducing agent (LiAlH₄).
Step 2: Reduction to the Garner-like Aldehyde [13][14]
-
Dissolve the Weinreb-Nahm amide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for approximately 15 minutes, monitoring by TLC.
-
Quench the reaction cautiously with an aqueous workup.
-
Extract the product to obtain the crude aldehyde, which can often be used directly in the next step.[13]
Causality: The short reaction time is crucial to prevent side reactions. The crude aldehyde is typically used immediately to avoid potential decomposition or racemization.
Step 3: Reductive Amination [13][14]
-
Dissolve the crude aldehyde (1 equivalent) in ethanol.
-
Add tert-butyl carbamate (Boc-NH₂) (1.2 equivalents) and titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equivalents).
-
Stir for 10 minutes at room temperature to form the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) and stir overnight.
-
Work up the reaction to yield the protected 2,3-diaminopropanol.
Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the aldehyde and facilitate imine formation. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.
Step 4: Oxidation to the Carboxylic Acid [13]
-
A multi-step process involving deprotection of the tert-butyl ether, oxidation of the resulting alcohol, and reprotection steps is typically employed here to arrive at the final orthogonally protected product.
-
A common oxidation system is trichloroisocyanuric acid (TCCA) with catalytic TEMPO and NaBr.[13]
Causality: This controlled oxidation converts the primary alcohol to a carboxylic acid without affecting the other functional groups. The choice of a mild oxidation system is critical to preserve the integrity of the protecting groups.
Synthesis of Fmoc-Dab(Boc)-OH via Hofmann-type Rearrangement of Fmoc-Gln-OH
This method provides a more direct route to Fmoc-protected diaminobutyric acid (Dab), a homolog of Dap, and can be adapted for Dap synthesis.[10] It is particularly amenable to large-scale production.[10][11]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
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- 14. researchgate.net [researchgate.net]
The Strategic Incorporation of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in the Synthesis of Non-Natural Peptides: A Technical Guide
Introduction: Expanding the Chemical Space of Peptides
In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, the 20 proteinogenic amino acids offer a limited chemical toolkit. The incorporation of non-natural amino acids is a cornerstone of advanced peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] Among these, L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block. Its side chain contains a primary amine, providing a versatile chemical handle for a wide array of modifications, including lipidation, PEGylation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads.[2]
This guide provides an in-depth technical overview of the use of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)), a key reagent for introducing Dap into synthetic peptides. We will explore the underlying principles of its application in solid-phase peptide synthesis (SPPS), detail robust experimental protocols, and discuss its role in creating complex and functional peptide architectures.
The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis
The successful chemical synthesis of complex peptides hinges on the strategic use of protecting groups.[3] In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3]
The core of this strategy lies in the differential lability of the protecting groups:
-
The Nα-Fmoc Group: This group protects the α-amino group of the amino acid and is labile to mild basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF).[5][6] This allows for its iterative removal at each step of peptide chain elongation.[3]
-
Side-Chain Protecting Groups: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[3] These groups remain intact during the base-mediated Fmoc deprotection steps and are removed in a single step at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA).[6]
This orthogonal scheme prevents unwanted side reactions and allows for the synthesis of complex peptides with high fidelity.[3] When incorporating Dap, this principle is extended. While the Nα-amino group is protected with the standard Fmoc group, the side-chain (β-amino) group requires its own consideration. Fmoc-Dap(HCl) presents a unique case where the side-chain amine is protected by protonation as a hydrochloride salt.
Incorporating Fmoc-Dap(HCl) in Fmoc-SPPS: A Step-by-Step Workflow
Fmoc-Dap(HCl) is a versatile building block for introducing a primary amine into a peptide sequence.[7][8][9] The hydrochloride salt form enhances the compound's stability and solubility.[7] However, the protonated side-chain amine must be neutralized in situ during the coupling reaction to allow the Nα-amine to react with the growing peptide chain.
Experimental Protocol: Incorporation of Fmoc-Dap(HCl)
This protocol outlines the manual incorporation of Fmoc-Dap(HCl) into a peptide sequence using standard Fmoc-SPPS chemistry.
1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.
2. Nα-Fmoc Deprotection of the Resin-Bound Peptide: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes at room temperature. c. Drain the deprotection solution. d. Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[3][5] e. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. f. Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of Fmoc-Dap(HCl): a. In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. b. Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. The excess base is crucial to both neutralize the hydrochloride salt of the Fmoc-Dap(HCl) and facilitate the coupling reaction. c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 1-2 hours at room temperature. f. Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, the coupling step can be repeated.[2]
4. Capping (Optional): a. To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times).
5. Chain Elongation: a. To add the next amino acid, return to step 2 (Nα-Fmoc Deprotection).
Post-Synthetic Modification of the Dap Side Chain: A Gateway to Functionalization
The primary advantage of incorporating Dap is the ability to selectively modify its side-chain β-amino group. This modification is typically performed on the resin-bound peptide after the full sequence has been assembled but before the final cleavage and side-chain deprotection of other residues. This on-resin strategy allows for the use of excess reagents to drive the reaction to completion, simplifying purification.
Experimental Protocol: On-Resin Acetylation of the Dap Side Chain
This protocol describes a general method for capping the Dap side-chain amine via acetylation. The same principle applies to the conjugation of other molecules, such as biotin, fluorophores, or lipids, by using the appropriate activated reagent.
1. Peptide Synthesis: a. Synthesize the desired peptide sequence containing the Dap residue up to the final N-terminal amino acid, leaving the Nα-Fmoc group on the last residue. The side-chain amine of Dap will be protonated on the resin after the acidic workup of the previous steps.
2. Neutralization of the Dap Side Chain: a. Wash the resin-bound peptide with DMF. b. Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes to neutralize the protonated β-amino group of the Dap residue. c. Wash the resin thoroughly with DMF (3-5 times).
3. Side-Chain Modification (Acetylation): a. Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. b. Add the solution to the resin and agitate for 30-60 minutes at room temperature.[2] c. Wash the resin with DMF (3 times) and DCM (3 times). d. A small aliquot of resin can be cleaved to confirm the modification by mass spectrometry.
4. Final Deprotection and Cleavage: a. Proceed with the standard Nα-Fmoc deprotection of the final residue. b. Cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups using a TFA "cleavage cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]
Applications in Drug Discovery and Peptide Engineering
The ability to introduce a modifiable primary amine via Fmoc-Dap(HCl) opens up a vast design space for creating sophisticated peptide-based molecules.
| Application Area | Rationale for Using Dap | Key Benefits |
| Peptide Stapling | Provides an anchor point for covalent linkage with another side chain, constraining the peptide into a specific conformation (e.g., α-helix). | Increased proteolytic stability, enhanced cell permeability, improved target affinity.[11] |
| Drug Conjugation | The side-chain amine serves as a site for attaching small molecule drugs, creating peptide-drug conjugates (PDCs). | Targeted delivery of cytotoxic agents to specific cells or tissues, reducing systemic toxicity.[12] |
| Bioconjugation & Labeling | Enables the covalent attachment of reporter molecules such as fluorophores (e.g., FITC) or affinity tags (e.g., biotin). | Facilitates studies on peptide localization, protein-protein interactions, and purification.[12] |
| Synthesis of Cyclic Peptides | The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization. | Improved metabolic stability and defined conformation, often leading to higher receptor selectivity.[13] |
| Modulation of Physicochemical Properties | The primary amine can be left free to introduce a positive charge at physiological pH, or modified to alter solubility and aggregation properties. | Enhanced solubility, pH-sensitive drug delivery, improved interaction with biological membranes.[14] |
Troubleshooting and Key Considerations
-
β-Lactam Formation: A potential side reaction during the activation of Fmoc-Dap(HCl) is intramolecular cyclization to form a stable β-lactam, which terminates the peptide chain.[15] To mitigate this, use efficient coupling reagents like HBTU or HATU and ensure a rapid transfer of the activated species to the resin.
-
Incomplete Coupling: The steric bulk of the Fmoc group and the nature of the peptide sequence can sometimes lead to incomplete coupling. Monitoring the reaction with a Kaiser test is critical.[2] If necessary, a double coupling protocol can be employed.
-
Orthogonally Protected Derivatives: For more complex syntheses requiring multiple, distinct side-chain modifications, orthogonally protected versions such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(ivDde)-OH should be considered.[13][16] These derivatives allow for the selective deprotection of the Dap side chain under specific conditions (acid, palladium catalysis, or hydrazine, respectively) without affecting other protecting groups.[3][16]
Conclusion
Fmoc-L-2,3-diaminopropionic acid hydrochloride is a powerful and versatile reagent in the field of non-natural peptide synthesis. Its strategic incorporation allows for the introduction of a reactive primary amine on the peptide side chain, serving as a gateway for a multitude of post-synthetic modifications. By understanding the principles of orthogonal protection and employing robust synthesis protocols, researchers can leverage Fmoc-Dap(HCl) to construct complex, functionalized peptides for a wide range of applications in drug discovery, chemical biology, and materials science, ultimately expanding the boundaries of what is possible with peptide-based technologies.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.
- Chem-Impex. Nα -Fmoc-L-2,3-diaminopropionic acid hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)
- ACS Central Science. (2022).
- BenchChem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
- PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
- PubMed. (2024).
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Chem-Impex. Nα-Fmoc-D-2,3-diaminopropionic acid.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Chem-Impex. Fmoc-DAP-N3.
- CymitQuimica. CAS 181954-34-7: Fmoc-Dap-OH.
- BenchChem. (2025). Preventing side reactions with Fmoc-Dap(Adpoc)-OH during synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- RSC Publishing. (2014).
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
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- 16. benchchem.com [benchchem.com]
The Strategic Incorporation of Fmoc-Dap(HCl) in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethyloxycarbonyl)-L-α,β-diaminopropionic acid hydrochloride, commonly abbreviated as Fmoc-Dap(HCl), is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, possessing a temporary Fmoc protecting group on the α-amine, a reactive side-chain amine, and a carboxylic acid, offers a versatile platform for the synthesis of complex and modified peptides. This guide provides an in-depth exploration of the chemical characteristics of Fmoc-Dap(HCl), detailing its physicochemical properties, strategic application in SPPS, and its role in the development of novel peptide-based therapeutics, including antimicrobial and constrained peptides. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in leveraging the full potential of this versatile amino acid derivative.
Physicochemical Characteristics of Fmoc-Dap(HCl)
A thorough understanding of the physicochemical properties of Fmoc-Dap(HCl) is fundamental to its effective use in peptide synthesis. These characteristics influence its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 210767-37-6 | [1] |
| Molecular Formula | C₁₈H₁₉ClN₂O₄ | |
| Molecular Weight | 362.81 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |
| Storage | 2-8°C, protected from moisture and light |
Note: Specific values for melting point, pKa, and spectral data can vary slightly between suppliers and batches. It is always recommended to refer to the supplier's certificate of analysis for the most accurate information.
The Role of Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Dap(HCl) is a cornerstone of Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[3] The Fmoc group provides a base-labile protecting group for the α-amine, allowing for iterative deprotection and coupling cycles on a solid support.[4][5]
The SPPS Workflow: A Step-by-Step Analysis
The successful incorporation of Fmoc-Dap(HCl) into a growing peptide chain follows a well-defined, cyclical process. Understanding the "why" behind each step is crucial for troubleshooting and optimizing syntheses.
The synthesis begins with the swelling of the solid support (resin) in a suitable solvent, typically DMF or DCM. This crucial first step increases the surface area of the resin beads, allowing for greater accessibility of the reactive sites for subsequent chemical transformations. The choice of resin is dictated by the desired C-terminal functionality of the final peptide; for a C-terminal amide, a Rink Amide resin is commonly employed, while a Wang or 2-Chlorotrityl resin is used for a C-terminal carboxylic acid.[4][5]
The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[3][5] The mechanism involves a β-elimination reaction, which is favored by the use of a secondary amine like piperidine.[6] The choice of a mild base is a key advantage of Fmoc chemistry, as it preserves acid-labile side-chain protecting groups.
The carboxylic acid of the incoming Fmoc-protected amino acid, in this case, Fmoc-Dap(HCl), must be activated to facilitate the formation of a peptide bond. This is because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. Activation is typically achieved using coupling reagents such as HBTU, HATU, or DIC, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7] These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium derivative, which is highly susceptible to nucleophilic attack by the free amine on the resin.[7] For sterically hindered amino acids, more potent activating agents like HATU are often preferred to ensure high coupling efficiency.[8]
The activated Fmoc-Dap(HCl) is then added to the deprotected resin, leading to the formation of a new peptide bond. The reaction is typically allowed to proceed for 1-2 hours at room temperature.[5] Monitoring the completion of the coupling reaction is essential to avoid the formation of deletion sequences. This can be done using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[6]
Following the coupling reaction, the resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove any excess reagents and byproducts. This purification step is critical for ensuring the high purity of the final peptide. The cycle of deprotection, activation, coupling, and washing is then repeated for each subsequent amino acid in the desired sequence.
Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[4][9] Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[10][11]
Experimental Protocol: Manual SPPS of a Model Peptide using Fmoc-Dap(HCl)
This protocol outlines the manual synthesis of a short model peptide to illustrate the practical application of the principles described above.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Dap(HCl)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Fmoc-Dap(HCl) Coupling:
-
In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1.5 hours.
-
Perform a Kaiser test.
-
-
Washing: Repeat step 5.
-
Final Fmoc Deprotection: Repeat step 2.
-
Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
Advanced Applications of Fmoc-Dap(HCl) in Drug Development
The unique structure of diaminopropionic acid makes it a valuable component in the design of peptides with specific therapeutic properties.
Antimicrobial Peptides (AMPs)
Antimicrobial resistance is a growing global health crisis, and AMPs represent a promising class of alternative therapeutics.[12] The incorporation of Dap residues can enhance the antimicrobial activity of peptides. The cationic side-chain amine of Dap contributes to the overall positive charge of the peptide, which is crucial for its initial electrostatic interaction with the negatively charged bacterial membrane. This interaction can lead to membrane disruption and subsequent cell death. The use of Fmoc-Dap(HCl) in the SPPS of AMPs allows for the precise placement of these cationic charges within the peptide sequence to optimize its antimicrobial potency and selectivity.[13][14][15]
Constrained Peptides
Constraining the conformation of a peptide can lead to increased receptor binding affinity, improved metabolic stability, and enhanced cell permeability.[16] The side-chain amine of Dap provides a convenient handle for the introduction of cyclic constraints. For example, the side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or a side-chain carboxylate of another amino acid, such as aspartic acid or glutamic acid. This cyclization can be performed on-resin after the linear peptide has been assembled, providing a straightforward method for generating constrained peptide libraries for drug discovery.[16]
Troubleshooting and Causality in Fmoc-Dap(HCl) Chemistry
While SPPS is a robust methodology, challenges can arise, particularly with "difficult sequences." Understanding the underlying causes of common problems is key to successful synthesis.
-
Incomplete Coupling: This can be caused by steric hindrance from the bulky Fmoc group or the growing peptide chain, or by peptide aggregation.[8][17] Using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling can often overcome this issue.[18]
-
Racemization: The activation of the carboxylic acid can sometimes lead to epimerization at the α-carbon. This is more prevalent with certain coupling reagents and can be minimized by the addition of additives like HOBt or Oxyma Pure and by using weaker bases like sym-collidine.[7]
-
Side Reactions: The free side-chain amine of Dap can potentially participate in side reactions if not properly protected. However, in many applications, the unprotected side-chain amine is desired for subsequent modification. Careful planning of the protection strategy is therefore essential. Common side reactions in SPPS include aspartimide formation, which can be reduced by adding HOBt to the deprotection solution.[17][19][20]
Conclusion
Fmoc-Dap(HCl) is a versatile and indispensable tool in the arsenal of the peptide chemist. Its well-defined chemical characteristics, compatibility with standard Fmoc-SPPS protocols, and the unique properties it imparts to peptides make it a valuable building block for the synthesis of a wide range of peptide-based therapeutics. By understanding the fundamental principles of its chemistry and the causality behind the experimental choices in SPPS, researchers can effectively harness the potential of Fmoc-Dap(HCl) to advance the frontiers of drug discovery and development.
References
- Cain, A. K., & Koder, R. L. (2020). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 2123, 1-11.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Gomis, S., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3535.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-28.
-
Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Albin, T. J., & Pentelute, B. L. (2019). Efficient flow synthesis of human antimicrobial peptides. Australian Journal of Chemistry, 72(11), 857-865.
- Hansen, P. R., & Oddo, A. (2020). Chemical Synthesis of Antimicrobial Peptides.
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (n.d.). ResearchGate. Retrieved from [Link]
- Fields, G. B., et al. (1996).
- Teixeira, V., et al. (2022). Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels. Frontiers in Bioengineering and Biotechnology, 10, 978810.
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt). (n.d.). BenchChem.
- Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS. (n.d.). BenchChem.
- Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
- Cleavage of synthetic peptides. (2015).
- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
- SPPS: peptide failure to elongate? (2020, December 22).
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
-
Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2011). Organic Letters, 13(21), 5780-5783.
- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (2007). The Journal of Organic Chemistry, 72(18), 6843-6849.
-
Fmoc-Dap-OH. (n.d.). Aapptec. Retrieved from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT... (n.d.). ResearchGate. Retrieved from [Link]
-
a) FT‐IR spectra of TPHATP, DAP and C6O6·8H2O. b) XRD patterns of DAP... (n.d.). ResearchGate. Retrieved from [Link]
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
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Diaminopropionic Acid in Biochemical Applications: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a molecule of significant interest across various biochemical disciplines. Its unique structural features, particularly the presence of a second amino group, impart functionalities that are not commonly found in the canonical 20 amino acids. This guide provides an in-depth technical overview of the multifaceted applications of DAP in biochemistry, catering to researchers, scientists, and professionals in drug development. We will explore its natural occurrence and biosynthesis, its pivotal role in the formation of bioactive secondary metabolites, and its burgeoning applications as a versatile tool in peptide synthesis, enzyme mechanism studies, and the development of novel therapeutic agents. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing actionable protocols to harness the potential of diaminopropionic acid in the laboratory and beyond.
The Biochemical Significance of Diaminopropionic Acid
2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids typically encoded by the genetic code for ribosomal protein synthesis.[1] Its structure, featuring an additional amino group at the β-carbon, is the foundation for its diverse biochemical roles and applications. This additional functionality allows for unique chemical modifications and interactions, making it a valuable component in natural products and a versatile building block in synthetic biochemistry.[2][3]
Natural Occurrence and Biosynthesis
DAP is found in a variety of organisms, including bacteria, plants, and cyanobacteria.[2][4] It serves as a crucial precursor for a range of biologically active compounds.[3] The biosynthesis of L-2,3-diaminopropionate typically involves the amination of L-serine, a process mediated by pyridoxal phosphate (PLP)-dependent enzymes.[1]
In many bacteria, L-DAP is synthesized from L-serine.[2] For instance, in the biosynthesis of the antibiotic capreomycin, the enzymes CmnB and CmnK are involved in converting O-phospho-L-serine and L-glutamic acid into L-DAP.[2][5] Similarly, in Staphylococcus aureus, the enzymes SbnA and SbnB catalyze a similar transformation to produce L-DAP for the synthesis of the siderophore staphyloferrin B.[2][6][7]
Role in Secondary Metabolites
DAP is a fundamental building block for a variety of secondary metabolites with significant biological activities:
-
Antibiotics : L-DAP is a key structural component of several non-ribosomal peptide antibiotics, including capreomycin, viomycin, and zwittermicin.[2] Its presence is often critical for their antibacterial activity.[2]
-
Siderophores : As a precursor to siderophores like staphyloferrin B in Staphylococcus aureus, L-DAP plays a vital role in iron acquisition, which is essential for bacterial growth and virulence.[2][6][8] The biosynthetic pathway of DAP is therefore a potential target for novel antimicrobial agents.[2]
-
Neurotoxins : In certain plants, such as legumes of the Lathyrus genus, L-DAP is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2][9] This compound has been linked to the neurological disorder lathyrism.[10][11]
Applications in Research and Drug Development
The unique properties of DAP make it a valuable tool for researchers and drug development professionals.
Peptide Synthesis and Peptidomimetics
Protected derivatives of DAP, such as Boc-D-2,3-diaminopropionic acid, are crucial building blocks in peptide synthesis.[12][13] The presence of two amino groups allows for the creation of branched or cyclic peptides and peptidomimetics with enhanced biological activity and stability.[12][14] The orthogonal protection of the α- and β-amino groups enables selective chemical modifications, which is a key strategy in medicinal chemistry.[15][16][17]
Table 1: Commonly Used Protected DAP Derivatives in Peptide Synthesis
| Derivative | Protecting Groups | Key Features | Applications |
| N(α)-Boc-L-2,3-Diaminopropionic Acid | α-amino: Boc; β-amino: free | Acid-labile Boc group allows for standard solid-phase peptide synthesis (SPPS) protocols.[14][18] | Incorporation of a free amino group in the peptide side chain for further modification. |
| N(α)-Fmoc-N(β)-Boc-L-2,3-Diaminopropionic Acid | α-amino: Fmoc; β-amino: Boc | Orthogonal protection scheme for selective deprotection and modification.[4] | Synthesis of complex peptide architectures, including branched and cyclic peptides. |
| N(β)-Azido-L-2,3-diaminopropionic acid | β-amino: Azido | The azido group is a versatile handle for "click chemistry" reactions.[19][20] | Bioconjugation, targeted drug delivery, and synthesis of peptide-based therapeutics.[19] |
Probing Enzyme Mechanisms
A groundbreaking application of DAP is in the study of enzyme mechanisms, particularly for trapping transient acyl-enzyme intermediates.[21] By genetically encoding DAP to replace a catalytic cysteine or serine residue in an enzyme's active site, researchers can form a stable amide bond with the substrate's acyl group.[21] This allows for the capture and characterization of otherwise fleeting intermediates, providing invaluable insights into the catalytic cycle.[21]
Bioconjugation and Gene Delivery
The azido derivative of DAP is particularly useful in bioconjugation via "click chemistry".[19] This allows for the efficient and specific attachment of DAP-containing molecules to other biomolecules, such as proteins or nucleic acids.[19] Furthermore, polymers containing DAP have shown promise in gene delivery due to their ability to bind to nucleic acids and facilitate their entry into cells.[2][3] The incorporation of DAP into linear cationic amphipathic peptides can create pH-sensitive vectors that are useful for endosomal escape in non-viral nucleic acid delivery.[22]
Development of Novel Therapeutics
The unique structure of DAP makes it a valuable scaffold for the synthesis of novel therapeutic agents.[2][12] Its derivatives have been investigated as:
-
Antibiotics : Functionalized 2,3-diaminopropionates are being explored as precursors for the biosynthesis of monobactam antibiotics, which are effective against multidrug-resistant bacteria.[23]
-
Enzyme Inhibitors : DAP and its derivatives have been studied as inhibitors of various enzymes, including polyphenol oxidase, which is responsible for browning in fruits and vegetables.[8]
-
Advanced Glycation Endproduct (AGE) Inhibitors : N-terminal DAP peptides have been shown to be efficient scavengers of methylglyoxal, a precursor to AGEs, which are implicated in aging and diabetic complications.[8]
Neurotoxicity of DAP Derivatives
While DAP itself has numerous beneficial applications, some of its derivatives are potent neurotoxins. The most well-known is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), found in the grass pea Lathyrus sativus.[2][9] Ingestion of β-ODAP can lead to neurolathyrism, a neurodegenerative disease characterized by paralysis of the lower limbs.[10][11] The neurotoxicity of β-ODAP is thought to be mediated by its interference with ammonia metabolism in the brain, leading to chronic ammonia toxicity.[9][10] Another neurotoxic derivative is β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria and linked to neurodegenerative diseases.[2][24]
Experimental Protocols
Protocol for the Synthesis of a DAP-Containing Peptide
This protocol outlines the general steps for the solid-phase synthesis of a peptide containing N(α)-Fmoc-N(β)-Boc-L-2,3-diaminopropionic acid using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N(α)-Fmoc-N(β)-Boc-L-2,3-diaminopropionic acid
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (including the DAP derivative) in DMF. b. Add DIC and OxymaPure as activating agents. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Protocol for Analytical Characterization of DAP-Containing Peptides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [14]
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
Electrospray Ionization Mass Spectrometry (ESI-MS) [14]
-
The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.
-
The expected molecular weight of the peptide should be confirmed by observing the corresponding [M+H]⁺ and other charged species.
Conclusion
Diaminopropionic acid, once viewed primarily as a component of obscure natural products, has rightfully claimed its place as a versatile and powerful tool in modern biochemistry and drug discovery. Its unique bifunctional nature opens up avenues for creating novel molecular architectures with tailored properties, from enhancing the therapeutic potential of peptides to elucidating complex enzymatic mechanisms. As our understanding of the biosynthesis and biological roles of DAP and its derivatives continues to expand, so too will the innovative applications of this remarkable non-proteinogenic amino acid. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of DAP is not just advantageous, but essential for pushing the boundaries of what is possible in their respective fields.
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Levy, M., et al. (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature, 565, 112–117. Retrieved from [Link]
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Cheema, P. S., Malathi, K., Padmanaban, G., & Sarma, P. S. (1969). The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. Biochemical Journal, 112(1), 29–33. Retrieved from [Link]
-
Cheema, P. S., Malathi, K., Padmanaban, G., & Sarma, P. S. (1969). The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. Biochemical Journal, 112(1), 29–33. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]
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Grote, T., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Medicinal Chemistry, 14(1), 114-121. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]
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Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]
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Human Metabolome Database. (2006). Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006). Retrieved from [Link]
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McCarthy, D., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of controlled release, 164(1), 83–91. Retrieved from [Link]
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Kobylarz, M. J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(3), 379–388. Retrieved from [Link]
-
Lambrecht, J. A., et al. (2016). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Molecular microbiology, 102(4), 688–703. Retrieved from [Link]
-
Chen, Y. C., et al. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta crystallographica. Section D, Structural biology, 79(Pt 7), 578–587. Retrieved from [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. Retrieved from [Link]
-
Napoli, A., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 26(11), 3326. Retrieved from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]
-
Roviello, G. N., et al. (2019). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino acids, 51(3), 447–458. Retrieved from [Link]
-
Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005. Retrieved from [Link]
-
Kobylarz, M. J., et al. (2014). Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Chemistry & Biology, 21(3), 379-388. Retrieved from [Link]
-
Yuan, F. F., et al. (2001). Neurotoxic effect of high dose of L-(+)-2-amino-3-phosphonopropionic acid in rats after intracaudatal injection. Acta pharmacologica Sinica, 22(11), 999–1004. Retrieved from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]
-
Fikre, A., et al. (2010). Determination of neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid and non-protein amino acids in Lathyrus sativus by precolumn derivatization with 1-fluoro-2,4-dinitrobenzene. Journal of AOAC International, 93(4), 1150-1157. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Sourcing of Diaminopropionic Acid Derivatives from China. Retrieved from [Link]
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An In-depth Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis
<
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies, solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the predominant methodology.[1] This guide provides a comprehensive technical overview of Fmoc chemistry, delving into its core principles, practical applications, and the critical considerations necessary for achieving high-fidelity peptide synthesis.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The journey of peptide synthesis has been marked by continuous improvements in protecting group chemistry.[2] The development of the Fmoc protecting group by Carpino and Han in 1970, and its subsequent integration into SPPS by Atherton and Sheppard, represented a major breakthrough.[2][3] This approach offers a milder and more versatile alternative to the traditional Boc/Benzyl strategy, making it highly suitable for the synthesis of a wide range of peptides, including those with post-translational modifications.[2][3]
At its core, an Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[4] This protection is crucial to prevent unwanted polymerization and side reactions during the stepwise assembly of the peptide chain.[3][5] The Fmoc group's defining characteristic is its lability under mild basic conditions, a feature that forms the basis of its orthogonal partnership with acid-labile side-chain protecting groups.[3][4]
The Principle of Orthogonality: A Multi-Layered Protection Strategy
The success of Fmoc-based SPPS hinges on the principle of orthogonal protection .[6][7] This strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[6][8] In a typical Fmoc/tBu strategy, three main classes of protecting groups are utilized:
-
Temporary Nα-Amino Protecting Group: The base-labile Fmoc group shields the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition.[7]
-
"Permanent" Side-Chain Protecting Groups: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), protect the reactive side chains of trifunctional amino acids throughout the synthesis.[4][9] These are typically removed during the final cleavage of the peptide from the solid support.[2]
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed under conditions that do not affect the temporary or permanent protecting groups.[7]
This layered approach provides the precise control necessary for the systematic elongation of the peptide chain.[8]
The Chemistry of Fmoc: Protection and Deprotection
The utility of the Fmoc group is rooted in its unique chemical structure and reactivity. The fluorenyl ring system is key to its base-lability, allowing for a controlled deprotection mechanism.[10]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is typically achieved by treatment with a 20% solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][11] The reaction proceeds via a β-elimination mechanism:
-
A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[9][10]
-
This leads to a β-elimination, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, releasing the free α-amino group of the peptide.[9][11]
-
The reactive DBF byproduct is scavenged by the secondary amine to form a stable adduct, preventing its undesirable reaction with the newly deprotected amine.[9][12]
The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step, a significant advantage for process analytical technology (PAT).[4][13]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This solid-phase approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1]
Key Steps in the Fmoc-SPPS Cycle
-
Resin Swelling: The synthesis begins with the swelling of the chosen resin in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the accessibility of reactive sites.[1][14] The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides).[14]
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid or peptide is removed using a 20% piperidine/DMF solution to expose the free N-terminal amine.[1]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the DBF-piperidine adduct.[10]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. This crucial step is facilitated by a coupling reagent.[14]
-
Washing: The resin is washed again to remove excess reagents and byproducts.[15]
This cycle is repeated for each amino acid in the desired sequence.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Critical Reagents and Considerations
The success of Fmoc-SPPS is highly dependent on the quality and proper use of various reagents.
Side-Chain Protecting Groups
The choice of side-chain protecting groups is critical for preventing unwanted side reactions. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable by acid during the final cleavage step.[3]
| Amino Acid | Common Side-Chain Protecting Group |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid (Asp) | OtBu (tert-butyl ester) |
| Cysteine (Cys) | Trt (trityl), Acm (acetamidomethyl), tBu (tert-butyl) |
| Glutamic Acid (Glu) | OtBu (tert-butyl ester) |
| Histidine (His) | Trt (trityl) |
| Lysine (Lys) | Boc (tert-butyloxycarbonyl) |
| Serine (Ser) | tBu (tert-butyl) |
| Threonine (Thr) | tBu (tert-butyl) |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |
| Tyrosine (Tyr) | tBu (tert-butyl) |
Table adapted from various sources.[4][16][17]
Coupling Reagents
Coupling reagents are essential for activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate peptide bond formation.[18] The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization.[19]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |
Data summarized from a comparative guide on coupling reagents.[19]
Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[19] Phosphonium salts such as PyBOP also offer a good balance of reactivity and stability.[19] Carbodiimides like DIC, when used with additives like HOBt or OxymaPure®, are a cost-effective option for routine synthesis.[19][20]
Experimental Protocols
Adherence to well-defined protocols is paramount for reproducible and successful peptide synthesis.
Protocol 1: Standard Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes and drain.[10]
-
Treat the resin with a fresh 20% piperidine in DMF solution for 10-15 minutes.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
Protocol 2: DIC/HOBt Mediated Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.[21]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF.
Monitoring and Troubleshooting
Ensuring the completeness of each deprotection and coupling step is essential for obtaining a high-purity final product.[11]
Analytical Techniques for Monitoring SPPS
-
Kaiser Test: A highly sensitive qualitative colorimetric assay to detect the presence of free primary amines.[22] A positive result (deep blue color) after deprotection indicates successful Fmoc removal, while a negative result after coupling indicates complete reaction.[22][23]
-
UV-Vis Spectrophotometry: The release of the DBF-piperidine adduct during deprotection can be monitored by its absorbance at ~301 nm to quantify the extent of Fmoc removal and determine resin loading.[22][23]
-
Mass Spectrometry (MALDI-MS): A small sample of beads can be cleaved and analyzed by MALDI-MS to quickly verify the mass of the growing peptide chain.[11]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Degraded piperidine- Insufficient deprotection time- Peptide aggregation/steric hindrance | - Use fresh piperidine- Increase deprotection time or temperature- Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[22] |
| Incomplete Coupling | - Insufficient coupling time- Inefficient coupling reagent- Peptide aggregation | - Extend coupling time- Use a more potent activator (e.g., HATU)- Use structure-breaking solvents (e.g., NMP) or additives[24] |
| Racemization | - Over-activation- Use of strong base with certain amino acids (e.g., His, Cys) | - Minimize pre-activation time- Use a weaker base (e.g., collidine)- Use specific coupling reagents known for low racemization (e.g., DEPBT for His)[20] |
| Aspartimide Formation | - Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences | - Use protecting groups on the preceding amino acid's backbone (e.g., Hmb)- Add HOBt to the deprotection solution[11][25] |
Conclusion: The Enduring Power of Fmoc Chemistry
Fmoc-protected amino acids are the cornerstone of modern solid-phase peptide synthesis. The mild reaction conditions, orthogonal protection strategy, and amenability to automation have solidified Fmoc chemistry as the method of choice for both academic research and industrial-scale production of peptides.[1][3] A thorough understanding of the underlying chemical principles, careful selection of reagents, and diligent monitoring are the keys to harnessing the full potential of this powerful technology for the synthesis of simple to complex peptide molecules.
References
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (2025). Benchchem.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wuhan G-Young Bio-tech Co., Ltd.
- Focus on FMOC chemistry. LGC Standards.
- Why Fmoc-Protected Amino Acids Domin
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (2025). Benchchem.
- A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Amino Acid Deriv
- Orthogonal Protection Definition. Fiveable.
- Overview of Fmoc Amino Acids. ChemPep.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (2025). Benchchem.
- Peptide Synthesis - FAQ. AAPPTec.
- Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. American Chemical Society.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). Benchchem.
- The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Iris Biotech.
- Protecting Groups in Peptide Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Advances in Fmoc solid-phase peptide synthesis.
- What do you do when your peptide synthesis fails? (2023). Biotage.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
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- 8. fiveable.me [fiveable.me]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refractive index: The best process analytical tool for greening solid-phase peptide synthesis - ACS Green Chemistry [gcande.digitellinc.com]
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A Deep Dive into Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) for Peptide Chemistry Novices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. L-2,3-diaminopropionic acid (Dap), with its versatile side-chain primary amine, offers a strategic point for peptide modification, including cyclization, branching, and conjugation. This guide provides a comprehensive technical overview of Fmoc-L-Dap(HCl), a key building block for introducing Dap into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique characteristics of this reagent, provide detailed protocols for its use, and offer field-proven insights to navigate potential challenges, ensuring successful and efficient peptide synthesis.
Introduction: The Significance of Diaminopropionic Acid in Peptide Design
L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable tool for peptide chemists. Its defining feature is the presence of a primary amine on its β-carbon, providing a reactive handle for a multitude of chemical modifications. Unlike the ε-amino group of lysine, the β-amino group of Dap is closer to the peptide backbone, which can influence the conformational properties of the final peptide.
The hydrochloride (HCl) salt form of Fmoc-Dap is a common commercially available variant. While the HCl salt enhances the stability and handling of the solid amino acid derivative, it necessitates special considerations during the coupling step in Solid-Phase Peptide Synthesis (SPPS). This guide will focus on the practical application of Fmoc-Dap(HCl), particularly for researchers new to the nuances of peptide chemistry.
A crucial aspect of utilizing Dap in peptide synthesis is the implementation of an orthogonal protection strategy.[1] This allows for the selective deprotection of the side-chain amine without affecting the N-terminal Fmoc group or other side-chain protecting groups, enabling precise and site-specific modifications.[2]
Pre-Synthesis Considerations: Handling and Properties of Fmoc-Dap(HCl)
Before initiating peptide synthesis, it is imperative to understand the material properties and handling requirements of Fmoc-Dap(HCl).
2.1. Solubility and Storage
Fmoc-Dap(HCl), like many Fmoc-amino acids, exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] However, the presence of the hydrochloride salt can slightly alter its solubility characteristics compared to the free base form. It is crucial to use high-purity, amine-free solvents to prevent premature Fmoc deprotection.[4]
Table 1: Properties of Fmoc-L-Dap(HCl)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClN₂O₄ | N/A |
| Molecular Weight | 378.81 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C, desiccated | N/A |
2.2. The Role of the Hydrochloride Salt
Core Methodology: Incorporation of Fmoc-Dap(HCl) in SPPS
The successful incorporation of Fmoc-Dap(HCl) into a growing peptide chain hinges on a carefully executed coupling protocol that accounts for the in situ neutralization of the hydrochloride salt.
3.1. The Principle of In Situ Neutralization
To activate the carboxylic acid of Fmoc-Dap(HCl) for peptide bond formation, the protonated side-chain amine must be neutralized. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to the coupling reaction.[5] An additional equivalent of base is required to neutralize the HCl salt, in addition to the base needed for the coupling reaction itself.
Diagram 1: In Situ Neutralization and Coupling of Fmoc-Dap(HCl)
Caption: In situ neutralization and coupling workflow for Fmoc-Dap(HCl).
3.2. Step-by-Step Coupling Protocol
This protocol outlines a standard procedure for coupling Fmoc-Dap(HCl) onto a solid support. The quantities provided are for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Dap(HCl)
-
Peptide synthesis grade DMF or NMP
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(HCl) (4 equivalents, 0.4 mmol) and the coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol) in DMF.
-
In Situ Neutralization and Pre-activation: Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution. The first two equivalents of DIPEA are to neutralize the HCl salt and the amino acid's carboxylic acid, while the subsequent equivalents facilitate the coupling reaction. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated Fmoc-Dap(HCl) solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Table 2: Recommended Reagent Equivalents for Fmoc-Dap(HCl) Coupling (0.1 mmol scale)
| Reagent | Equivalents | Moles (mmol) |
| Fmoc-Dap(HCl) | 4 | 0.4 |
| Coupling Reagent (e.g., HATU) | 3.9 | 0.39 |
| DIPEA | 8 | 0.8 |
Orthogonal Protection of the Dap Side Chain
To harness the full potential of the Dap side chain for post-synthetic modifications, it is essential to employ an orthogonal protecting group. This allows for the selective deprotection of the β-amino group while the peptide remains attached to the resin and other protecting groups are intact.[1][2]
4.1. Common Orthogonal Protecting Groups for Dap
Several protecting groups are commonly used for the Dap side chain, each with its unique deprotection conditions. The choice of protecting group depends on the desired downstream application.
-
Boc (tert-butyloxycarbonyl): This is the most common protecting group for the Dap side chain.[6] It is labile to mild acid (e.g., trifluoroacetic acid - TFA), making it compatible with the standard Fmoc-SPPS cleavage conditions. For selective deprotection on-resin, a more acid-labile protecting group on another residue would be required.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It is selectively removed using a solution of 2-5% hydrazine in DMF.[7] This allows for on-resin modifications of the Dap side chain.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Similar to Dde, ivDde is removed with hydrazine but is generally more stable and less prone to migration than Dde.[8]
-
Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be selectively removed on-resin using a very dilute solution of TFA (e.g., 1-2% in dichloromethane - DCM) in the presence of a scavenger like triisopropylsilane (TIS).[8]
Table 3: Comparison of Orthogonal Protecting Groups for the Dap Side Chain
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Mild Acid (TFA) | Stable, widely used | Not suitable for selective on-resin deprotection in standard Fmoc/tBu strategy |
| Dde/ivDde | 2-5% Hydrazine in DMF | Orthogonal to Fmoc and tBu strategies | Hydrazine is toxic; Dde can be prone to migration |
| Mtt | 1-2% TFA in DCM with scavenger | Highly acid-labile, allows for selective deprotection | Can be sensitive to repeated Fmoc deprotection cycles |
Diagram 2: Orthogonal Deprotection Strategy for a Dap-containing Peptide
Caption: Orthogonal protection allows for selective N-terminal or side-chain modification.
Troubleshooting Common Challenges
Even with a robust protocol, challenges can arise during the incorporation of Fmoc-Dap(HCl).
5.1. Incomplete Coupling
-
Symptom: A positive ninhydrin (Kaiser) test after the coupling step.
-
Potential Causes:
-
Insufficient Base: The most common issue is inadequate neutralization of the HCl salt. Ensure that at least two extra equivalents of DIPEA are used.
-
Steric Hindrance: The peptide sequence surrounding the Dap residue may be sterically hindered.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid.
-
-
Solutions:
-
Double Couple: Repeat the coupling step with fresh reagents.
-
Increase Reagent Excess: Use a higher excess of Fmoc-Dap(HCl) and coupling reagent (e.g., 5-6 equivalents).
-
Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent like COMU or PyAOP.
-
Change Solvent: In cases of aggregation, switching from DMF to NMP or using a solvent mixture (e.g., DMF/DCM) can be beneficial.[3]
-
5.2. Side Reactions
-
Symptom: Unidentified peaks in the HPLC analysis of the crude peptide.
-
Potential Causes:
-
Racemization: Prolonged activation times or the use of excessive base can lead to racemization at the α-carbon.
-
Side-Chain Acylation: If an unprotected Fmoc-Dap(HCl) is used, the side-chain amine can be acylated during subsequent coupling steps.
-
-
Solutions:
-
Minimize Pre-activation Time: Keep the pre-activation time to a minimum (1-5 minutes).
-
Use Racemization Suppressing Additives: For carbodiimide-based couplings, always include an additive like HOBt or OxymaPure.
-
Protect the Side Chain: For most applications, it is highly recommended to use an Fmoc-Dap derivative with an orthogonally protected side chain (e.g., Fmoc-Dap(Boc)-OH).
-
Conclusion
Fmoc-Dap(HCl) is a valuable building block for the synthesis of modified peptides. By understanding the role of the hydrochloride salt and implementing an effective in situ neutralization protocol, researchers can successfully incorporate this versatile amino acid into their peptide sequences. The strategic use of orthogonal protecting groups for the Dap side chain further expands the possibilities for creating complex and functional peptidomimetics. This guide provides a solid foundation for beginners in peptide chemistry to confidently and efficiently utilize Fmoc-Dap(HCl) in their research and development endeavors.
References
- Falcao, E. A., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Watson, C., et al. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release, 192, 143-152.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). Application Notes and Protocols: Coupling Fmoc-NH-PEG14-Acid to an Amino Acid.
- Góngora-Benítez, M., et al. (2013). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Science, 19(5), 303-311.
- BenchChem. (2025). Fmoc-Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis.
- Kumar, A., et al. (2017). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 19(18), 4232-4237.
- Alewood, P. F., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.
- Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2446-2457.
- Albericio, F., & Goodman, M. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 121-141.
- Popali, S. (2018). T boc fmoc protocols in peptide synthesis. [PowerPoint slides]. SlideShare.
- El-Faham, A., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602.
- Kumar, A., et al. (2017). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 19(18), 4232-4237.
- Alewood, P. F., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.
- Amblard, M., et al. (2006). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(5), 629-638.
- Iannucci, C., et al. (2014).
-
AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
- Roda, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(18), 4263.
- Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686733.
- Ferreira, A. R., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
- Reddit. (2021).
- ResearchGate. (2023). DMF dissolving hydrophobic peptides?.
- Al-Hamidi, H., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 618, 121665.
- The Royal Society of Chemistry. (2010). Supporting Information for an article in Organic and Biomolecular Chemistry.
- Varkey, J. T., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226.
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- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread adoption is due to its unique base-lability, which forms the basis of an orthogonal protection strategy that is mild, efficient, and highly amenable to automation.[3][] This guide provides an in-depth technical overview of Fmoc chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and troubleshooting of common side reactions. It is designed for researchers, chemists, and drug development professionals who seek to master the nuances of Fmoc-SPPS to produce high-purity peptides for a range of applications.
The Principle of Orthogonal Protection in SPPS
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids.[5] Excess reagents and byproducts are simply washed away after each step. The success of this iterative process hinges on the concept of orthogonal protection .[1][] This strategy employs two distinct classes of protecting groups that can be removed under different chemical conditions.[1]
In the context of Fmoc-SPPS, this involves:
-
A temporary Nα-amino protecting group: The Fmoc group, which is labile to mild basic conditions (typically piperidine).[1]
-
Permanent side-chain protecting groups: These are typically tert-butyl (tBu) based and are labile to strong acids (typically trifluoroacetic acid, TFA).[1][5]
This orthogonality ensures that the reactive side chains of the amino acids remain shielded throughout the synthesis, while the Nα-amino group can be selectively deprotected for the next coupling cycle.[1] The final step involves treating the resin with a strong acid like TFA to globally remove the side-chain protecting groups and cleave the completed peptide from the solid support.[1][5]
The Chemistry of the Fmoc Group
The power of the Fmoc group lies in its chemical structure. The fluorenyl ring system makes the proton at the C9 position relatively acidic.[2] In the presence of a base, this proton is abstracted, initiating a β-elimination (E1cB mechanism) that cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a reactive byproduct called dibenzofulvene (DBF).[2][6][7]
Mechanism of Fmoc Deprotection
The deprotection process is a rapid, two-step reaction:
-
Proton Abstraction: A secondary amine, most commonly piperidine, acts as a base to remove the acidic proton from the C9 position of the fluorenyl group.[7]
-
β-Elimination: This triggers an E1cB elimination reaction, leading to the cleavage of the Fmoc group.[6][7] The resulting dibenzofulvene is a reactive electrophile that is immediately trapped by excess piperidine to form a stable, soluble adduct, driving the reaction to completion.[7][8]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
The Core Fmoc-SPPS Workflow: A Step-by-Step Guide
A typical cycle in Fmoc-SPPS involves four key stages: deprotection, washing, coupling, and final washing. This cycle is repeated for each amino acid in the peptide sequence.
Figure 2: The iterative cycle of Fmoc-SPPS.
Detailed Experimental Protocol: Single Coupling Cycle
This protocol outlines a standard manual procedure for one cycle of amino acid addition.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling agent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIEA, 6-10 equivalents)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[9][10]
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[9][11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF solution.
-
Agitate for 7-10 minutes.
-
Drain the solution.[10]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[9]
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid and coupling agent (e.g., HBTU) in DMF.
-
Add the activation base (DIEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.[12]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Critical Parameters and Optimization
The success of Fmoc-SPPS relies on the careful control of several parameters.
-
Base and Concentration: While 20% piperidine in DMF is the industry standard, its concentration can be adjusted.[10] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection but may increase side reactions.[10][13]
-
Solvents: Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred as they facilitate both deprotection and coupling reactions.[10]
-
Peptide Aggregation: As the peptide chain grows, it can fold and aggregate on the resin, hindering reagent access.[10][14] This is a major cause of failed syntheses. Strategies to mitigate this include using chaotropic salts, switching to "difficult sequence" protocols, or incorporating backbone protection strategies.[14]
-
Monitoring: Real-time monitoring of the synthesis is crucial for troubleshooting. The release of the DBF-piperidine adduct has a strong UV absorbance around 301 nm, which can be monitored spectrophotometrically to track the progress of deprotection.[15][16] This is a standard feature on automated peptide synthesizers.[15][17]
Troubleshooting Common Side Reactions
Despite its robustness, Fmoc chemistry is susceptible to several sequence-dependent side reactions. Understanding these is key to prevention and troubleshooting.
| Problem | Description & Cause | Prevention & Mitigation Strategies |
| Aspartimide Formation | A notorious side reaction, especially at Asp-Gly or Asp-Ser sequences.[18] The backbone amide nitrogen attacks the side-chain ester under basic deprotection conditions, forming a five-membered ring intermediate.[19][20] This can lead to chain termination and the formation of difficult-to-separate α- and β-peptide impurities.[19][21][22] | - Use sterically hindered side-chain protecting groups on Asp (e.g., OMpe, OBno).[21][23]- Add an acidic additive like HOBt to the piperidine deprotection solution.[1][14]- Utilize backbone protection on the residue following Asp.[1][19] |
| Diketopiperazine (DKP) Formation | Occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1][24] This is highly prevalent when Proline is the second or third residue.[14][24][25][26] | - Use bulky 2-chlorotrityl (2-CTC) resin, which sterically hinders the back-biting reaction.[14][27]- Couple the first two amino acids as a pre-formed dipeptide unit.[28]- Modify deprotection conditions (e.g., using DBU/piperazine).[27][29] |
| Racemization | Loss of stereochemical integrity, particularly problematic for Cysteine and Histidine.[11] The risk is highest during the amino acid activation step, especially with base-mediated methods.[11] | - Use coupling reagents known to suppress racemization (e.g., DIPCDI/HOBt or Oxyma).- Avoid pre-activation and high temperatures for sensitive residues.- For Histidine, use side-chain protecting groups like Trityl (Trt) or Boc to reduce the risk.[11] |
| Incomplete Deprotection/Coupling | Often caused by peptide aggregation on the resin, preventing reagents from reaching the reactive site.[10][14] This leads to deletion sequences in the final product.[30] | - Switch to a more effective solvent like NMP or add chaotropic agents.[14]- Increase reaction times or temperature (e.g., using microwave-assisted SPPS).[10][14]- If deprotection is slow, consider using DBU-based reagents.[14] |
Comparative Analysis: Fmoc vs. Boc Chemistry
The primary alternative to Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) strategy. The choice between them depends on the peptide's properties and the desired outcome.[12][18]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF)[18] | Moderate Acid (e.g., TFA in DCM)[12][18] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[18] | Very strong acid-labile (e.g., Benzyl-based)[12][18] |
| Final Cleavage | Strong Acid (e.g., TFA)[3][18] | Very Strong Acid (e.g., HF, TFMSA)[12][18] |
| Key Advantages | Milder conditions, easier automation, higher purity crude products for routine synthesis.[3][12] | Better for certain hydrophobic sequences prone to aggregation; less prone to aspartimide formation.[12][18] |
| Key Disadvantages | Susceptible to aspartimide and DKP formation.[14][18] Piperidine is a regulated substance. | Requires harsh, corrosive acids (HF), specialized equipment, and can degrade sensitive residues.[3] |
While Fmoc chemistry has become the dominant method for routine synthesis due to its milder conditions and amenability to automation, Boc chemistry remains a powerful tool for specific "difficult sequences".[3][12][18]
Conclusion
The Fmoc protection strategy is a robust and versatile cornerstone of modern solid-phase peptide synthesis. Its orthogonal nature, coupled with mild deprotection conditions, has enabled the routine and automated synthesis of complex peptides that were once formidable challenges. However, a successful synthesis requires more than just following a protocol; it demands a deep understanding of the underlying chemistry. By appreciating the mechanism of Fmoc cleavage, optimizing critical reaction parameters, and anticipating potential side reactions, researchers can harness the full power of this technique to advance scientific discovery and therapeutic development.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Taylor & Francis Online. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. PubMed. [Link]
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. [Link]
-
UV Monitoring. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]
-
Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
T boc fmoc protocols in peptide synthesis. SlideShare. [Link]
-
UV Synthesis Monitoring. Activotec. [Link]
-
Minimal Protection Strategies for SPPS. DriveHQ. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]
-
Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
A fast and efficient Fmoc-deprotection protocol for solid phase peptide synthesis. The Royal Society of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. LinkedIn. [Link]
-
Deprotecting Fmoc Group Mechanism. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 18. benchchem.com [benchchem.com]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 22. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 26. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chempep.com [chempep.com]
- 29. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Methodological & Application
How to incorporate Fmoc-dap(HCl) into a peptide sequence
Application Note: A-011
Topic: Strategic Incorporation of Fmoc-Dap(HCl) into Peptide Sequences via Solid-Phase Peptide Synthesis
Introduction: The Versatility of Diaminopropionic Acid in Peptide Chemistry
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle. This functional group can be leveraged for a variety of post-synthetic modifications, including PEGylation, lipidation, the introduction of fluorescent labels, or the construction of cyclic and branched peptides.[1]
The strategic use of Fmoc-Dap(HCl) in solid-phase peptide synthesis (SPPS) allows for the precise placement of this reactive moiety within a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is readily removed under basic conditions at each synthesis cycle.[2][] The hydrochloride salt form of the side-chain amine, however, presents a unique set of considerations that must be addressed to ensure efficient and successful peptide assembly. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust incorporation of Fmoc-Dap(HCl) using standard Fmoc/tBu orthogonal chemistry.
The Principle of Orthogonal Protection in Dap Chemistry
Modern SPPS relies heavily on the principle of orthogonal protection, which employs a set of protecting groups that can be selectively removed under distinct chemical conditions.[4] This allows for the stepwise elongation of the peptide chain and site-specific modifications with high precision.[4] In the context of incorporating Dap, an orthogonal strategy is essential to differentiate the α-amine from the side-chain β-amine.
The most common strategy involves:
-
Temporary Nα-amino protecting group: The Fmoc group is used to protect the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[4]
-
Permanent side-chain protecting groups: Acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used to protect the reactive side chains of other amino acids in the sequence. These are removed during the final cleavage of the peptide from the solid support with a strong acid, such as trifluoroacetic acid (TFA).[4][5]
-
Auxiliary orthogonal protecting groups: For the Dap side chain, a variety of protecting groups can be employed if on-resin modification is desired. These include groups like Dde, ivDde, Mmt, or Alloc, which can be removed under specific conditions that do not affect the Fmoc or other side-chain protecting groups.[5]
Fmoc-Dap(HCl) fits within the standard Fmoc/tBu strategy, where the side-chain amine is protonated as a hydrochloride salt. This protonation serves as a temporary, in-situ protecting group during the coupling reaction.
Critical Consideration: In-Situ Neutralization of the Dap Side-Chain Amine Hydrochloride
The primary challenge when using Fmoc-Dap(HCl) is the presence of the hydrochloride salt on the side-chain amine. For the coupling reaction to proceed efficiently, this amine must be in its free, nucleophilic form. Therefore, an in-situ neutralization step is mandatory. This is typically achieved by adding a non-nucleophilic base to the coupling reaction mixture.
Why is this necessary? The protonated side-chain amine (NH3+) is not nucleophilic and will not react with the activated carboxylic acid of the incoming amino acid. Failure to neutralize it can lead to incomplete coupling and the formation of truncated peptide sequences.
The base of choice for this neutralization is typically N,N-Diisopropylethylamine (DIPEA or DIEA).[6] It is a hindered, non-nucleophilic base that effectively deprotonates the amine hydrochloride without causing premature cleavage of the Fmoc group or other significant side reactions. The amount of DIPEA added must be sufficient to neutralize both the hydrochloride salt and any acidic species generated during the activation of the incoming Fmoc-amino acid.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Dap(HCl) into a peptide sequence using manual or automated Fmoc-SPPS.
Materials and Reagents
-
Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.
-
Amino Acids: Nα-Fmoc protected amino acids with appropriate acid-labile side-chain protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH).
-
Key Building Block: Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)-OH).
-
Solvents: High-purity, amine-free Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
-
Deprotection Reagent: 20% piperidine in DMF (v/v).
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[2]
-
Precipitation Solvent: Cold diethyl ether.
Workflow for Fmoc-SPPS Incorporation of Fmoc-Dap(HCl)
The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-Dap(HCl).
Caption: Workflow for a single coupling cycle of Fmoc-Dap(HCl) in SPPS.
Detailed Step-by-Step Protocol
This protocol outlines a single coupling cycle for incorporating Fmoc-Dap(HCl).
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has a free Nα-amine.
-
Ensure the resin is well-swollen in DMF.
-
-
Preparation of the Coupling Solution (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Dap(HCl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents). The excess DIPEA is crucial to neutralize both the HCl salt on the Dap side chain and the hexafluorophosphate salt of HBTU.[1]
-
Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.[8]
-
A negative Kaiser test (yellow/clear beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.[1]
-
If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the newly added Dap residue.[4]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
-
Final Washing:
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
The resin is now ready for the next amino acid coupling cycle.
-
Quantitative Data Summary
The following table summarizes the typical reagent stoichiometry used for the coupling of Fmoc-Dap(HCl).
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Dap(HCl)-OH | 3.0 | Amino acid building block |
| HBTU/HATU | 2.9 | Activating agent for the carboxylic acid |
| DIPEA | 6.0 | Neutralizes HCl salt and activates the coupling reagent |
| 20% Piperidine in DMF | N/A (used in excess) | Removes the Nα-Fmoc protecting group |
Potential Side Reactions and Troubleshooting
While the protocol described is robust, awareness of potential side reactions is crucial for troubleshooting and optimization.
-
Incomplete Coupling: This is the most common issue and is often due to insufficient neutralization of the HCl salt. Ensure the use of at least 6 equivalents of DIPEA. If the problem persists, consider using a stronger activating agent like HATU or extending the coupling time.[7]
-
Racemization: While urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization, the risk increases with prolonged activation times or the use of stronger bases.[10] Pre-activation times should be kept to a minimum.
-
Aspartimide Formation: If the sequence contains an Asp residue, particularly an Asp-Gly or Asp-Ser sequence, there is a risk of aspartimide formation during the repetitive piperidine treatments.[11] Adding HOBt to the deprotection solution can help suppress this side reaction.[11]
The following diagram outlines a troubleshooting decision tree for common issues encountered when incorporating Fmoc-Dap(HCl).
Caption: Troubleshooting guide for incomplete coupling of Fmoc-Dap(HCl).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the permanent side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[2] The TIS acts as a scavenger to trap reactive cations generated during the deprotection of side chains.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful incorporation of Fmoc-Dap(HCl) into a peptide sequence is readily achievable with standard Fmoc-SPPS protocols, provided that careful attention is paid to the in-situ neutralization of the side-chain amine hydrochloride. The use of an adequate excess of a non-nucleophilic base like DIPEA is critical for driving the coupling reaction to completion. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this versatile building block to create novel and complex peptides for a wide range of applications in science and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Dap(HCl)-OH in Advanced Peptide Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of peptide-based drug discovery and chemical biology, the synthesis of non-linear and constrained peptide architectures is paramount for enhancing proteolytic stability, receptor affinity, and bioavailability.[1][2] Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)-OH) has emerged as a pivotal building block for introducing molecular diversity and complexity. Its unique structure, featuring a primary amine on the side chain in addition to the α-amino group, provides a strategic handle for orthogonal chemical modifications.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Dap(HCl)-OH for the construction of branched and cyclic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The protocols and methodologies detailed herein are grounded in established principles of peptide chemistry, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Handling of Fmoc-Dap(HCl)-OH
Fmoc-Dap(HCl)-OH is the hydrochloride salt of Nα-Fmoc-L-2,3-diaminopropionic acid. The presence of the hydrochloride salt enhances the stability and handling of the compound. However, it necessitates a neutralization step prior to its use in peptide coupling reactions.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉ClN₂O₄ | [5][6][7] |
| Molecular Weight | 362.81 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C | [5] |
| Solubility | Soluble in organic solvents like DMF | [3] |
Note on Handling: As with all amino acid derivatives, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling Fmoc-Dap(HCl)-OH.
Incorporation of Fmoc-Dap(HCl)-OH into a Peptide Sequence
The successful incorporation of Fmoc-Dap(HCl)-OH into a growing peptide chain is the foundational step for subsequent modifications. The key consideration is the in-situ neutralization of the hydrochloride salt to liberate the free carboxylate for activation and coupling.
Protocol 1: On-Resin Incorporation of Fmoc-Dap(HCl)-OH
This protocol outlines the manual Fmoc-SPPS steps for coupling Fmoc-Dap(HCl)-OH to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Fmoc-Dap(HCl)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Dap(HCl)-OH (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Coupling Completion Check:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Expert Insight: The addition of DIPEA is a critical step. It not only neutralizes the HCl salt but also acts as the base required for the activation of the amino acid by uronium/aminium-based coupling reagents.[9]
Peptide Branching at the Dap Side Chain
The true utility of incorporating Dap into a peptide sequence lies in the ability to use its side-chain amine as an anchor point for building a second peptide chain, creating a branched structure. This is achieved through an orthogonal protection strategy, where the side-chain amine is protected with a group that can be removed under conditions that do not affect the N-terminal Fmoc group or other acid-labile side-chain protecting groups.[10][11] For this purpose, a derivative such as Fmoc-Dap(Boc)-OH or Fmoc-Dap(Mtt)-OH would be used in the initial incorporation.
Protocol 2: On-Resin Peptide Branching
This protocol assumes the incorporation of an orthogonally protected Fmoc-Dap derivative, for instance, Fmoc-Dap(Mtt)-OH.
Materials:
-
Resin-bound peptide containing an Mtt-protected Dap residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DMF, peptide synthesis grade
-
Standard Fmoc-amino acids for the branch
-
Coupling reagents (HBTU/HATU) and DIPEA
-
20% Piperidine in DMF
Procedure:
-
Selective Mtt Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1-2% TFA and 2.5% TIS in DCM. Flow the solution through the resin for 2 minutes and repeat 5-10 times.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the cleaved Mtt group and residual acid.
-
-
Branched Chain Elongation:
-
Couple the first Fmoc-amino acid of the branch to the now-free side-chain amine of the Dap residue using the standard coupling protocol described in Protocol 1, step 3 .
-
Continue the elongation of the branched peptide chain using standard Fmoc-SPPS cycles (deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid).
-
-
Final Cleavage and Deprotection:
-
Once the synthesis of both the main and branched chains is complete, the peptide can be cleaved from the resin and all protecting groups removed simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[12]
-
Visualization of Peptide Branching Workflow:
Caption: Workflow for on-resin side-chain-to-side-chain cyclization via a Dap-Asp lactam bridge.
Conclusion and Future Perspectives
Fmoc-Dap(HCl)-OH and its orthogonally protected derivatives are indispensable tools for the synthesis of complex peptides. The protocols outlined in this application note provide a robust framework for the reliable construction of branched and cyclic peptides. The ability to introduce these structural motifs is crucial for modulating the pharmacological properties of peptide-based therapeutics. As peptide drug development continues to advance, the strategic use of versatile building blocks like Fmoc-Dap(HCl)-OH will undoubtedly play a central role in the creation of next-generation peptide medicines with enhanced efficacy and drug-like properties.
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Díaz-del-Río, F., & Blanco, F. J. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(5), 831-848. [Link]
-
Zhang, W., & He, X. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 30(11), 1883-1890. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]
-
Pentelute, B. L., et al. (2022). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. [Link]
-
Danishefsky, S. J., et al. (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Dap(Fmoc)-OH [122235-70-5]. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]
-
Sutherland, J. D., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
-
Coin, I. (2013). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Mason, A. J., et al. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]
Sources
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- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 6. Fmoc-Dap-OH | C18H18N2O4 | CID 688638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
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- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Fmoc-dap(HCl) as a linker for peptide modifications
Application Notes & Protocols
Fmoc-Diaminopropionic Acid (Dap): A Versatile Linker for Site-Specific Peptide Modification
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development, enabling the creation of molecules with enhanced stability, novel structural motifs, and tailored biological activity. L-2,3-diaminopropionic acid (Dap), with its side-chain primary amine, serves as an invaluable and versatile chemical handle for a wide array of modifications, including lipidation, PEGylation, cyclization, and the site-specific conjugation of fluorescent labels or cytotoxic payloads.[1] The successful use of Dap as a linker hinges on a robust orthogonal protection strategy, allowing for the selective deprotection and modification of its side chain without affecting the rest of the peptide. This guide provides a comprehensive overview of the principles, building blocks, and detailed protocols for leveraging Fmoc-Dap(X)-OH derivatives in solid-phase peptide synthesis (SPPS) to generate precisely modified peptides.
The Principle of Orthogonal Protection in Dap Chemistry
In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed by a specific chemical reaction that does not affect the others.[2] This principle is fundamental to the synthesis of complex, modified peptides.[2] When incorporating a Dap residue for use as a linker, a three-tiered orthogonal system is typically employed within the context of Fmoc-based solid-phase peptide synthesis (SPPS):
-
Nα-Amino Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amine of the amino acid backbone. It is labile to bases (e.g., piperidine) and is removed at each cycle to allow for peptide chain elongation.[3]
-
Nβ-Side-Chain Protection (Auxiliary Orthogonal): The side-chain amine of Dap is protected by a group 'X' that is stable to the piperidine used for Fmoc removal but can be selectively cleaved under different conditions (e.g., mild acid, hydrazine, or palladium catalysis) to unmask the amine for modification while the peptide remains on the solid support.[1][2]
-
Resin Linker & Permanent Side-Chain Protection: These groups (e.g., t-butyl-based protectors on other amino acids) are stable to both base (for Fmoc removal) and the specific conditions used to remove the Dap side-chain protector 'X'. They are typically removed only during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3]
This multi-layered strategy provides the precise chemical control necessary to dictate exactly when and where a modification occurs.
Caption: Orthogonal deprotection strategy for Fmoc-Dap(X) in SPPS.
Selecting the Right Orthogonally Protected Fmoc-Dap Derivative
The choice of the side-chain protecting group ('X') is critical and depends on the overall synthetic strategy, the nature of the desired modification, and the sequence of the peptide itself. Each protecting group offers a unique combination of stability and cleavage conditions.
| Building Block | Side-Chain Group (X) | Deprotection Conditions | Advantages & Suitability | Cautions & Disadvantages |
| Fmoc-Dap(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2-10% Hydrazine (NH₂NH₂) in DMF[4][5] | Highly orthogonal to Fmoc/tBu chemistry. Robust and less prone to migration than Dde.[6] Deprotection can be monitored by UV spectrophotometry.[7] | Can be difficult to remove in some sequences.[6] Hydrazine can also remove Fmoc groups if the N-terminus is not protected.[4] |
| Fmoc-Dap(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Easier to remove than ivDde. Widely used for branched and cyclic peptides. | Prone to migration to a free N-terminal amine during piperidine treatment, scrambling its position.[6][8][9] |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | 25-50% TFA in DCM[10] | Useful for on-resin modifications when other acid-labile groups (like Trt) are absent or when a Boc-SPPS strategy is adapted. | Not orthogonal to standard tBu-based side-chain protecting groups used in Fmoc-SPPS, limiting its application. |
| Fmoc-Dap(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ / PhSiH₃ in DCM[11][12] | Fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies. Cleavage conditions are very mild. | Requires an inert atmosphere and careful removal of palladium catalyst residues, which can be toxic. |
| Fmoc-Dap(Mtt)-OH | 4-Methyltrityl (Mtt) | 1-2% TFA in DCM (highly acid-labile)[9] | Can be removed under very mild acidic conditions that leave most other acid-labile groups intact. | Shows abnormally poor coupling efficiency due to rapid intramolecular lactam formation under standard coupling conditions.[13][14] Its use is generally discouraged.[13] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dap(ivDde)-OH into a Peptide Sequence
This protocol describes a standard manual cycle for incorporating Fmoc-Dap(ivDde)-OH into a peptide sequence on Rink Amide resin using Fmoc-SPPS.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Dap(ivDde)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Capping Solution: Acetic Anhydride and DIPEA in DMF (optional)
-
Solid-phase synthesis vessel with frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for another 15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Dap(ivDde)-OH:
-
In a separate tube, pre-activate the amino acid. Dissolve Fmoc-Dap(ivDde)-OH (3 eq.), HATU (2.85 eq.), and DIPEA (6 eq.) in DMF. Rationale: Pre-activation for 1-2 minutes converts the carboxylic acid to a more reactive species, ensuring efficient coupling to the newly freed N-terminal amine on the resin.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 2-4 hours. Note: Coupling efficiency can be checked using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling should be repeated.
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 15 minutes. Wash thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
Caption: Workflow for incorporating Fmoc-Dap(ivDde)-OH in SPPS.
Protocol 2: On-Resin Side-Chain Deprotection of ivDde
This protocol allows for the selective removal of the ivDde protecting group from the Dap side chain, exposing the primary amine for modification.
Materials:
-
Peptide-resin with Fmoc-Dap(ivDde)-OH incorporated
-
Deprotection Solution: 2% (v/v) Hydrazine monohydrate in DMF
-
DMF, DCM
Procedure:
-
Preparation: Ensure the N-terminal α-amino group of the peptide is protected (typically with Fmoc). Wash the peptide-resin with DMF (3x).
-
ivDde Removal:
-
Add the 2% hydrazine/DMF solution to the resin.
-
Agitate the mixture. The reaction progress can be monitored by taking a small aliquot of the solution and measuring its absorbance at 290 nm, as the indazole cleavage product is UV active.[7]
-
Repeat the treatment with fresh hydrazine solution (e.g., 10-15 minute treatments) until the deprotection is complete (UV absorbance of the filtrate returns to baseline).
-
Causality: Hydrazine is a strong nucleophile that selectively attacks the ivDde group, leaving the t-butyl and Fmoc groups intact.[15] Protecting the N-terminus prevents potential Fmoc removal by hydrazine.[4]
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of hydrazine and the cleavage by-product. The resin is now ready for side-chain modification.
Protocol 3: On-Resin Side-Chain Modification (Example: Acetylation)
This protocol provides a general example of modifying the newly exposed Dap side-chain amine.
Materials:
-
Peptide-resin after ivDde removal
-
Reagent: Acetic Anhydride (10 eq.)
-
Base: DIPEA (10 eq.)
-
Solvent: DMF
Procedure:
-
Reaction Setup: Swell the deprotected peptide-resin in DMF.
-
Acylation:
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add this solution to the resin and agitate for 30-60 minutes at room temperature.[1]
-
Rationale: Acetic anhydride is a reactive acylating agent. DIPEA acts as a non-nucleophilic base to scavenge the proton released during the reaction, driving it to completion.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The Dap side chain is now successfully acetylated.
Caption: Workflow for on-resin side-chain deprotection and modification.
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the modified peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Dried, modified peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Treatment: Place the dry peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Rationale: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protectors (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).[16]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (n.d.). PMC - NIH.
- Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). BenchChem.
- Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers. (2025). BenchChem.
- Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PubMed Central.
- Peptide Modific
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. (2025). BenchChem.
- Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). The Royal Society of Chemistry.
- Novabiochem® - Merck Millipore. (n.d.). Merck Millipore.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis.
- Applications of Fmoc-Lys(IVDDE)-OH. (2019). ChemicalBook.
- The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Selecting Orthogonal Building Blocks (2). (n.d.). Sigma-Aldrich.
- Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore.
- Custom Peptide Modifications Selection Guide. (n.d.). Thermo Fisher Scientific - SG.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 16. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-Dap(HCl) in the Synthesis of Potent Antimicrobial Peptides: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antibiotic resistance necessitates the development of new therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a highly promising class of molecules, representing a fundamental component of the innate immune system found across all domains of life[1]. These peptides often exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. Their primary mechanism of action typically involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes.
A key strategy in designing potent synthetic AMPs is the incorporation of non-proteinogenic amino acids to enhance their efficacy, stability, and selectivity. L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a particularly valuable building block. Its side chain contains a primary amine, which can be protonated at physiological pH, thereby increasing the peptide's net positive charge. This heightened cationicity is a critical factor in the initial electrostatic attraction between the AMP and the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids), a crucial first step in their antimicrobial action. This guide provides a detailed application and protocol overview for utilizing Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in the solid-phase peptide synthesis (SPPS) of novel AMPs.
The Mechanistic Advantage of the Diaminopropionic Acid Side Chain
The defining feature of AMPs is their amphipathic structure, characterized by distinct hydrophobic and cationic regions[1]. The cationic face of the peptide is paramount for its selective targeting of microbial cells over host cells. While lysine and arginine are the canonical choices for introducing positive charges, Dap offers a unique structural alternative.
The primary amine on the β-carbon of the Dap side chain provides a localized positive charge that contributes to the overall cationicity of the peptide. Research has shown that the specific structure and pKa of the cationic side chains can influence membrane binding, peptide secondary structure, and ultimately, antimicrobial potency[2][3][4][]. By replacing canonical cationic residues like lysine with Dap, researchers can fine-tune the spatial distribution of charges and the hydrophilic/hydrophobic balance of the peptide. This modification can lead to altered membrane permeabilization capabilities and, in some cases, improved activity against specific bacterial strains[2]. For instance, studies on the model peptide C18G demonstrated that while replacing all lysine residues with Dap resulted in a slight decrease in helicity, the peptide retained its potent ability to bind to anionic lipid vesicles, which mimic bacterial membranes[2][3][4].
The Building Block: Understanding Fmoc-Dap(HCl) in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) following the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for chemically synthesizing peptides[6][7][8][9]. This methodology relies on the use of an acid-stable, base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. Reactive side chains are protected with acid-labile groups, ensuring an orthogonal protection scheme that allows for selective deprotection at each stage of the synthesis[6][10].
When incorporating Dap, its side-chain β-amino group must also be protected to prevent it from reacting during the coupling steps. Two common derivatives are available for this purpose:
-
Fmoc-Dap(Boc)-OH : This is the most widely used and recommended derivative for routine Fmoc-SPPS[11]. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group that is completely stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal. It is efficiently removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA). This "plug-and-play" nature makes it ideal for both manual and automated synthesis, ensuring high yields and minimizing side reactions.
-
Fmoc-Dap(HCl)-OH : In this form, the side-chain amine is protected as a hydrochloride salt. This is a simpler form of protection compared to the bulky Boc group. However, its use in SPPS requires a crucial additional step. Before the carboxyl group of Fmoc-Dap(HCl)-OH can be activated and coupled to the free amine of the growing peptide chain on the resin, the hydrochloride salt on the side chain must be neutralized. This is achieved by adding a stoichiometric equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the activation/coupling step[12][13]. While viable, this approach introduces an extra layer of complexity. Inaccurate base addition can lead to incomplete neutralization (resulting in poor coupling) or excess base (which can cause side reactions). Therefore, for routine synthesis, Fmoc-Dap(Boc)-OH is the preferred building block for its simplicity and reliability.
Detailed Application Protocols
This section provides a comprehensive, step-by-step protocol for the manual Fmoc-SPPS of a generic Dap-containing antimicrobial peptide.
Part 1: Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.
-
Amino Acids: High-purity Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH).
-
Key Building Block: Fmoc-L-Dap(Boc)-OH (Recommended) or Fmoc-L-Dap(HCl)-OH.
-
Solvents (Peptide Synthesis Grade): N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling/Activation Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).
-
Precipitation/Washing: Cold diethyl ether.
-
Analysis: RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).
Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed in a manual SPPS vessel equipped with a frit. The following cycle is repeated for each amino acid to be incorporated.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Protocol:
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Swell the resin in DCM for 30 minutes, then drain.
-
Wash with DMF (3x), then swell in DMF for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes[1].
-
Drain the solution and wash the resin thoroughly with DMF (5x) and IPA (3x) to ensure complete removal of piperidine and the dibenzofulvene byproduct[14].
-
-
Amino Acid Coupling (Standard Protocol using Fmoc-Dap(Boc)-OH):
-
In a separate vial, pre-activate the amino acid. Dissolve the Fmoc-amino acid (3 eq. to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor reaction completion, perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Protocol Note: Adapting for Fmoc-Dap(HCl)-OH:
-
When using Fmoc-Dap(HCl)-OH, an additional equivalent of base is required to neutralize the side-chain hydrochloride salt.
-
During the activation step (Step 3), increase the amount of DIPEA from 6 equivalents to 7 equivalents . This provides the necessary base to neutralize both the activation reagents and the side-chain HCl, allowing the coupling reaction to proceed.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF (5x) followed by DCM (5x).
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin. A typical cocktail is 95% TFA / 2.5% H₂O / 2.5% TIS[15]. The TIS acts as a scavenger to trap the reactive cationic species generated from the protecting groups.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Part 3: Peptide Purification and Characterization
Caption: Workflow for the purification and characterization of synthetic peptides.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).
-
Filter the solution through a 0.45 µm filter to remove any particulates.
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS. The observed mass should match the calculated theoretical mass of the desired peptide.
-
-
Lyophilization:
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy, white powder. The peptide is typically obtained as a TFA salt, which can be exchanged for a hydrochloride or acetate salt if required.
-
Case Study: Modulating Antimicrobial Activity in C18G Analogs
To illustrate the impact of incorporating Dap, we can examine a study by C. I. McCoy, et al., which investigated analogs of the potent antimicrobial peptide C18G[2][3][4]. In this study, the seven lysine (Lys) residues of the parent peptide were systematically replaced with other cationic amino acids, including arginine (Arg), ornithine (Orn), and diaminopropionic acid (Dap). The antimicrobial activity of these analogs was then tested against a panel of bacteria.
The results, summarized in the table below, demonstrate that the antibacterial activity of the C18G peptide is generally tolerant to changes in the cationic side chains. The Dap-containing analog exhibited potent activity, particularly against Gram-negative bacteria, with only a modest 2-fold reduction in efficacy against E. coli and P. aeruginosa compared to the original Lys-containing peptide. This highlights that Dap is an effective substitute for canonical residues in the design of novel AMPs.
| Peptide Variant | Sequence | MIC (µM) vs E. coli | MIC (µM) vs P. aeruginosa | MIC (µM) vs B. subtilis |
| C18G (Lys) | CKWKKWKKWKKWKKWKC | 4 | 8 | 4 |
| C18G (Arg) | CRWRRWRRWRRWRRWRC | 4 | 8 | 4 |
| C18G (Orn) | COWOOWOOWOOWOOWOC | 4 | 8 | 4 |
| C18G (Dap) | CXWXXWXXWXXWXXWXC | 8 | 16 | 4 |
| (Data adapted from McCoy, C. I., et al. (2018). Molecules, 23(2), 329.[2][3][4]) |
Conclusion and Future Perspectives
The incorporation of L-2,3-diaminopropionic acid is a powerful strategy for the rational design of novel antimicrobial peptides. The Dap side chain serves as a reliable means of increasing the peptide's cationic character, a key determinant of its initial interaction with bacterial membranes. While Fmoc-Dap(HCl)-OH is a viable synthetic precursor, its requirement for in-situ neutralization adds a layer of complexity to the synthesis protocol. For this reason, Fmoc-Dap(Boc)-OH stands as the more robust and user-friendly building block for routine Fmoc-SPPS.
By following the detailed protocols outlined in this guide, researchers can confidently synthesize, purify, and characterize Dap-containing peptides. This will enable the systematic exploration of how fine-tuning the charge distribution and structure of AMPs can lead to the development of next-generation therapeutics with enhanced potency and selectivity, providing new weapons in the fight against infectious diseases.
References
-
Ando, S., Kato, T., & Izumiya, N. (1985). Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. International Journal of Peptide and Protein Research, 25(1), 15–26. Available at: [Link]
-
Li, Y., Shang, D., & Wang, Z. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589439. Available at: [Link]
-
McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. Molecules, 23(2), 329. Available at: [Link]
-
McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. ResearchGate. Available at: [Link]
-
McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. Rowan Digital Works. Available at: [Link]
-
McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. SciSpace. Available at: [Link]
-
Mason, A. J., et al. (2017). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials, 120, 139-150. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia. Available at: [Link]
-
Hansen, P. R., & Oddo, A. (2015). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology. Available at: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2024, May 19). What Are Fmoc Protecting Groups?. YouTube. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]
-
General Procedure 1 for the Synthesis of Fmoc Protected Peptide tert Butyl Esters. (n.d.). PMC. Available at: [Link]
-
Mason, A. J., et al. (2017). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC. Available at: [Link]
-
AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. AAPPTec. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. | Semantic Scholar [semanticscholar.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing, Synthesis and In Vitro Antimicrobial Activity of Peptide Against Biofilm Forming Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: A Guide to Coupling Reagents for Fmoc-Dap(HCl) in Automated Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-canonical amino acids is a pivotal strategy in modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored functionalities. L-2,3-diaminopropionic acid (Dap) is a valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle for modifications like PEGylation, lipidation, cyclization, or the attachment of payloads.[1]
However, the successful incorporation of Fmoc-L-Dap(HCl) into a peptide sequence using automated synthesizers presents unique challenges that require careful consideration of the synthetic strategy. This guide provides a comprehensive overview of these challenges, a comparative analysis of suitable coupling reagents, and detailed, field-tested protocols designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Part 1: The Core Challenge of Incorporating Fmoc-Dap(HCl)
The primary hurdles in using Fmoc-Dap(HCl) stem from two key features: the hydrochloride salt of the α-amine and the reactive primary amine on the β-carbon side chain.
The Implication of the Hydrochloride Salt: In-Situ Neutralization
Fmoc-Dap is often supplied as a hydrochloride salt to improve its stability and handling. In automated SPPS, the α-amino group of the incoming amino acid must be a free base to be acylated. Therefore, the HCl salt must be neutralized. Performing this neutralization in situ (simultaneously with coupling) is the standard approach in automated synthesis. This is achieved by adding a sufficient excess of a non-nucleophilic tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA) or sym-collidine, to the coupling cocktail. The base serves two purposes: neutralizing the HCl salt and facilitating the activation of the carboxylic acid by the coupling reagent.[2]
The Necessity of Orthogonal Side-Chain Protection
The side-chain (β) amine of Dap is a potent nucleophile that will compete with the N-terminal α-amine during coupling, leading to undesired chain branching and truncated sequences.[3][4] To prevent this, the side-chain amine must be protected with a group that is stable throughout the synthesis cycles but can be removed under conditions that do not affect the peptide-resin linkage or other protecting groups—a concept known as orthogonality.[5][6]
For the standard Fmoc/tBu strategy, the most common and effective protecting group for the Dap side chain is the tert-butyloxycarbonyl (Boc) group . The resulting building block, Fmoc-L-Dap(Boc)-OH , is the reagent of choice for most applications. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved during the final trifluoroacetic acid (TFA) cocktail treatment.[1]
Part 2: A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially for non-standard amino acids. The activation of the carboxylic acid must be rapid and complete to ensure quantitative formation of the peptide bond while minimizing side reactions like racemization.
Uronium/Aminium Salt Reagents
This class of reagents is renowned for its high efficiency and rapid reaction kinetics, making it a popular choice for automated synthesis, including microwave-assisted protocols.[7][8] They react with the Fmoc-amino acid and base to form a highly reactive ester intermediate.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for difficult or sterically hindered couplings.[2][9][10] The 7-aza-1-hydroxybenzotriazole (HOAt) moiety forms a highly reactive OAt-ester and provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of racemization.[8] It is the recommended choice for ensuring the efficient incorporation of Fmoc-Dap(Boc)-OH.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly effective and popular reagent, though generally considered slightly less reactive than HATU.[11] It forms an OBt-ester, which is less reactive than the OAt-ester from HATU. For routine couplings it performs well, but for challenging sequences, HATU is often preferred.[10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure®. It offers coupling efficiencies comparable to HATU but has an improved safety profile, as its byproducts are non-explosive and more water-soluble.[7][8][12]
Carbodiimide Reagents with Additives
This is the classic and most cost-effective method for peptide bond formation. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid, but this activation alone can lead to significant racemization.[7] Therefore, they are almost always used with a nucleophilic additive.
-
DIC/OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is the modern gold standard for carbodiimide-based couplings. DIC activates the amino acid to form a reactive O-acylisourea intermediate, which is rapidly converted by OxymaPure® into a less racemization-prone Oxyma-ester active species.[13] OxymaPure® is a safe and highly effective alternative to the potentially explosive HOBt.[12] This method is particularly well-suited for microwave synthesis due to its high stability.[14]
-
DIC/HOBt (1-Hydroxybenzotriazole): The traditional combination for carbodiimide couplings. While effective, HOBt has been reclassified as a potential explosive, leading many labs to phase it out in favor of OxymaPure®.[2]
Part 3: Data Summary & Reagent Selection Guide
The selection of a coupling strategy depends on a balance of efficiency, cost, and the specific demands of the peptide sequence. The following table provides a summary to guide this decision.
| Reagent Combination | Activation Speed | Efficiency for Hindered AA | Racemization Risk | Relative Cost | Key Advantage |
| HATU / DIPEA | Very Fast | Excellent | Very Low | High | Gold standard for speed and efficiency, especially for difficult couplings.[9][10] |
| HBTU / DIPEA | Fast | Very Good | Low | Medium-High | A reliable and effective workhorse reagent for routine synthesis.[11] |
| COMU / DIPEA | Very Fast | Excellent | Very Low | High | High efficiency comparable to HATU with an improved safety profile.[7][8] |
| DIC / OxymaPure® | Moderate | Good | Very Low | Low | Excellent balance of low cost, high safety, and low racemization.[8][13] |
Recommendation: For the highest probability of success and minimal optimization, HATU is the recommended primary choice for coupling Fmoc-Dap(Boc)-OH. For a more cost-effective or safety-conscious approach, DIC/OxymaPure® is an excellent and highly reliable alternative.
Part 4: Visualization of Mechanism and Workflow
Mechanism of Peptide Bond Formation
The following diagram illustrates the general mechanism for uronium salt-mediated activation and coupling, using HATU as the exemplar.
Caption: Uronium salt (HATU) mediated activation and coupling of Fmoc-Dap(Boc)-OH.
Automated Synthesis Workflow
This diagram outlines the key steps within a single coupling cycle in an automated peptide synthesizer.
Caption: Automated SPPS cycle for the incorporation of Fmoc-Dap(Boc)-OH.
Part 5: Core Experimental Protocols
These protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Adjust volumes and equivalents based on resin loading and synthesizer specifications.
Protocol 1: Recommended Method using HATU/DIPEA
Materials:
-
Fmoc-Dap(Boc)-OH
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Peptide-grade DMF (N,N-Dimethylformamide)
-
Resin with N-terminal amine deprotected (0.1 mmol)
Reagent Preparation:
-
Amino Acid Solution: 0.2 M solution of Fmoc-Dap(Boc)-OH in DMF.
-
Activator Solution: 0.5 M solution of HATU in DMF.
-
Base Solution: 2 M solution of DIPEA in NMP (or DMF).
Automated Synthesizer Cycle:
-
Pre-Coupling Wash: Ensure the resin is thoroughly washed with DMF after the previous Fmoc deprotection step.
-
Reagent Delivery:
-
Deliver 2.5 mL of the Amino Acid Solution (0.5 mmol, 5 eq.).
-
Deliver 1.0 mL of the Activator Solution (0.5 mmol, 5 eq.).
-
Deliver 0.5 mL of the Base Solution (1.0 mmol, 10 eq.). Note: The higher equivalents of base ensure complete neutralization of the HCl salt and facilitate activation.
-
-
Pre-activation: Allow the reagents to mix in the vial for 1-3 minutes before transferring to the reaction vessel.
-
Coupling Reaction: Transfer the activated amino acid mixture to the reaction vessel containing the resin. Agitate for 30-60 minutes at room temperature. For microwave synthesizers, a 5-10 minute cycle at 75°C is typically sufficient.
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Verification (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) should be performed.[2]
Protocol 2: Alternative Method using DIC/OxymaPure®
Materials:
-
Fmoc-Dap(Boc)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure®
-
DIPEA
-
Peptide-grade DMF
Reagent Preparation:
-
Amino Acid/Additive Solution: 0.2 M Fmoc-Dap(Boc)-OH and 0.2 M OxymaPure® in DMF.
-
Activator Solution: 1.0 M solution of DIC in DMF.
-
Base Solution: 2 M solution of DIPEA in NMP (or DMF).
Automated Synthesizer Cycle:
-
Pre-Coupling Wash: Wash the deprotected peptide-resin thoroughly with DMF.
-
Reagent Delivery:
-
Deliver 2.5 mL of the Amino Acid/Additive Solution (0.5 mmol, 5 eq. of each).
-
Deliver 0.5 mL of the Base Solution (1.0 mmol, 10 eq.) to the reaction vessel. Agitate for 1 minute.
-
Deliver 0.5 mL of the Activator Solution (0.5 mmol, 5 eq. DIC).
-
-
Coupling Reaction: Agitate the mixture for 45-90 minutes at room temperature. For microwave synthesizers, two sequential 5-minute cycles at 90°C are effective.[14]
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Verification: Perform a Kaiser test to confirm reaction completion. Recouple if necessary.
References
- The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. (2025). Benchchem.
- Carpino, L. A., et al. (1994).
- Våbenø, J., & Le, H. T. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. American Chemical Society.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme.
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Katritzky, A. R., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. (2025). Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Subirós-Funosas, R., et al. (2022).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Collins, J. M. (2015). Improved coupling method for peptide synthesis at elevated temperatures.
- T-Rabsztyn, A., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- da Silva, E. A. B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- Galdeano, C., et al. (2022). Common side reactions in peptide synthesis occurring on resin (a and b)...
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Fmoc-L-Dap(Boc)-OH. (n.d.). Activotec.
- Kent, S. B. H., & Alewood, P. F. (1993). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). AWS.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. biosynth.com [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Note: A Step-by-Step Guide to the Activation and Coupling of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in Solid-Phase Peptide Synthesis
Introduction: The Strategic Importance of Fmoc-Dap(HCl)
In the landscape of synthetic peptide chemistry, the strategic incorporation of non-canonical amino acids is fundamental to developing novel therapeutics, probes, and biomaterials. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle. This handle can be used for creating branched peptides, cyclization to form lactam bridges, or for the site-specific conjugation of molecules such as fluorophores, drugs, or polyethylene glycol (PEG).
The most common commercially available form, N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)), presents a unique challenge. The presence of the hydrochloride salt on the side-chain amine necessitates a specific neutralization step prior to or during the coupling reaction. Failure to properly manage this step results in incomplete coupling, leading to truncated sequences and significantly reduced final peptide yield.[1]
This guide provides a comprehensive, field-proven protocol for the efficient activation and coupling of Fmoc-Dap(HCl) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemical principles behind the activation, provide detailed step-by-step methodologies, and offer troubleshooting insights to empower researchers in their synthetic endeavors.
The Chemical Core: Understanding the Activation Mechanism
The formation of a peptide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid of the incoming amino acid.[2] This is most commonly achieved using carbodiimide reagents, often in conjunction with activating additives to enhance efficiency and suppress side reactions.[3]
The Role of Carbodiimides and the O-Acylisourea Intermediate
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents.[4] They react with the carboxylate of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, terminating the coupling reaction.[3][5] Furthermore, this intermediate is highly reactive and can contribute to racemization, particularly with sensitive amino acids.[7]
The Critical Function of Additives: HOBt and Oxyma
To mitigate the instability of the O-acylisourea intermediate and suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential.[3][8] These additives rapidly react with the O-acylisourea to form a more stable, yet still highly reactive, active ester (OBt or Oxyma ester).[7] This active ester is less prone to side reactions and provides a cleaner, more efficient coupling process.[9]
While HOBt has been the gold standard for decades, OxymaPure is now often preferred due to its superior safety profile (it is non-explosive) and its ability to enhance coupling rates with reduced racemization.[3][8][9]
Pre-Coupling Protocol: Neutralization of Fmoc-Dap(HCl)
The hydrochloride salt on the Dap side-chain amine must be neutralized. An acidic side chain will not only be unreactive for future modifications but the positive charge can also interfere with the coupling efficiency. The neutralization is performed in situ using a non-nucleophilic base.
Key Causality: The carboxyl group of the incoming amino acid must be in its carboxylate form (COO-) to react with the carbodiimide activator. The neutralization step, typically using Diisopropylethylamine (DIEA), ensures that the reaction environment is sufficiently basic to deprotonate the carboxylic acid without prematurely removing the Fmoc group. For Fmoc-Dap(HCl), this base addition serves the dual purpose of neutralizing the side-chain HCl salt.
Experimental Protocols
The following protocols are designed for manual SPPS on a standard polystyrene resin (e.g., Rink Amide, Wang) with a loading capacity of 0.4-0.8 mmol/g. All steps are performed at room temperature with agitation.
Standard Fmoc-SPPS Cycle (Prior to Dap Coupling)
This represents a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.[10][11]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test.[12] A positive result (intense blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[13]
Protocol for Fmoc-Dap(HCl) Activation and Coupling
This protocol follows the washing step (4.1.3) of the previous cycle.
Reagent Stoichiometry Table
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Dap(HCl) | 3 - 5 eq. | Amino acid building block |
| DIC | 3 - 5 eq. | Carbodiimide activator |
| OxymaPure or HOBt | 3 - 5 eq. | Activating additive |
| DIEA | 7 - 11 eq. | Neutralization base |
Note on DIEA equivalents: 1 equivalent is required to neutralize the HCl salt on the Dap side chain. 1 equivalent is needed to neutralize the carboxyl group of the amino acid. An additional 1-2 equivalents are typically added to ensure a basic environment for the coupling reaction. The total equivalents of DIEA should be approximately double the equivalents of the amino acid used.
Step-by-Step Coupling Procedure:
-
Prepare the Activation Solution: In a separate vessel, dissolve Fmoc-Dap(HCl) (e.g., 3 eq.) and OxymaPure or HOBt (3 eq.) in a minimal amount of DMF.
-
Add Base: To the activation solution, add DIEA (e.g., 7 eq.). The solution may become slightly warm.
-
Add Activator: Add DIC (3 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes. Do not wait longer , as this can lead to reagent degradation.
-
Couple to Resin: Immediately add the activation solution to the drained, washed resin from step 4.1.3.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings (e.g., following a bulky residue), the reaction time can be extended.[14]
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated and the coupling is complete.[12]
Troubleshooting Incomplete Coupling
If the Kaiser test after the Dap coupling is positive (blue beads), it indicates a failed or incomplete reaction. This is a critical failure point that must be addressed before proceeding.
Immediate Actions:
-
Double Coupling: The most common first step is to simply repeat the coupling procedure (Section 4.2, steps 1-6) with a fresh batch of activated Fmoc-Dap(HCl).[14][15] Often, a second exposure to the reagents is sufficient to drive the reaction to completion.
-
Re-test: After the second coupling, perform another Kaiser test.
If Double Coupling Fails:
-
Switch to a More Potent Activator: If the sequence is known to be difficult (e.g., due to steric hindrance or peptide aggregation on the resin), switch to a more powerful uronium/aminium salt-based reagent like HBTU, HATU, or HCTU.[14] These reagents often succeed where carbodiimide methods falter.
-
Capping: If coupling remains incomplete after repeated attempts, the unreacted N-terminal amines must be permanently blocked to prevent the formation of deletion sequences. This is done by "capping" with a highly reactive acylating agent, such as acetic anhydride, in the presence of a base.[1]
Safety and Handling
Peptide coupling reagents are potent sensitizers and should be handled with extreme care.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Ventilation: Handle all solid coupling reagents and prepare all solutions inside a certified chemical fume hood to avoid inhalation of fine powders.[19]
-
Disposal: Dispose of all waste, including contaminated weigh paper and pipette tips, in a dedicated hazardous waste container within the fume hood.[19]
-
Explosive Hazards: While OxymaPure is non-explosive, be aware that HOBt in its anhydrous form is a known explosive and must be handled with appropriate precautions.[3][20]
Conclusion
The successful incorporation of Fmoc-Dap(HCl) is a straightforward process when the critical need for in situ neutralization is addressed. By understanding the underlying chemical mechanisms of activation and employing robust, self-validating protocols that include monitoring steps like the Kaiser test, researchers can efficiently integrate this versatile amino acid into complex peptide sequences. This enables the synthesis of advanced peptide constructs for a wide array of applications in research and drug development.
References
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- American Peptide Society. (2024). Coupling Agent Hazards. American Peptide Society.
-
Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(5), 333-349. [Link]
- Nowick, J.S. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. University of California, Irvine.
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.
- American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars.
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars. [Link]
- BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete coupling of Boc-L-Valine in SPPS. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- ProTide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. ProTide.
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5743-5752. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5743-5752. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Francoia, J-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
- BenchChem. (n.d.).
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. acs.org [acs.org]
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- 19. chem.uci.edu [chem.uci.edu]
- 20. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fm-Dap(HCl) Coupling Efficiency
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical solutions for a common challenge in Solid-Phase Peptide Synthesis (SPPS): the efficient incorporation of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and achieve higher purity and yield in your peptide synthesis projects.
Part 1: Understanding the Core Challenge
Q1: Why is Fmoc-Dap(HCl) considered a "difficult" amino acid to couple in SPPS?
A1: The primary difficulty arises from the fact that this building block is a hydrochloride salt. The HCl is associated with the side-chain (beta) amine of the diaminopropionic acid. In the anhydrous, non-polar environment of typical SPPS, this salt is not fully dissociated. The proton (H+) from HCl can engage in undesirable acid-base chemistry that directly competes with the desired peptide bond formation.
Specifically, the residual acid can:
-
Protonate the N-terminal Amine: The free alpha-amino group of the growing peptide chain on the resin is the nucleophile that needs to attack the activated amino acid. If it becomes protonated (-NH2 → -NH3+), it is no longer nucleophilic and cannot participate in the coupling reaction.
-
Interfere with Activation: The carboxyl group of the incoming Fmoc-Dap(HCl) needs to be activated by a coupling reagent (e.g., HATU, HBTU). This activation is an acid-base reaction that can be inhibited by the presence of extraneous protons.
-
Deactivate the Base: The tertiary amine base (e.g., DIPEA, Collidine) used to facilitate the reaction can be quenched by the HCl, reducing its effective concentration.
Failure to properly manage this acidic proton is the most common cause of incomplete coupling, leading to deletion sequences in the final peptide product.
Part 2: Proactive Solutions & Best Practices
Q2: What is the most critical step to ensure successful Fmoc-Dap(HCl) coupling?
A2: The most critical step is effective neutralization of the hydrochloride salt before or during the coupling reaction. Simply adding the standard amount of base used for a typical coupling is often insufficient because that base is consumed by the HCl before it can perform its primary role in activating the coupling reaction. The recommended and most robust method is in-situ neutralization.
Q3: How do I perform an effective in-situ neutralization?
A3: In-situ neutralization involves adding an additional equivalent of a non-nucleophilic base to the activation (coupling) mixture specifically to neutralize the HCl salt. This ensures that the base required for the coupling reaction itself is available.
The process is illustrated below:
Part 3: Optimizing the Coupling Reaction
Q4: Which coupling reagent is best for Fmoc-Dap(HCl)?
A4: For difficult couplings, including those involving Fmoc-Dap(HCl), uronium/aminium salt-based reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) moiety are superior. Therefore, HATU is highly recommended over HBTU.[1][2][3]
The nitrogen atom at the 7-position of the HOAt ring in HATU makes the resulting active ester (OAt-ester) more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[1] This leads to faster, more efficient coupling and reduces the risk of side reactions like racemization.[1][2] COMU, which is derived from OxymaPure, is also an excellent, highly reactive alternative.[4]
| Reagent | Activating Additive | Relative Reactivity | Racemization Risk | Recommendation for Fmoc-Dap(HCl) |
| HATU | HOAt | Very High | Low | Highly Recommended [1][3] |
| HBTU | HOBt | High | Moderate | Good, but HATU is superior[5] |
| COMU | OxymaPure | Very High | Low | Excellent Alternative[4] |
| DIC/HOBt | HOBt | Moderate | Moderate | Not recommended for this difficult coupling |
Q5: What stoichiometry (equivalents) of reagents should I use?
A5: For a difficult coupling like Fmoc-Dap(HCl), using a higher excess of reagents is crucial to drive the reaction to completion.
| Reagent | Standard Coupling (eq.) | Recommended for Fmoc-Dap(HCl) (eq.) | Rationale |
| Fmoc-Dap(HCl) | 3 | 4 - 5 | Pushes reaction equilibrium forward. |
| Coupling Reagent (HATU) | 2.9 | 3.9 - 4.9 | Ensures complete activation of the amino acid. |
| Base (DIPEA/Collidine) | 6 | 8 - 10 | Accounts for in-situ neutralization (1 eq.) plus the necessary excess for activation and coupling. |
Note: The equivalents are relative to the loading capacity of the resin. Always use high-quality, anhydrous DMF as the solvent.
Q6: Should I be concerned about racemization?
A6: Yes, aggressive activation conditions can increase the risk of racemization. While HATU is known for low racemization, the choice of base is also important.[1] Using a bulkier, less-nucleophilic base like 2,4,6-collidine instead of DIPEA can help minimize this side reaction, though it is less common with Dap.
Part 4: Validated Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Dap(HCl) via SPPS
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in peptide-synthesis grade DMF for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate, clean glass vial, combine:
-
Fmoc-Dap(HCl) (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
Anhydrous DMF (2 mL)
-
-
Initiate Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the vial from Step 2. Vortex the mixture for 1-2 minutes. The solution should be clear.
-
Coupling: Immediately add the activated amino acid solution to the drained peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sequences known to be difficult, extending the time to 4 hours or overnight is recommended.[6][7]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test .[6]
-
Negative (Yellow/Colorless): The coupling is complete. Proceed to wash the resin thoroughly with DMF (5-7 times) before the next deprotection step.[6]
-
Positive (Blue/Purple): The coupling is incomplete. Proceed immediately to the Double Coupling Protocol.
-
Protocol 2: Double Coupling Procedure
Perform this protocol if the Kaiser test is positive after the first coupling attempt.
-
Wash: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[6]
-
Recouple: Immediately prepare a fresh activation mixture as described in Protocol 1 (Steps 2 & 3) and add it to the resin.
-
Second Reaction: Agitate the vessel for an additional 1-2 hours.
-
Final Monitoring: Perform a final Kaiser test. If it is now negative, wash the resin thoroughly and proceed to the next cycle. If it remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[6]
Part 5: Advanced Troubleshooting
Q7: My coupling is still incomplete even after double coupling with HATU. What else could be wrong?
A7: If optimized reagent chemistry fails, the problem is likely physical rather than chemical. This is almost always due to on-resin peptide aggregation . As the peptide chain grows, it can fold into secondary structures (beta-sheets) that physically block the N-terminal amine, preventing it from reacting.
Solutions for Aggregation:
-
Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF/DMSO.[7]
-
Use Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (0.5 M) to the coupling and deprotection steps can disrupt secondary structures.
-
Elevated Temperature: Performing the synthesis at a higher temperature (50-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[7]
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 15(37), 9394–9403.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges, ensuring the successful synthesis of your target peptides.
Introduction to Fmoc-Dap(HCl) in SPPS
Fmoc-Dap(HCl) is a valuable non-proteinogenic amino acid used to introduce a primary amine on the peptide side chain. This functional handle is a versatile tool for various peptide modifications, including PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads[1]. However, the presence of this additional nucleophilic site, the β-amino group, introduces specific challenges during peptide synthesis that require careful consideration of protecting group strategy and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor or no coupling efficiency when using Fmoc-Dap(Side-Chain Protected)-OH. What is the likely cause?
A1: The most probable cause is intramolecular cyclization of the activated Fmoc-Dap derivative to form a stable five-membered ring (a γ-lactam), leading to chain termination.
This side reaction is particularly prevalent with 2,3-diaminopropionic acid and its homologues like 2,4-diaminobutyric acid (Dab)[2][3]. When the carboxyl group of Fmoc-Dap is activated for coupling, the side-chain nitrogen can act as an intramolecular nucleophile, attacking the activated carboxylate to form a lactam. This cyclized product can no longer couple to the growing peptide chain on the resin.
Mechanism of Lactam Formation:
The mechanism involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the side-chain amine.
Caption: Troubleshooting workflow for Fmoc-Dap coupling issues.
References
-
Organic & Biomolecular Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
ResearchGate. (n.d.). General procedure of the SPPS Fmoc-strategy and solution macrocyclization. [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Merck Millipore. (n.d.). Novabiochem®. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
ResearchGate. (n.d.). Differentiation of the side-chain protection strategy in SPPS. [Link]
-
MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. [Link]
-
ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase...[Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343. [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Dap Residues
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the incomplete deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from diaminopropionic acid (Dap) residues during solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Dap Residues
Diaminopropionic acid (Dap) and its derivatives are valuable building blocks in peptide chemistry, often used for introducing branching, attaching labels, or forming cyclic structures. However, the presence of Dap in a peptide sequence can sometimes lead to difficulties during the synthesis, particularly in the crucial Fmoc deprotection step. Incomplete deprotection results in deletion sequences, where the subsequent amino acid fails to couple, leading to a heterogeneous final product that is difficult to purify and can compromise experimental results.[1] This guide provides a structured, question-and-answer-based approach to troubleshooting these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection of my Dap-containing peptide?
A1: Several signs during and after synthesis can point to incomplete Fmoc removal:
-
Positive Kaiser (Ninhydrin) Test after Coupling: The Kaiser test detects free primary amines.[1] A positive result (blue beads) after the coupling step that follows the Dap residue's deprotection indicates that the amine of the Dap was not fully deprotected, and therefore, the next amino acid could not couple efficiently.
-
Mass Spectrometry (MS) Analysis of Crude Peptide: The most definitive evidence comes from LC-MS analysis of the cleaved crude product. You will likely observe a significant peak corresponding to the mass of the desired peptide minus the mass of the amino acid that should have been coupled to Dap (a "deletion sequence").
-
Repetitive Low Yields: Consistently low yields for a specific Dap-containing sequence, especially when compared to other syntheses, can be an indicator of a systematic issue like incomplete deprotection.[2]
-
Poor Resin Swelling: A noticeable decrease in resin volume or clumping of the resin beads can suggest peptide aggregation, a common cause of incomplete deprotection.[2][3][4][5]
Q2: Why is Fmoc deprotection of Dap residues sometimes problematic?
A2: While Dap itself is not exceptionally bulky, problems often arise from the context of the surrounding peptide sequence and the conditions of the synthesis. The primary causes are:
-
Peptide Aggregation: This is the most common culprit. As the peptide chain elongates, it can fold back on itself and form stable secondary structures, like β-sheets, through intermolecular hydrogen bonds.[2][3][4][5] This aggregation can physically block the piperidine solution from reaching the N-terminal Fmoc group of the Dap residue.[1][2] Hydrophobic sequences are particularly prone to aggregation.[3]
-
Steric Hindrance: While less common for Dap itself, bulky neighboring amino acids can sterically hinder the approach of the deprotection reagent to the Fmoc group.[1][6]
-
Suboptimal Deprotection Conditions: Using degraded reagents (e.g., old piperidine), insufficient reaction times, or inadequate solvent volumes can lead to incomplete deprotection for any residue, including Dap.[1]
Q3: I suspect peptide aggregation is causing the issue. What are my immediate troubleshooting steps?
A3: If you suspect aggregation, the goal is to disrupt the hydrogen bonding that causes the peptide chains to associate.[3] Here are several strategies, starting with the simplest to implement:
-
Modify the Deprotection Conditions:
-
Increase Deprotection Time: Extend the second piperidine treatment from the standard 5-10 minutes to 15-20 minutes.[7]
-
Incorporate "Difficult Sequence" Protocols: For stubborn cases, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in your deprotection cocktail. A common mixture is 2% DBU / 2% piperidine in DMF.[1][8]
-
-
Change the Synthesis Solvent:
-
Mechanical Disruption:
-
Sonication: Gently sonicating the reaction vessel during the deprotection step can help to break up clumps of resin and improve reagent access.[3]
-
Below is a workflow to guide your decision-making process when tackling suspected aggregation.
Caption: Troubleshooting workflow for aggregation-induced incomplete deprotection.
Q4: My sequence is not particularly hydrophobic, but I'm still seeing incomplete deprotection. What else could be the cause?
A4: If aggregation seems unlikely, consider these other factors:
-
Reagent Quality: Ensure your piperidine solution is fresh. Piperidine can degrade over time, leading to reduced efficacy. It is recommended to prepare the 20% piperidine in DMF solution daily.[11]
-
Side Reactions of Dap: While less common during deprotection, the side-chain amine of Dap (if unprotected or protected with a labile group) could potentially lead to side reactions under basic conditions. Ensure you are using the appropriate side-chain protecting group for your overall synthesis strategy (e.g., Boc, Mtt, Dde).
-
Diketopiperazine Formation: If the Dap residue is at position 2 of the peptide chain (counting from the C-terminus), the dipeptide may be susceptible to cyclization and cleavage from the resin, especially if the C-terminal residue is Proline.[3][8] Using a 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[3][12]
Q5: What alternative deprotection reagents can I use if piperidine is consistently failing?
A5: Several alternative bases and cocktails have been developed to address issues with standard piperidine deprotection.
| Reagent/Cocktail | Concentration | Solvent | Key Advantages & Considerations |
| Piperidine (Standard) | 20% (v/v) | DMF or NMP | The most common and generally effective reagent.[7][13] |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | DBU is a stronger, non-nucleophilic base for rapid deprotection.[1][8] Good for sterically hindered or aggregated sequences. |
| Piperazine | 5% (w/v) | NMP | A milder base that can reduce side reactions like aspartimide formation.[9][14] |
| DBU/Piperazine | 2% DBU, 5% Piperazine (w/v) | NMP | A powerful combination that can enhance deprotection kinetics and minimize diketopiperazine formation.[12] |
| Pyrrolidine | 20% (v/v) | Various | Can be effective in less polar solvents, potentially offering a different environment to disrupt aggregation.[15][16] |
It's important to note that while stronger bases like DBU can be very effective, they can sometimes increase the risk of other side reactions, such as aspartimide formation, if your sequence contains susceptible motifs (e.g., Asp-Gly).[8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is the baseline for Fmoc removal and should be the first step in any synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1] Drain the solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[17]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]
Protocol 2: DBU-Assisted Deprotection for Difficult Sequences
Use this protocol when you suspect significant aggregation or steric hindrance.[1]
-
Resin Swelling: Swell the resin in DMF or NMP as described above.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP to the resin.
-
Agitate: Agitate the resin for 2-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.
-
Wash: Wash the resin thoroughly with DMF or NMP (5-7 times).[1]
Protocol 3: Monitoring Deprotection via UV-Vis Spectroscopy
This method allows for quantitative monitoring of Fmoc removal by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[17][18]
Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.
-
Collect Filtrate: During the deprotection steps, collect the solution that is drained from the reaction vessel.
-
Prepare Blank: Use the fresh 20% piperidine in DMF solution as your blank.
-
Measure Absorbance: Zero the spectrophotometer with the blank at 301 nm. Measure the absorbance of the collected filtrate. A plateau in absorbance across washes indicates the completion of the reaction.
Concluding Remarks
Troubleshooting incomplete Fmoc deprotection of Dap residues requires a systematic approach. By starting with an accurate diagnosis—differentiating between aggregation, steric hindrance, and reagent issues—you can select the most effective intervention. Always begin with the least disruptive modifications, such as extending reaction times or switching to NMP, before escalating to stronger base cocktails. Careful monitoring with analytical techniques like the Kaiser test and LC-MS is crucial for verifying the success of your troubleshooting efforts.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]
-
Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1992). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (22), 1633-1635. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(12), 1647. Retrieved from [Link]
-
AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Galati, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(14), 5069-5080. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
Albericio, F., et al. (2020). In situ Fmoc removal. Green Chemistry, 22(23), 8203-8209. Retrieved from [Link]
-
Thompson, J. P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14195-14204. Retrieved from [Link]
-
Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2187. Retrieved from [Link]
-
Thompson, J. P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Parmar, A. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]
-
Larsen, B. D., et al. (1991). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 38(4), 355-361. Retrieved from [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. Retrieved from [Link]
-
Miller, C. A., & Raines, R. T. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 969-973. Retrieved from [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In: Albericio, F., G. de la Torre, B. (eds) Amide Bond Formation. Springer, Berlin, Heidelberg. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
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- 5. experts.arizona.edu [experts.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation in Peptides Containing Diaminopropionic Acid (Dap)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for managing and preventing aggregation in synthetic peptides incorporating L-2,3-diaminopropionic acid (Dap).
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the challenges posed by Dap-containing peptides.
Q1: What is diaminopropionic acid (Dap), and why does it increase a peptide's aggregation risk?
A1: L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that is structurally similar to alanine but contains an additional primary amine on its β-carbon. This side-chain amine is the primary reason for the increased risk of aggregation.
-
Chemical Reactivity: The β-amine is nucleophilic and can react with activated carboxyl groups during solid-phase peptide synthesis (SPPS), leading to undesired side-chain branching or isopeptide bond formation. This creates covalently linked peptide impurities that are difficult to separate and can act as seeds for further non-covalent aggregation.[1][2][3]
-
Physicochemical Properties: The Dap side chain has a pKa of approximately 6.3-6.8, meaning it carries a positive charge at physiological and acidic pH.[4] In peptides with multiple Dap residues, this can lead to strong electrostatic interactions. While repulsion at low pH can enhance solubility, aggregation is often maximal near the peptide's isoelectric point (pI), where the net charge is zero, minimizing intermolecular repulsion.[5][6][7][8]
Q2: What are the common signs of aggregation in my Dap-containing peptide preparation?
A2: Aggregation can manifest at various stages, from synthesis to final formulation. Key indicators include:
-
During Synthesis: Resin shrinking, failed or slow coupling/deprotection reactions, and false negative results from colorimetric tests like the Kaiser test.
-
During Purification: The appearance of broad, tailing, or multiple peaks (especially high molecular weight species) in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] You may also observe peptide precipitation on the column or in collection tubes.[10]
-
In Solution: The solution may appear cloudy, hazy, or contain visible precipitates.[9] This is a clear sign of poor solubility and aggregation.[9]
-
Analytical Characterization: Techniques like Size-Exclusion Chromatography (SEC) can quantify soluble aggregates (dimers, multimers), while Dynamic Light Scattering (DLS) can detect the presence of larger, sub-visible particles.[11][12][13][14] An increase in Thioflavin T (ThT) fluorescence can indicate the formation of amyloid-like β-sheet structures.[7][9]
Section 2: Troubleshooting Guide & Protocols
This section provides a structured approach to preventing and resolving aggregation issues at critical stages of your workflow.
Synthesis Stage: The Critical Role of Side-Chain Protection
The most effective strategy to prevent aggregation begins during synthesis. The key is to use an orthogonal protecting group on the Dap side chain that is stable throughout Fmoc-based SPPS and can be selectively removed if needed.
Q3: Which side-chain protecting group should I use for Fmoc-Dap-OH, and why?
A3: The choice of protecting group is critical for preventing side-chain reactions that lead to covalent aggregation. An orthogonal protecting group is one that can be removed under conditions that do not affect the N-terminal Fmoc group (stable to bases like piperidine) or other acid-labile side-chain protecting groups (e.g., Boc, tBu).[15]
Recommended Protecting Groups for Fmoc-Dap-OH:
| Protecting Group | Cleavage Conditions | Orthogonality & Key Considerations |
| Mtt (4-Methyltrityl) | 1-5% TFA in DCM, often with 2-5% TIS as a scavenger.[16][17][18] | Excellent Orthogonality. Stable to piperidine. Highly acid-labile, allowing removal on-resin without cleaving tBu-based groups or the peptide from most resins.[19] Ideal for on-resin side-chain modifications. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF.[16][20] | Excellent Orthogonality. Stable to both piperidine and TFA.[16] Cleavage can sometimes be sluggish; optimization of hydrazine concentration and reaction time may be required.[20][21] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF.[16] | Good Orthogonality. Similar to ivDde but generally more labile. Stable to piperidine and TFA.[16][21] |
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., >90% TFA).[19] | Not Orthogonal in standard Fmoc/tBu strategy. Cleaved during the final global deprotection step along with other tBu-based groups. Suitable when no on-resin side-chain modification of Dap is needed. |
Protocol: Selective On-Resin Deprotection of Mtt Group
This protocol allows for specific modification of the Dap side chain while the peptide remains attached to the resin.
-
Resin Swelling: Swell the Mtt-protected peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.[17]
-
Cleavage: Drain the DCM from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin) and gently agitate for 2 minutes. The solution will turn a characteristic bright yellow color due to the released trityl cation.[18]
-
Repeat: Drain the solution and repeat the treatment with fresh deprotection cocktail. Continue these short treatments (5-10 cycles) until the yellow color is no longer observed.[18]
-
Washing: Thoroughly wash the resin with DCM (3x), Methanol (2x), and finally N,N-Dimethylformamide (DMF) (3x) to remove all traces of acid and scavengers.
-
Neutralization: Treat the resin with a 1% (v/v) solution of Diisopropylethylamine (DIEA) in DMF to ensure the newly freed amine is neutralized before subsequent coupling steps.[17]
Purification & Formulation Stage: Controlling Physicochemical Stability
Once the peptide is synthesized and cleaved from the resin, aggregation is driven by non-covalent interactions. Control of the solution environment is paramount.
Q4: My Dap-containing peptide is precipitating during HPLC purification. What can I do?
A4: On-column precipitation is common when the peptide has poor solubility in the mobile phase.[10]
-
Problem: At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing solubility.[9][22]
-
Solution 1: Adjust Mobile Phase pH. Since Dap is a basic residue, your peptide is likely to be positively charged and more soluble at an acidic pH.[6] Ensure your mobile phases (A: Water, B: Acetonitrile) are acidified, typically with 0.1% TFA. For very basic peptides, a lower pH (e.g., using 0.1% formic acid) might be beneficial.
-
Solution 2: Reduce Peptide Concentration. High concentrations promote aggregation.[5][7] Try dissolving your crude peptide in a larger volume before injection or performing multiple smaller injections.
-
Solution 3: Add Organic Modifiers. For highly hydrophobic peptides, adding a small percentage of isopropanol or using chaotropic agents like guanidine hydrochloride (GuHCl) in the sample solvent can improve solubility, but be aware these are denaturing agents and may affect peptide conformation.[9][23]
Q5: How do I find the optimal formulation conditions to ensure long-term stability of my purified peptide?
A5: The goal is to find a buffer system where the peptide is maximally soluble and chemically stable. This requires a systematic formulation screen.[24]
Protocol: pH Solubility & Excipient Screening
-
Determine Isoelectric Point (pI): Use an online pI calculator with your peptide sequence. This provides a theoretical pH of minimal solubility.
-
Initial Solubility Test: Test the solubility of a small amount of peptide in a range of buffers (e.g., Acetate pH 4, Phosphate pH 7, Tris pH 8). Since Dap-rich peptides are basic, they should be most soluble at acidic pH.[6][25]
-
Excipient Screening: Once a suitable pH is identified, screen various stabilizing excipients to further inhibit aggregation. Prepare small-scale formulations and monitor for clarity and aggregate formation over time using DLS or SEC-HPLC.
Commonly Used Stabilizing Excipients:
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | Arginine, Glycine, Histidine | Reduce intermolecular interactions and can suppress aggregation.[7][26][27] | 50 - 250 mM |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native conformation through preferential exclusion and act as cryo/lyoprotectants.[26][28][29] | 5 - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that prevent surface-adsorption and aggregation at interfaces.[26][28][29] | 0.01 - 0.1% (w/v) |
| Polymers | Polyethylene Glycol (PEG) | Creates a steric barrier around the peptide, preventing close contact required for aggregation.[24] | 1 - 5% (w/v) |
By systematically addressing potential issues at both the synthesis and formulation stages, the challenges of working with Dap-containing peptides can be effectively managed, leading to higher purity materials and more reliable experimental outcomes.
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023, March 14). PubMed Central. [Link]
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.). Waters. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008, November 1). BioProcess International. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008, November 2). Neurelis. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. (2021, August 8). ResearchGate. [Link]
-
Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]
-
Excipient Selection for Protein Stabilization. (2015, August 15). Pharmaceutical Technology. [Link]
-
Optimizing the removal of an ivDde protecting group. (2023, January 30). Biotage. [Link]
-
Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2023, October 13). National Institutes of Health. [Link]
-
Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. (2019, August 16). Royal Society of Chemistry. [Link]
-
Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (2016, May 26). National Institutes of Health. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. (2024, June 28). ResearchGate. [Link]
-
Detection and quantification of large protein aggregates. (n.d.). The Analytical Scientist. [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Sci-Hub. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017, October 20). National Institutes of Health. [Link]
-
Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. (n.d.). Agilent. [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004, January 22). ResearchGate. [Link]
-
Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173. [Link]
-
The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2019, August 6). ResearchGate. [Link]
-
Challenges of Protein Aggregation during Purification. (2019, May 1). BioPharm International. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
My protein of interest is aggregating / precipitating out during purification. Need some advice. (2017, June 12). ResearchGate. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2010, November 11). National Institutes of Health. [Link]
-
Endowment of pH Responsivity to Anticancer Peptides by Introducing 2,3-Diaminopropionic Acid Residues. (2019, August 16). SciSpace. [Link]
-
Understanding Peptide Stability Under Various pH Conditions. (2025, October 30). CreoSalus. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022, October 22). bioRxiv. [Link]
-
Rapid aggregation and assembly in aqueous solution of A beta (25-35) peptide. (2009, January 1). Journal of Peptide Science. [Link]
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Introduction: The Challenge of Incorporating Fmoc-Dap(Boc)-OH
< Technical Support Center
Topic: Managing Steric Hindrance During Fmoc-Dap(Boc)-OH Coupling For: Researchers, Scientists, and Drug Development Professionals
L-2,3-Diaminopropionic acid (Dap) is a valuable non-proteinogenic amino acid used to introduce a side-chain primary amine, providing a versatile handle for peptide modifications such as cyclization, labeling, or conjugation.[1] The standard building block for its incorporation in Fmoc-based solid-phase peptide synthesis (SPPS) is N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) .
While structurally similar to asparagine, the bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain introduces significant steric hindrance. This bulkiness can shield the α-carbonyl group, impeding its approach to the N-terminal amine of the growing peptide chain on the solid support. The result is often slow and inefficient coupling, leading to deletion sequences and impure final products, which compromises research outcomes and drug development timelines.
This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you overcome the challenges associated with this sterically demanding coupling.
Troubleshooting Guide: Overcoming Inefficient Coupling
This section addresses common problems encountered during the coupling of Fmoc-Dap(Boc)-OH and offers systematic, evidence-based solutions.
Q1: My Kaiser test is positive (blue beads) after a standard coupling time for Fmoc-Dap(Boc)-OH. What is the primary cause and my immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[2][3] The most likely cause is that the steric bulk of the Dap(Boc) side chain is kinetically slowing the reaction.
Immediate Actions & Rationale:
-
Do Not Proceed to Deprotection: Capping the unreacted amines is crucial to prevent the formation of deletion peptides, which are often difficult to separate from the target peptide during purification.
-
Perform a Second Coupling (Double Coupling): Immediately prepare a fresh solution of activated Fmoc-Dap(Boc)-OH and repeat the coupling step.[4] This is often sufficient to drive the reaction to completion.
-
Capping: If the Kaiser test remains positive after a second coupling, you must "cap" the remaining free amines. This is achieved by acetylating them with a highly reactive agent like acetic anhydride. Capping terminates the unreacted chains, ensuring they do not participate in subsequent coupling steps.[3]
Q2: I consistently experience low coupling efficiency with Fmoc-Dap(Boc)-OH, even with double coupling. How can I proactively improve my protocol?
If standard protocols are failing, a multi-faceted optimization is required. The key is to increase the reactivity of the system to overcome the high activation energy barrier imposed by steric hindrance.
Proactive Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC are often insufficient.[5] Uronium/aminium or phosphonium salt-based reagents are significantly more effective for hindered couplings because they form highly reactive O-acylisourea intermediates.[5][6][7]
-
Recommendation: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The HOAt moiety in HATU forms a more reactive active ester than the HOBt found in HBTU, leading to faster reaction rates and reduced risk of racemization.[6][7] COMU is a modern alternative with similar reactivity but a better safety profile.[6]
-
-
Optimize Your Solvent: The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[8][9] Poor solvation can lead to peptide aggregation, further impeding the coupling reaction.[5]
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are kinetically slow.
-
Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][5]
-
Temperature: Elevating the temperature to 50-60°C can significantly increase the reaction rate. However, use this method judiciously, as excessive heat can increase the risk of racemization.[2] Microwave-assisted synthesis is an excellent method for applying controlled heating to drive difficult couplings to completion.[5]
-
Optimized Protocol for Fmoc-Dap(Boc)-OH Coupling
This protocol incorporates best practices for overcoming steric hindrance. It assumes a resin loading of 0.5 mmol/g.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in high-quality, amine-free NMP for 30 minutes.
-
Wash the resin thoroughly with NMP (3x) to remove any residual piperidine.
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4 eq., 2.0 mmol) and HATU (3.9 eq., 1.95 mmol) in NMP.
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (8 eq., 4.0 mmol).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, extend this to 4 hours.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads (10-20 beads) and wash them thoroughly with DMF.
-
Perform a Kaiser test.[11]
-
Negative (yellow/colorless beads): The coupling is complete. Proceed to washing (Step 5).
-
Positive (blue beads): The coupling is incomplete. Re-couple by repeating steps 2-4 or proceed to capping if necessary.
-
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with NMP (3x), followed by DCM (3x), and NMP (3x) to prepare for the next deprotection step.
-
Frequently Asked Questions (FAQs)
Q: Why is Fmoc-Dap(Boc)-OH so much more difficult to couple than Fmoc-Asn(Trt)-OH, despite both having side-chain protection? A: The steric hindrance is fundamentally different. The trityl (Trt) group on asparagine is large, but it is attached via a carboxamide nitrogen, providing more rotational freedom and placing the bulk further from the peptide backbone. The Boc group on Dap is attached directly to the side-chain amine at the β-carbon, positioning its bulky tert-butyl group much closer to the reaction center (the α-carbonyl), creating a more significant steric shield.
Q: Can I use phosphonium-based reagents like PyBOP instead of HATU? A: Yes. Phosphonium salts like PyBOP and PyAOP are excellent alternatives.[12] They do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium reagents like HATU if used in large excess or if carboxyl activation is slow.[12][13] Phosphonium reagents are also typically more soluble in common organic solvents.[12][14]
Q: My Kaiser test is ambiguous (faint blue or yellowish-brown). How should I interpret this? A: An ambiguous Kaiser test can be difficult to interpret and may arise from several factors:
-
Steric Shielding: The N-terminal amine itself may be sterically hindered by the newly coupled Dap(Boc) residue, making it less accessible to the ninhydrin reagent and resulting in a weaker color change.[15]
-
False Positives: The Fmoc group can be slightly labile under the heating conditions of the test, leading to a false positive.[15][16]
-
Near-Completion: The reaction may be >99% complete, with only trace amounts of unreacted amines remaining.
In this scenario, the safest course of action is to perform a precautionary double couple or to cap the resin before proceeding.
Q: Is it advisable to prepare stock solutions of HATU in DMF/NMP? A: While solutions of uronium reagents are generally stable in DMF/NMP for use in automated synthesizers, phosphonium reagents have more limited stability.[14] For critical and difficult couplings, it is always best practice to prepare the activation mixture fresh, immediately before adding it to the resin. This ensures maximum reagent potency and avoids potential side reactions from reagent degradation products.
Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Mechanism of Action | Advantages for Hindered Coupling | Considerations |
| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate | Generally low cost. | Often insufficient reactivity for sterically hindered residues.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms highly reactive OBt, OAt, or Oxyma active esters.[6][7][12] | High reactivity ; HATU is particularly effective due to the electron-withdrawing nature and anchimeric assistance of the HOAt group.[6][7][17] | Potential for side reaction (guanidinylation) if used in excess.[12][13] |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt or OAt active esters.[12][14] | High reactivity, no risk of guanidinylation, generally more soluble than uronium salts.[12][14][18] | Can be more expensive; solutions in DMF have moderate stability.[12][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 17. peptide.com [peptide.com]
- 18. m.youtube.com [m.youtube.com]
Optimizing reaction times for Fmoc-dap(HCl) incorporation
Technical Support Center: Fmoc-dap(HCl) Incorporation
A Senior Application Scientist's Guide to Optimizing Reaction Times and Ensuring Synthetic Fidelity
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating N-α-Fmoc-L-α,β-diaminopropionic acid hydrochloride (Fmoc-dap(HCl)) into their peptide sequences. The unique structure of this amino acid presents distinct challenges that can lead to slow or incomplete coupling reactions. This document provides in-depth, field-tested solutions in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting and validated protocols.
Section 1: Understanding the Core Challenge of Fmoc-dap(HCl)
The primary difficulty in using Fmoc-dap(HCl) stems from its structure: the α-amino group is protected by Fmoc, but the side-chain β-amino group exists as a hydrochloride salt. This creates two immediate challenges for the peptide chemist:
-
Side-Chain Nucleophilicity: The β-amino group is a potential nucleophile that can compete with the desired N-terminal amine of the growing peptide chain, leading to side-chain acylation and branched impurities.
-
Stoichiometry of Neutralization: The presence of the HCl salt means that additional base is required before coupling can even begin. Standard protocols will fail due to insufficient free base to both neutralize the incoming amino acid and activate the coupling reaction.
The protonated state of the β-amino group significantly dampens its nucleophilicity, which is the key to achieving selective Nα-coupling. However, this electronic effect, combined with the steric environment, also contributes to sluggish reaction kinetics.
Caption: Logical diagram of the primary challenges in Fmoc-dap(HCl) coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Kaiser test is strongly positive after a standard 1-hour coupling with Fmoc-dap(HCl). Why is the reaction so slow?
A positive Kaiser test indicates a significant population of unreacted N-terminal amines on your resin, meaning the coupling is incomplete.[1] This is the most common issue with Fmoc-dap(HCl) and is caused by a combination of factors:
-
Insufficient Base: Standard protocols do not account for the HCl salt on the diaminopropionic acid side chain. Without enough base to neutralize this salt, the subsequent activation of the carboxylic acid by your coupling reagent will be inefficient or fail entirely.
-
Steric Hindrance: While not as bulky as residues like Pen(Trt), the structure of Dap can still present steric challenges, especially within certain peptide sequences.[1][2]
-
Electronic Deactivation: The nearby positive charge of the protonated β-amino group can inductively withdraw electron density, slightly reducing the nucleophilicity of the target N-terminal amine and the reactivity of the Dap's own carboxyl group.
Q2: How many equivalents of base are required for an efficient Fmoc-dap(HCl) coupling?
This is the most critical parameter to adjust. For a successful coupling, you must add enough base to neutralize three components plus facilitate the reaction itself. A typical protocol using a uronium/aminium salt coupling reagent requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
1 Equivalent for: The N-terminal amine on the resin (which is a salt, e.g., ammonium, after Fmoc deprotection with piperidine).
-
1 Equivalent for: The hydrochloride salt on the Fmoc-dap(HCl) side chain.
-
2+ Equivalents for: The activation and coupling reaction itself.
Therefore, a minimum of 4 to 6 equivalents of DIPEA relative to the resin loading is recommended as a starting point. Using fewer than 4 equivalents is a common cause of reaction failure.
Q3: Which coupling reagents are most effective for Fmoc-dap(HCl)?
Due to the kinetically challenging nature of this coupling, standard carbodiimide reagents like DIC, even with additives, may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve a high yield in a reasonable timeframe.[1][2][3]
| Coupling Reagent | Class | Key Advantages for Fmoc-dap(HCl) | Considerations |
| HATU | Aminium/Uronium Salt | Highest reactivity, excellent for overcoming steric and electronic barriers, low racemization potential.[4][5] | Higher cost. Can cause guanidinylation side reaction if used in large excess without pre-activation. |
| HCTU | Aminium/Uronium Salt | Very high reactivity, often comparable to HATU. More cost-effective. | Slightly less potent than HATU in the most difficult cases. |
| PyAOP/PyBOP | Phosphonium Salt | Very effective for sterically hindered couplings. | Byproducts can be more difficult to wash away than those from uronium salts. |
| COMU | Aminium/Uronium Salt | High efficiency, comparable to HATU, with reduced risk of guanidinylation.[6] | Higher cost. |
For Fmoc-dap(HCl), HATU is generally considered the gold standard due to its superior activation power, which helps drive the sluggish reaction to completion.[4][5]
Section 3: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for their resolution.
Issue: Incomplete Coupling (Positive Kaiser Test)
A blue color on the resin beads after the Kaiser test confirms the presence of unreacted primary amines.[3] Your goal is to drive this reaction to completion.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Recommended Actions:
-
Double Couple: Do not proceed to the next deprotection step. The most reliable solution is to perform a second coupling (a "double coupling") immediately.[2][6] Drain the reaction vessel, wash thoroughly with DMF (3-5 times), and repeat the coupling step with a fresh solution of activated Fmoc-dap(HCl).
-
Extend Reaction Time: For both the initial and any subsequent coupling attempts, increase the reaction time. A standard 1-hour coupling is often insufficient. Allow the reaction to proceed for 2 to 4 hours .[2][3] For particularly stubborn sequences, an overnight reaction may be beneficial.
-
Increase Reagent Equivalents: Using a higher excess of the reagents can help drive the reaction forward. Increase the equivalents of Fmoc-dap(HCl) and the coupling reagent from a standard 3 equivalents to 4 or 5 equivalents relative to the resin loading.[3][6]
Issue: Mass Spectrometry Shows Unwanted +86 Da Adduct
An unexpected mass addition of +86 Da to your peptide corresponds to the acylation of the peptide by the HOBt or Oxyma byproduct from HATU or HCTU, which can occur on unreacted amines. This is a strong indicator that your primary coupling reaction was incomplete. By resolving the incomplete coupling using the steps above, this side reaction will be eliminated.
Section 4: Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-dap(HCl)
This protocol is optimized for the successful incorporation of Fmoc-dap(HCl) in a manual or automated solid-phase peptide synthesizer.
Reagents & Stoichiometry:
| Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-dap(HCl) | 4.0 | Amino Acid Building Block |
| HATU | 3.9 | Coupling Reagent / Activator |
| DIPEA | 8.0 | Base for Neutralization & Activation |
| Solvent | - | High-purity, amine-free DMF |
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using a standard protocol (e.g., 20% piperidine in DMF).[7][8] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate, clean reaction vessel, dissolve Fmoc-dap(HCl) (4 eq.) and HATU (3.9 eq.) in fresh DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Agitate or vortex the solution for 1-2 minutes. You may observe a color change as the active ester is formed.[3]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours .
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to check for reaction completion.[3][5] A negative result (yellow/colorless beads) indicates a successful coupling.[6] If the test is positive (blue beads), proceed immediately to Protocol 2.
Protocol 2: Double Coupling Procedure
Execute this protocol if Protocol 1 results in a positive Kaiser test.
-
Initial Wash: After the first coupling attempt, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Repeat Activation: Prepare a fresh activation solution of Fmoc-dap(HCl), HATU, and DIPEA as described in Protocol 1, Step 2. Do not reuse the previous solution.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours .
-
Final Wash & Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
Perform a final Kaiser test. A negative result indicates the reaction is now complete and you can proceed to the next Fmoc deprotection step in your synthesis.
-
Protocol 3: The Kaiser Test (Qualitative Ninhydrin Test)
This test detects the presence of free primary amines on the resin.[1]
Reagents:
-
Reagent A: 40 g Phenol in 10 mL n-butanol.
-
Reagent B: 1 mL of 0.01 M aqueous KCN diluted with 49 mL of pyridine.
-
Reagent C: 2.5 g Ninhydrin in 50 mL of n-butanol.
Procedure:
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 110-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the surrounding solution.
-
Intense Blue Beads/Solution: Positive result (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result (complete coupling).
-
References
- Vertex AI Search. (2025). Optimizing Peptide Coupling: Key Techniques.
-
Cointe, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Hellsberg, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Sources
Side-chain protection strategies for Fmoc-dap(HCl) to prevent side reactions
A Guide to Overcoming Side Reactions with Effective Side-Chain Protection Strategies
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating L-2,3-diaminopropionic acid (Dap) into their peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While Dap is an invaluable building block for introducing side-chain modifications, the use of its unprotected hydrochloride salt, Fmoc-Dap(HCl), presents significant synthetic challenges. This document provides in-depth troubleshooting advice, proven protection strategies, and detailed protocols to ensure the successful synthesis of your target peptide.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using Fmoc-Dap(HCl) without appropriate side-chain protection.
Q1: I'm observing significant peptide truncation and low yield of my target peptide after the Dap incorporation step. What is causing this?
Answer: This is the most critical issue when using Fmoc-Dap(HCl). The problem originates from the free β-amino group (Nβ) on the Dap side chain. During the subsequent coupling cycle, this unprotected amine competes with the intended N-terminal α-amino group.
Mechanism of Failure: Chain Branching
When you introduce the next activated Fmoc-amino acid, its activated carboxyl group can be attacked by two different nucleophiles on your resin-bound peptide:
-
The Correct Path: The deprotected α-amino group at the N-terminus of the peptide chain.
-
The Side Reaction: The unprotected Nβ-amino group on the Dap side chain.
Because the side-chain amine is highly accessible and reactive, a significant portion of the incoming amino acid will acylate the Dap side chain instead of the N-terminus. This leads to the formation of a branched peptide , terminating the growth of the desired linear peptide chain. The result is a complex mixture of the truncated correct sequence and the branched side product, leading to a drastically reduced yield of your target molecule and a complicated purification process. Mandatory protection of the Dap-Nβ is required to prevent this side reaction.[1]
Diagram: Mechanism of Chain-Branching Side Reaction
Sources
Validation & Comparative
A Comparative Guide to Fmoc-Dap(HCl) vs. Fmoc-Dab(HCl) in Peptide Synthesis
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-proteinogenic amino acids, L-2,3-diaminopropionic acid (Dap) and L-2,4-diaminobutyric acid (Dab) serve as invaluable building blocks in solid-phase peptide synthesis (SPPS). Their side chains, featuring a primary amine, provide a versatile handle for a myriad of modifications, including peptide cyclization, PEGylation, and the attachment of fluorescent labels or cytotoxic payloads.[1] The choice between incorporating a Dap or Dab residue can significantly influence a peptide's structural and functional properties. This guide offers an in-depth comparison of their Fmoc-protected hydrochloride salt forms, Fmoc-Dap(HCl) and Fmoc-Dab(HCl), to inform rational peptide design and synthesis strategies.
Structural and Chemical Properties: A Tale of One Carbon
The fundamental difference between Dap and Dab lies in the length of their side chains: Dap possesses a shorter, more constrained side chain with the β-amino group, while Dab has an additional methylene group, resulting in a γ-amino group. This seemingly minor structural variance has profound implications for their chemical behavior and application in peptide synthesis.
| Property | Fmoc-Dap(Boc)-OH | Fmoc-Dab(Boc)-OH |
| Synonym | Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid | Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid |
| Molecular Formula | C23H26N2O6 | C24H28N2O6 |
| Molecular Weight | 426.5 g/mol | 440.5 g/mol [2][3] |
| Side Chain Length | Shorter (β-amino) | Longer (γ-amino) |
| Conformational Rigidity | Higher | Lower |
| pKa of Side-Chain Amine | Lowered when incorporated into peptides | Generally higher than Dap |
Note: Data for the commonly used Boc-protected side chain variants are presented for comparison of fundamental properties.
The shorter side chain of Dap imparts a greater degree of conformational rigidity upon the peptide backbone. Conversely, the longer, more flexible side chain of Dab allows for a wider range of spatial arrangements. This difference in flexibility can be strategically employed to modulate the secondary structure and binding affinity of synthetic peptides.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The selection between Fmoc-Dap(HCl) and Fmoc-Dab(HCl) is contingent upon several factors, including the desired peptide architecture, the complexity of the sequence, and the intended downstream modifications.
Coupling Efficiency and Steric Hindrance
In SPPS, steric hindrance can significantly impede coupling reactions, leading to lower yields and the formation of deletion sequences.[4] While both Fmoc-Dap and Fmoc-Dab are generally well-incorporated using standard coupling reagents, the slightly smaller profile of Fmoc-Dap may offer a marginal advantage in sterically demanding couplings, such as those involving adjacent bulky or β-branched amino acids.[4] However, for most sequences, the difference in coupling efficiency is negligible when using potent activating reagents like HATU or HCTU.[5]
Side Reactions: The Propensity for Lactam Formation
A critical consideration when using Fmoc-Dap is its susceptibility to intramolecular cyclization, leading to the formation of a five-membered lactam. This side reaction is particularly prevalent under basic conditions or during the activation of the C-terminal carboxyl group. The proximity of the β-amino group to the peptide backbone facilitates this undesirable ring-closure.
In contrast, the γ-amino group of Dab is less prone to lactam formation due to the higher energy barrier required to form a six-membered ring. While not impossible, this side reaction is significantly less common with Fmoc-Dab under standard SPPS conditions.
Diagrams and Workflows
Chemical Structures
Caption: Intramolecular cyclization of Dap to form a lactam side product.
Orthogonal Protection Strategies
To selectively modify the side-chain amine of Dap or Dab, an orthogonal protection strategy is essential. T[6][7][8]his involves using a side-chain protecting group that can be removed under conditions that do not affect the N-terminal Fmoc group or other side-chain protecting groups.
[8]| Protecting Group | Cleavage Condition | Stability | | --- | --- | --- | | Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable to base (piperidine) | | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Stable to acid (TFA) and base (piperidine) | | Alloc (Allyloxycarbonyl) | Pd(PPh3)4 in CHCl3/AcOH/NMM | Stable to acid (TFA) and base (piperidine) |
Source: Adapted from MilliporeSigma (Novabiochem®) [9] The use of an orthogonally protected Fmoc-Dap or Fmoc-Dab derivative, such as Fmoc-Dap(Boc)-OH or Fmoc-Dab(ivDde)-OH, allows for on-resin modification of the side chain, enabling the synthesis of complex peptide architectures like branched or cyclic peptides.
[9][10]### Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5x). 3[8]. Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: On-Resin Side-Chain Deprotection of ivDde
-
Peptide-Resin Preparation: The fully assembled peptide-resin containing an Fmoc-Dab(ivDde)-OH residue is used. Ensure the N-terminus is protected (e.g., with Fmoc or Boc group).
-
Washing: Wash the peptide-resin with DMF (3x).
-
ivDde Deprotection: Treat the resin with a solution of 2% hydrazine in DMF. Agitate for 10-15 minutes at room temperature. Repeat this step once more. 4[9]. Washing: Wash the resin thoroughly with DMF (5x) to remove hydrazine and the cleaved protecting group.
-
Confirmation: The newly liberated side-chain amine is now available for subsequent modification (e.g., acylation, alkylation).
Choosing the Right Reagent: A Decision Guide
| Application / Scenario | Recommended Reagent | Rationale |
| Short linkers, constrained cyclization | Fmoc-Dap(HCl) | The shorter side chain imposes a tighter turn, which can be beneficial for creating small cyclic peptides or for specific conformational constraints. |
| Longer, flexible linkers | Fmoc-Dab(HCl) | The longer side chain provides more flexibility, which is often desired for attaching larger molecules or for creating larger cyclic structures. |
| Sequences prone to side reactions | Fmoc-Dab(HCl) | Reduced risk of lactam formation compared to Fmoc-Dap. |
| Peptidomimetics requiring specific stereochemistry | Either (L- or D-form) | Both Dap and Dab are available in D- and L-configurations, allowing for the creation of peptides with enhanced proteolytic stability or altered receptor binding. |
| pH-sensitive peptides | Fmoc-Dap(HCl) | The pKa of the β-NH2 group in Dap, when incorporated into peptides, can be sensitive to pH changes, making it useful for applications like drug delivery systems that respond to endosomal acidification. |
Conclusion
Both Fmoc-Dap(HCl) and Fmoc-Dab(HCl) are powerful tools in the peptide chemist's arsenal, each offering distinct advantages. The choice between them is not merely a matter of preference but a strategic decision based on the desired structural and functional outcome of the final peptide. Fmoc-Dap, with its shorter and more constrained side chain, is ideal for applications requiring conformational rigidity and can be exploited for pH-responsive designs. However, its use necessitates careful control of reaction conditions to mitigate the risk of lactam formation. Fmoc-Dab provides greater flexibility and a lower propensity for side reactions, making it a robust choice for a wide range of applications, particularly those involving longer linkers or where synthetic ease is a priority. A thorough understanding of these nuances allows researchers to harness the full potential of these versatile building blocks in the synthesis of novel and impactful peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Katritzky, A. R., et al. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
- BenchChem. (2025).
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Mason, A. J., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)
- Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing.
- Han, Y., & Jiang, Y. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
- McCarthy, C., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- AAPPTEC. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- ChemPep Inc. (n.d.). Fmoc-Dab(Boc)-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH.
- Gelmi, M. L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
- Castelletto, V., & Hamley, I. W. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.
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A Comparative Guide to Fmoc-Dap(HCl) and Fmoc-Orn(HCl) for Advanced Peptide Modification
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of non-proteinogenic amino acids is a critical decision that dictates the functionality and therapeutic potential of the final molecule. Among the diverse building blocks available, those offering a reactive side-chain amine for post-synthetic modification are of paramount importance. This guide provides an in-depth, objective comparison of two such invaluable derivatives: Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) and Fmoc-L-ornithine hydrochloride (Fmoc-Orn(HCl)).
This analysis moves beyond a simple cataloging of features to explore the causality behind experimental choices, offering field-proven insights into the practical application of these reagents in solid-phase peptide synthesis (SPPS).
Unveiling the Contenders: A Tale of Two Side Chains
At first glance, Fmoc-Dap(HCl) and Fmoc-Orn(HCl) appear to be close cousins, both presenting a primary amine on their side chain, ripe for modification. However, the seemingly subtle difference in the length of their aliphatic side chains—a single methylene group for Dap versus three for Ornithine—gives rise to significant distinctions in their chemical behavior, steric hindrance, and ultimately, their impact on the resulting peptide's structure and function.
Fmoc-Dap(HCl) , with its shorter side chain, positions the reactive β-amino group closer to the peptide backbone. This proximity can influence the pKa of the side-chain amine and introduce unique conformational constraints.[1]
Fmoc-Orn(HCl) , a homolog of lysine with one less methylene group, offers a more flexible side chain, placing the δ-amino group at a greater distance from the peptide backbone. This increased separation can be advantageous in minimizing steric hindrance during both peptide synthesis and subsequent modification.[1][2]
Head-to-Head Comparison: Chemical and Physical Properties
A thorough understanding of the fundamental properties of these amino acid derivatives is essential for their effective implementation in peptide synthesis.
| Property | Fmoc-Dap(HCl) | Fmoc-Orn(HCl) | Rationale and Implications |
| Chemical Structure | The shorter side chain of Dap brings the β-amino group closer to the peptide backbone, potentially influencing local conformation and reactivity. The longer side chain of Ornithine provides greater flexibility and distance for the δ-amino group. | ||
| Molecular Weight | 392.84 g/mol | 420.90 g/mol | This difference, while minor, should be accounted for in reagent calculations for accurate molar equivalents during synthesis. |
| Side Chain Length | One methylene group | Three methylene groups | Directly impacts steric hindrance, flexibility, and the distance of the reactive amine from the peptide backbone. |
| Side Chain Amine pKa | The pKa of the β-amino group in a peptide context can be lower than that of a typical primary amine due to the electron-withdrawing effect of the nearby peptide backbone.[] | The pKa of the δ-amino group is closer to that of the ε-amino group of lysine, being less influenced by the peptide backbone. | The pKa of the side-chain amine is a critical factor in determining its nucleophilicity and the pH conditions required for selective modification. |
| Common Applications | Introduction of labels, cross-linking agents, and as a precursor for other non-natural amino acids.[4][5] | Used for creating cyclic peptides, introducing branching, and attaching various moieties like drugs or imaging agents.[2][5][6] | Both are versatile, but the choice often depends on the desired geometry and flexibility of the final modified peptide. |
The Synthetic Workflow: Incorporation into Peptides via Fmoc-SPPS
The successful incorporation of Fmoc-Dap(HCl) and Fmoc-Orn(HCl) into a growing peptide chain relies on a robust solid-phase peptide synthesis (SPPS) protocol. The following is a generalized, yet detailed, workflow applicable to both derivatives, highlighting the critical steps and the rationale behind them.
Experimental Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).[7][8]
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes to ensure optimal accessibility of the reactive sites.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes, drain, and then for a further 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[9][10] The progress of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm.[8]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the deprotection byproducts. This is a critical step to prevent side reactions in the subsequent coupling step.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-Dap(HCl) or Fmoc-Orn(HCl)) (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to neutralize the hydrochloride salt of the amino acid and to facilitate the activation. Pre-activate for 2 minutes.[4]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[4]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: This cycle is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the SPPS Workflow
Figure 1: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Performance in Practice: Coupling Efficiency and Potential Side Reactions
While both Fmoc-Dap(HCl) and Fmoc-Orn(HCl) can be efficiently incorporated into peptides, their structural differences can lead to variations in performance, particularly in challenging sequences.
Coupling Efficiency:
Direct, head-to-head comparative studies on the coupling efficiency of Fmoc-Dap(HCl) and Fmoc-Orn(HCl) under identical conditions are not extensively reported in the literature. However, we can infer performance based on general principles of SPPS and the known challenges associated with certain amino acids.
-
Steric Hindrance: The shorter side chain of Dap may, in some sequence contexts, present less steric hindrance during coupling compared to the longer, more flexible side chain of Ornithine. Conversely, the flexibility of the ornithine side chain might allow it to adopt a conformation that minimizes steric clashes. For sterically hindered couplings, the use of more potent activating reagents like HATU or COMU is generally recommended.[11][12]
-
Aggregation: For sequences prone to aggregation, the choice of amino acid can be critical. While there is no definitive data to suggest one is universally superior to the other in preventing aggregation, the conformational rigidity that Dap may impart could potentially disrupt inter-chain hydrogen bonding that leads to aggregation.
Potential Side Reactions:
-
Lactam Formation: A notable side reaction, particularly for ornithine, is the potential for intramolecular cyclization to form a lactam. This is more likely to occur if the side-chain amine is deprotected while the C-terminus is activated, for instance, during solution-phase cyclization.[1] While less common during standard linear SPPS with appropriate side-chain protection, it is a consideration for post-synthesis modifications. The shorter side chain of Dap would lead to a more strained four-membered ring, making lactam formation less favorable compared to the six-membered ring that can be formed from ornithine.
-
Modification of the Side-Chain Amine: If the side-chain amine is not properly protected, it can react with the activated carboxyl group of the incoming amino acid, leading to chain branching. The use of an orthogonal protecting group on the side-chain amine is therefore essential.
The Power of Orthogonality: Side-Chain Modification Strategies
The true utility of incorporating Dap and Orn into peptides lies in the ability to selectively modify their side chains. This is achieved through the use of an orthogonal protecting group on the side-chain amine, which can be removed under conditions that do not affect the N-terminal Fmoc group or other acid-labile side-chain protecting groups.
Common orthogonal protecting groups for the side-chain amine of Dap and Orn include:
-
Boc (tert-butyloxycarbonyl): Acid-labile, removed with trifluoroacetic acid (TFA). This is a very common strategy.[13]
-
Alloc (allyloxycarbonyl): Removed by palladium-catalyzed reactions.[14]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved with hydrazine.[14]
Experimental Protocol: On-Resin Side-Chain Deprotection and Modification (Boc Example)
This protocol describes the selective deprotection of a Boc-protected side-chain amine of a Dap or Orn residue on the solid support, followed by a representative modification (acetylation).
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Dap(Boc)-OH or Fmoc-Orn(Boc)-OH at the desired position.
-
Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the final amino acid as described in the SPPS protocol.
-
Selective Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v) for 30 minutes to remove the Boc group from the Dap or Orn side chain.
-
Washing and Neutralization: Wash the resin thoroughly with DCM and then neutralize with a solution of 10% DIEA in DCM.
-
Side-Chain Modification (Acetylation):
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage from Resin: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).
Visualizing the Orthogonal Modification Strategy
Figure 2: Workflow for on-resin side-chain modification using an orthogonal Boc protecting group.
Conclusion and Recommendations: Choosing the Right Tool for the Job
Both Fmoc-Dap(HCl) and Fmoc-Orn(HCl) are powerful tools in the arsenal of the peptide chemist, enabling the creation of novel and complex peptide architectures. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific goals of the research.
-
Choose Fmoc-Dap(HCl) when:
-
A shorter, more constrained linker is desired for the attached moiety.
-
The proximity of the modification to the peptide backbone is intended to influence the peptide's conformation or biological activity.
-
Minimizing the potential for side-chain-related side reactions like lactam formation is a priority.
-
-
Choose Fmoc-Orn(HCl) when:
-
A longer, more flexible linker is required to minimize steric hindrance between the attached moiety and the peptide.
-
Mimicking the side chain of lysine is a design consideration.
-
The creation of macrocyclic peptides via side-chain lactamization is the intended application.
-
Ultimately, the optimal choice will be guided by the specific structural and functional requirements of the target peptide. A thorough understanding of the subtle yet significant differences between these two versatile building blocks, as outlined in this guide, will empower researchers to make informed decisions and advance the frontiers of peptide science and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers.
- Creative Peptides. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
-
Gomara, M. J., et al. (2001). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Science, 7(1), 25-36. Retrieved from [Link]
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Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 163. Retrieved from [Link]
-
Takehara, M., et al. (2013). Synthesis and application of dipeptides; current status and perspectives. Journal of Bioscience and Bioengineering, 116(2), 127-135. Retrieved from [Link]
-
van Heel, A. J., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 11(1), 355-365. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis.
-
LifeTein. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Pires, D. A. S., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
-
van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Howard, B. E., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(12), 815-820. Retrieved from [Link]
-
Ramage, R., et al. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis.
-
Galdino-Pitta, M. R., et al. (2014). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. The Open Medicinal Chemistry Journal, 8, 1-8. Retrieved from [Link]
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
-
Albericio, F., et al. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed., Vol. 6, pp. 697-740). Elsevier. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences.
-
Thompson, R. E., et al. (2012). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 51(2), 441-445. Retrieved from [Link]
-
Krishnamurthy, R. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ChemBioChem, 22(15), 2535-2549. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Kumar, A., et al. (2025). Selective peptide bond formation via side chain reactivity and self-assembly of abiotic phosphates. Nature Communications, 16(1), 1-11. Retrieved from [Link]
-
Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917-2923. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Diaminopropionic Acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Retrieved from [Link]
-
Gucinski, A. C., & Reid, G. E. (2012). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 23(12), 2115-2127. Retrieved from [Link]
-
ResearchGate. (2025). Design of a fluorescent amino acid derivative usable in peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bechinger, B., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Toxins, 13(5), 362. Retrieved from [Link]
-
Mooney, C., et al. (2012). Towards the improved discovery and design of functional peptides: common features of diverse classes permit generalized prediction of bioactivity. Bioinformatics, 28(20), i445-i451. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
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A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Dap-Containing Peptides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and introducing novel functionalities. Among these, L-α,β-diaminopropionic acid (Dap), with its short side chain terminating in a primary amine, offers a unique structural and chemical profile. Understanding the gas-phase fragmentation behavior of Dap-containing peptides is paramount for their unambiguous characterization by mass spectrometry, a ubiquitous and indispensable analytical technique in modern research.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of Dap-containing peptides against those of standard peptides, particularly those containing lysine. We will explore the underlying chemical principles that govern these differences and provide practical, experimentally-grounded insights for researchers in peptide chemistry and drug development.
The Decisive Influence of the Side-Chain Amino Group in Peptide Fragmentation
The fragmentation of a peptide ion in a mass spectrometer is a complex process governed by the peptide's primary sequence, charge state, and the method of ion activation. The presence of a basic residue, such as lysine, typically directs fragmentation pathways due to its high proton affinity, which can sequester the ionizing proton(s). The introduction of Dap, an isomer of α,β-diaminobutyric acid (DABA) and a homolog of ornithine and lysine, presents a fascinating case study in how subtle changes in side-chain length and the position of a basic group can dramatically alter fragmentation patterns.
The key distinction of Dap lies in its β-amino group, which is closer to the peptide backbone compared to the ε-amino group of lysine. This proximity has profound implications for its interaction with the peptide backbone during collisional activation, leading to characteristic fragmentation pathways that can be both diagnostically useful and a potential source of misinterpretation if not fully understood.
Comparative Fragmentation Analysis: Dap vs. Lysine-Containing Peptides
To illustrate the distinct fragmentation signatures of Dap-containing peptides, we will consider a hypothetical comparative analysis of two isomeric peptides, Ac-Ala-Dap-Ala-NH2 and Ac-Ala-Lys-Ala-NH2, subjected to common fragmentation techniques.
Collision-Induced Dissociation (CID): A Tale of Two Rings
Collision-Induced Dissociation (CID) is the most widely used fragmentation method, promoting cleavage of the peptide backbone to produce predominantly b and y ions. In lysine-containing peptides, fragmentation is often directed by the "mobile proton" model, where a proton, mobilized by collisional energy, initiates cleavage at various amide bonds.
In the case of Dap-containing peptides, a unique and often dominant fragmentation pathway emerges, analogous to the well-documented "ornithine effect". This "Dap effect" is characterized by a facile cleavage C-terminal to the Dap residue. The proposed mechanism involves a charge-directed, intramolecular nucleophilic attack of the side-chain β-amino group on the adjacent backbone carbonyl carbon. This forms a stable five-membered cyclic imide intermediate, leading to the preferential formation of a b-type ion.
Caption: Proposed CID fragmentation pathway for Dap-containing peptides.
This contrasts with lysine-containing peptides where such a side-chain mediated cyclization is less favorable due to the longer and more flexible side chain, which would need to form a larger, less stable seven-membered ring. Consequently, the CID spectrum of a Dap-containing peptide is often dominated by the b-ion corresponding to cleavage C-terminal to Dap, while the spectrum of its lysine-containing counterpart will typically show a more distributed series of b and y ions.
Table 1: Predicted Dominant Fragment Ions in CID of Isomeric Peptides
| Peptide Sequence | Predicted Dominant Fragment Ion(s) | Rationale |
| Ac-Ala-Dap -Ala-NH2 | b₂ ion | "Dap effect" leading to preferential cleavage C-terminal to Dap. |
| Ac-Ala-Lys -Ala-NH2 | Series of b and y ions | "Mobile proton" model leading to less site-specific fragmentation. |
Higher-Energy Collisional Dissociation (HCD): Enhanced Side-Chain Information
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that often provides richer fragmentation spectra with more side-chain information. For Dap-containing peptides, HCD can further accentuate the "Dap effect" and may also reveal a characteristic neutral loss of ammonia (NH₃, 17.03 Da) from the side chain.
The neutral loss of ammonia is a common fragmentation pathway for amino acids with side-chain amino groups. In the case of Dap, this loss is thought to occur via an intramolecular nucleophilic displacement, similar to the mechanism proposed for the "Dap effect," but resulting in the elimination of NH₃ instead of backbone cleavage. The resulting fragment ion can provide additional confidence in the identification of Dap-containing peptides.
Electron-Transfer Dissociation (ETD): Pres
A Senior Application Scientist's Guide to the NMR Characterization of Fmoc-Dap(HCl) and Its Derivatives
Introduction: The Structural Elucidation Challenge of Diaminoalkanoates
To the researchers, medicinal chemists, and peptide scientists at the forefront of drug development, the precise structural characterization of non-canonical amino acid building blocks is not merely a procedural step but the very foundation of rational design. Nα-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) and its derivatives are of increasing interest, offering a versatile scaffold for introducing side-chain modifications, cyclizations, and conjugations in peptide synthesis. However, their structural nuances, particularly the influence of the free or derivatized side-chain amine, present a unique NMR characterization challenge.
This guide provides an in-depth, comparative framework for the NMR analysis of Fmoc-Dap(HCl) and a key derivative, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). We will move beyond a simple recitation of expected chemical shifts to explain the causality behind the spectral features, empowering you to interpret your own data with confidence. While fully assigned, publicly available spectra for Fmoc-Dap(HCl) are not widespread, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust, predictive model for characterization.
Core Principles: What Makes Fmoc-Dap Derivatives Spectroscopically Unique?
The key to understanding the NMR spectra of Fmoc-Dap(HCl) and its derivatives lies in recognizing the electronic influence of the β-amino group (the amine on the side chain).
-
Fmoc-Dap(HCl): In its hydrochloride salt form, the β-amino group is protonated (-NH3+). This positively charged, electron-withdrawing group significantly influences the chemical environment of the adjacent protons and carbons (Cβ and Hβ), typically resulting in a downfield shift compared to a neutral analogue.
-
Fmoc-Dap(Boc)-OH: The introduction of the tert-butoxycarbonyl (Boc) protecting group on the β-amine neutralizes the charge and introduces a bulky, sterically hindering substituent. This leads to predictable upfield shifts for the adjacent Cβ and Hβ signals compared to the HCl salt and introduces characteristic signals for the Boc group itself.
This fundamental difference is the cornerstone of our comparative analysis.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to yield high-quality, reproducible NMR data for Fmoc-protected amino acids. The logic behind each step is crucial for ensuring data integrity.
Diagram of the NMR Characterization Workflow
Caption: Standard workflow for NMR analysis of Fmoc-amino acids.
Step-by-Step Methodology
-
Sample Preparation (The Trustworthiness Pillar):
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its polarity effectively dissolves the HCl salt and the Boc-protected derivative, and its residual proton peak does not obscure key signals. For less polar derivatives, deuterated chloroform (CDCl₃) can be used. The choice of solvent can slightly alter chemical shifts due to solvent-solute interactions.[1]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is sufficient. For ¹³C NMR, which is inherently less sensitive, aim for 10-20 mg/mL.[2][3]
-
Procedure:
-
Weigh the desired amount of the Fmoc-Dap derivative directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be required for less soluble compounds.
-
Using a glass Pasteur pipette, transfer the solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). Avoid introducing solid particulates, which will degrade spectral quality.[3]
-
-
-
Data Acquisition (The Expertise Pillar):
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for achieving good signal dispersion, especially in the crowded aromatic region of the Fmoc group.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of the structure and purity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.
-
-
2D Spectra (The Key to Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4][5] It is essential for tracing the connectivity from the α-proton to the β-protons in the Dap side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[4][5][6] It is the most reliable way to assign the carbon signals based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][5] It is critical for confirming assignments by, for example, correlating the α-proton to the carbonyl carbon of the carboxylic acid and the Fmoc protecting group.
-
-
Comparative Spectral Analysis: Fmoc-Dap(HCl) vs. Fmoc-Dap(Boc)-OH
The following tables provide the expected ¹H and ¹³C NMR chemical shift data for the two compounds in DMSO-d₆. These predictions are based on the fundamental principles discussed and data from analogous structures.
Table 1: Expected ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Fmoc-Dap(HCl) (Predicted δ, ppm) | Fmoc-Dap(Boc)-OH (Predicted δ, ppm) | Multiplicity | Expected J (Hz) | Rationale for Difference |
| Fmoc Aromatic | 7.90 - 7.30 | 7.90 - 7.30 | m | - | The electronic environment of the Fmoc group is largely unaffected by the side-chain modification. |
| Fmoc CH/CH₂ | 4.40 - 4.20 | 4.40 - 4.20 | m | ~7 | The aliphatic portion of the Fmoc group is also distant from the side-chain amine. |
| α-H | ~4.10 | ~4.00 | m | - | Minor upfield shift due to the removal of the electron-withdrawing -NH3+ group. |
| β-H₂ | ~3.40 - 3.20 | ~3.10 - 2.90 | m | - | Significant upfield shift. The protonated amine in the HCl salt is strongly deshielding. The neutral, Boc-protected amine has a much weaker effect. |
| NH (Amide) | ~8.30 | ~7.80 | d | ~8 | The overall electronic environment changes, affecting the amide proton. |
| NH₂/NH₃⁺ (Side Chain) | ~8.50 (broad) | ~6.80 (broad t) | br s / br t | - | The protonated amine signal is expected further downfield and may exchange with water. The Boc-NH signal is a broad triplet due to coupling with the adjacent CH₂. |
| Boc (CH₃)₉ | N/A | ~1.38 | s | - | Diagnostic singlet signal for the nine equivalent protons of the tert-butyl group. |
| COOH | ~12.8 (broad) | ~12.7 (broad) | br s | - | Carboxylic acid protons are typically broad and far downfield. |
Table 2: Expected ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Fmoc-Dap(HCl) (Predicted δ, ppm) | Fmoc-Dap(Boc)-OH (Predicted δ, ppm) | DEPT-135 Signal | Rationale for Difference |
| C=O (Carboxyl) | ~172 | ~173 | None | Minimal change expected. |
| C=O (Fmoc) | ~156 | ~156 | None | Unaffected by side-chain modification. |
| Fmoc Aromatic | 144 - 120 | 144 - 120 | CH | Unaffected by side-chain modification. |
| Fmoc CH | ~66 | ~66 | CH | Unaffected by side-chain modification. |
| α-C | ~54 | ~55 | CH | Minor shift; the primary electronic effect is at the β-position. |
| β-C | ~40 | ~42 | CH₂ | Notable shift. The electron-withdrawing -NH3+ group deshields the β-carbon in the HCl salt, shifting it downfield relative to the Boc-protected version. |
| Fmoc CH₂ | ~47 | ~47 | CH₂ | Unaffected by side-chain modification. |
| Boc C=O | N/A | ~155 | None | Diagnostic carbonyl signal of the Boc group. |
| Boc C(CH₃)₃ | N/A | ~78 | None | Diagnostic quaternary carbon of the Boc group. |
| Boc (CH₃)₃ | N/A | ~28 | CH₃ | Diagnostic methyl carbon signal of the Boc group. |
Advanced Analysis with 2D NMR: A Practical Example
Let's walk through how to use 2D NMR to confirm the structure of Fmoc-Dap(Boc)-OH .
Diagram of 2D NMR Correlation Logic
Caption: Key 2D NMR correlations for structural assignment.
-
Start with COSY:
-
Locate the amide proton (NH) signal around 7.8 ppm. It will show a cross-peak to the α-H.
-
Follow the cross-peak from the α-H (~4.0 ppm). It will correlate to the two β-protons (~3.0 ppm), confirming their adjacency.
-
The β-protons will, in turn, show a correlation to the Boc-NH proton (~6.8 ppm). This definitively establishes the H-N-Cα-Cβ-N-H spin system.
-
-
Assign Carbons with HSQC:
-
Find the signal for the α-H on the proton axis. The cross-peak in the HSQC spectrum will directly identify the α-C on the carbon axis (~55 ppm).
-
Similarly, the β-H₂ signal will have a cross-peak to the β-C (~42 ppm).
-
-
Confirm the Skeleton with HMBC:
-
The α-H is the most valuable proton for HMBC. It should show cross-peaks to:
-
The carboxyl C=O (~173 ppm, a 2-bond correlation).
-
The Fmoc carbonyl C=O (~156 ppm, a 3-bond correlation).
-
The β-C (~42 ppm, a 2-bond correlation).
-
-
The β-H₂ protons should show correlations to:
-
The α-C (~55 ppm, a 2-bond correlation).
-
The Boc carbonyl C=O (~155 ppm, a 3-bond correlation). This is a crucial correlation that confirms the location of the Boc group on the side-chain amine.
-
-
Conclusion and Best Practices
The NMR characterization of Fmoc-Dap(HCl) and its derivatives is a clear-cut process when approached systematically. The primary spectral differences are driven by the electronic nature of the β-amino side chain. The protonated amine in Fmoc-Dap(HCl) acts as an electron-withdrawing group, causing a downfield shift in the adjacent β-proton and β-carbon signals. Conversely, the neutral, bulky Boc group in Fmoc-Dap(Boc)-OH results in a comparative upfield shift and introduces its own set of unique, easily identifiable signals.
By employing a comprehensive suite of 1D and 2D NMR experiments and understanding the underlying chemical principles, researchers can unambiguously confirm the identity and purity of these valuable synthetic building blocks, ensuring the integrity of their subsequent peptide synthesis and drug discovery efforts.
References
-
Giraud, M., et al. (2010). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. [Link]
-
Aapptec Peptides. (2025). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
-
ScienceOpen. (2017). Supporting Information for: A general solid phase methodology for the synthesis of 2,5-diketopiperazines. [Link]
-
NMR-Bio. (2025). NMR sample preparation guidelines. [Link]
-
Iowa State University Chemical Instrumentation Facility. (2025). NMR Sample Preparation. [Link]
-
Aapptec Peptides. (2025). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. [Link]
-
University of Queensland. (2025). NMR Sample Preparation Guidelines. [Link]
-
The Royal Society of Chemistry. (2008). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
San Diego State University NMR Facility. (2025). Common 2D (COSY, HSQC, HMBC). [Link]
-
Giske, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. 210767-37-6 Cas No. | Fmoc-DAP.HCl | Apollo [store.apolloscientific.co.uk]
- 4. raybiotech.com [raybiotech.com]
- 5. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. keyorganics.net [keyorganics.net]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthetic Peptides with Fmoc-dap(HCl)
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of synthetic peptides is vast, offering high specificity and efficacy. However, the complexity of their synthesis, particularly those incorporating non-canonical amino acids like Fmoc-dap(HCl) (Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride), presents significant challenges in ensuring their purity. Impurities, which can arise from various stages of synthesis and purification, can impact a peptide's safety, efficacy, and stability.[1][2] This guide provides an in-depth, comparative analysis of the critical analytical techniques for assessing the purity of these specialized synthetic peptides.
The inclusion of Fmoc-dap(HCl), a diamino acid derivative, introduces unique considerations for purity analysis.[3][4] The additional primary amine on the side chain can influence the peptide's overall charge, hydrophobicity, and potential for side reactions, necessitating a multi-faceted and orthogonal approach to quality control.[5]
The Cornerstone of Peptide Purity: A Multi-Orthogonal Approach
No single analytical method can provide a complete picture of a synthetic peptide's purity. A robust assessment relies on the integration of orthogonal techniques, each providing a different piece of the puzzle.[5][6] For peptides containing Fmoc-dap(HCl), this is especially critical to identify and quantify a wide range of potential impurities, including:
-
Process-Related Impurities: Truncated sequences, deletion sequences, and by-products from incomplete deprotection or side reactions.[7]
-
Product-Related Impurities: Isomers, degradation products (e.g., oxidation, deamidation), and aggregation.[6][7]
-
Chiral Impurities: The presence of D-isomers, which can be introduced from starting materials or arise during synthesis.[8]
The primary analytical triumvirate for comprehensive peptide purity assessment consists of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) is the principal method for determining the purity of synthetic peptides.[9][10] It separates the target peptide from its impurities based on differences in hydrophobicity.
Causality Behind Experimental Choices in RP-HPLC
-
Column Chemistry: C18 columns are the standard for peptide analysis due to their broad applicability.[9][11] However, for peptides with unique characteristics, such as those containing the relatively polar dap(HCl) residue, alternative chemistries like C8 or Phenyl-Hexyl may offer different selectivity and improved resolution of certain impurities.[12] The choice of superficially porous particles (SPP) over fully porous particles can lead to higher efficiency and narrower peaks.[12]
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape and resolution for cationic peptides.[9][13] However, TFA can cause ion suppression in subsequent mass spectrometry analysis.[14] Formic acid (FA) is a volatile alternative that is more compatible with MS but may result in broader peaks.[14][15] The presence of the hydrochloride counter-ion with dap also needs to be considered, as it can influence the overall ionic strength and interactions with the stationary phase.[16][17]
-
Detection Wavelength: UV detection at 210-230 nm is standard for quantifying peptide bonds.[7][9] This range provides a universal detection method for all peptide-related species.
Experimental Protocol: RP-HPLC for Fmoc-dap(HCl) Peptide Purity
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% TFA).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[11]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[11]
-
Gradient: A shallow gradient is often optimal for peptide separations. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40°C to improve peak shape.[18]
-
Detection: UV at 215 nm.[9]
-
Data Analysis: Integrate the peak areas of the main peptide and all impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
II. Mass Spectrometry (MS): Unveiling Molecular Identity and Impurity Structures
Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[19][20] When coupled with HPLC (LC-MS), it provides mass information for each separated peak, enabling the characterization of process-related and degradation impurities.[6][21]
The Power of Orthogonality: LC-MS in Impurity Profiling
LC-MS combines the separation power of HPLC with the mass-resolving capability of MS. This allows for the confident identification of impurities that may co-elute with the main peak or be present at very low levels.[6][21] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of impurities, aiding in their structural elucidation.[21][22]
Experimental Protocol: LC-MS for Fmoc-dap(HCl) Peptide Impurity Identification
-
Chromatography: Utilize an HPLC method similar to the one described above, but consider using a mobile phase additive compatible with MS, such as 0.1% formic acid.[14]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of eluting species and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.[23]
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to assign molecular weights to impurities. Use MS/MS data to sequence impurities and identify modifications.
III. Amino Acid Analysis (AAA): The Gold Standard for Quantification
Amino Acid Analysis is a quantitative technique that determines the amino acid composition of a peptide.[][25] It is crucial for confirming the peptide's identity and for determining the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.[9][19]
Why AAA is a Self-Validating System for Peptide Content
By hydrolyzing the peptide into its constituent amino acids and quantifying them, AAA provides an absolute measure of the peptide amount.[25] This is in contrast to HPLC, which provides a relative purity value. The ratio of the amino acids should match the theoretical composition of the peptide sequence, providing an internal validation of the result. For peptides containing dap, a dedicated standard for this amino acid is required for accurate quantification.
Experimental Protocol: Amino Acid Analysis of Fmoc-dap(HCl) Peptides
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized to make them detectable, often with a fluorescent tag like AccQ•Tag™.
-
Separation: The derivatized amino acids are separated by reversed-phase HPLC.[19]
-
Detection: Fluorescence detection is commonly used for high sensitivity.[26]
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[19] The net peptide content is then calculated based on the total weight of the amino acids and the initial sample weight.[19]
Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity.[9] | Relative purity, retention time. | High resolution, robust, widely available. | Does not provide molecular weight information, relative quantification. |
| LC-MS | Separation by HPLC followed by mass analysis.[6] | Molecular weight of peptide and impurities, structural information of impurities.[20] | Confirms identity, characterizes unknown impurities. | Can be less quantitative than HPLC-UV, ion suppression effects.[14] |
| AAA | Hydrolysis of peptide and quantification of amino acids.[] | Absolute peptide content (net peptide content), amino acid composition.[9] | Gold standard for quantification, confirms amino acid ratios. | Destructive to the sample, can be time-consuming. |
| Chiral Analysis | Separation of enantiomers.[8] | Enantiomeric purity. | Essential for ensuring correct stereochemistry. | Requires specialized columns and methods. |
Visualizing the Workflow: A Unified Approach to Purity Assessment
The following diagram illustrates the integrated workflow for the comprehensive purity assessment of a synthetic peptide containing Fmoc-dap(HCl).
References
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. almacgroup.com [almacgroup.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 13. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] The Role of Counter-Ions in Peptides—An Overview | Semantic Scholar [semanticscholar.org]
- 17. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biovera.com.au [biovera.com.au]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. waters.com [waters.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 25. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 26. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
A Senior Application Scientist's Guide to Validating Dapiprazole Incorporation in Peptides
<_
Introduction: The Significance of Diaminopropionic Acid (Dap) in Peptide Therapeutics
Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a cornerstone in modern peptide drug development. Its unique properties, including the ability to introduce a positive charge and alter the peptide backbone, make it a valuable tool for enhancing the therapeutic potential of peptides. Dap's incorporation can influence a peptide's structure, stability, and interaction with biological targets.[1][2] For instance, the presence of Dap can confer pH sensitivity to peptides, a desirable trait for targeted drug delivery systems that respond to the acidic environment of endosomes.[3] Therefore, rigorous analytical validation of Dap incorporation is not merely a quality control step but a critical component of ensuring the efficacy and safety of novel peptide-based therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the successful incorporation of Dap into synthetic peptides. We will delve into the principles, strengths, and limitations of each method, supported by experimental insights and protocols, to empower researchers in making informed decisions for their specific analytical needs.
The Analytical Arsenal: A Comparative Overview
The successful validation of Dap incorporation requires a multi-pronged approach, often employing a combination of techniques to build a comprehensive and trustworthy data package. The choice of analytical methods depends on several factors, including the complexity of the peptide, the desired level of structural detail, and the available instrumentation. Here, we compare the most powerful and widely used techniques: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Ideal For |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, speed, and accuracy in mass determination. Can identify post-translational modifications.[4][5] | Does not directly provide sequence information without fragmentation (MS/MS). Can be challenging to differentiate isobaric residues. | Rapidly confirming the correct molecular weight of the Dap-containing peptide. High-throughput screening. |
| Edman Degradation | Sequentially removes and identifies N-terminal amino acids.[6][7][8] | Provides direct sequence information.[8] Well-established and reliable method. | Limited to peptides of up to 50-60 residues.[7] Will not work if the N-terminus is chemically modified.[7] | Unambiguously determining the position of Dap within the peptide sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9][10][11] | Provides comprehensive 3D structural information in solution.[10][12] Can characterize peptide dynamics and folding.[11][13] | Lower sensitivity compared to MS. Requires larger sample amounts. Data analysis can be complex. | Detailed structural characterization of Dap-containing peptides, including their conformation and dynamics. |
Deep Dive into Analytical Methodologies
Mass Spectrometry: The First Line of Verification
Mass spectrometry (MS) is an indispensable tool for the initial confirmation of Dap incorporation.[4] Its primary role is to verify that the synthesized peptide possesses the expected molecular weight, which will be altered by the presence of Dap.
Workflow for MS Analysis of Dap-Peptides
Sources
- 1. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dansyl-Edman Method for Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. ehu.eus [ehu.eus]
- 9. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis
Introduction: The Unique Challenge of Incorporating Diaminopropionic Acid
In the field of peptide synthesis, the incorporation of non-standard amino acids is a frequent necessity for developing novel therapeutics, probes, and biomaterials. L-α,β-diaminopropionic acid (Dap) is one such building block, prized for its ability to introduce a primary amine into the peptide backbone, offering a site for conjugation, cyclization, or modulation of peptide structure. The most common derivative used in solid-phase peptide synthesis (SPPS) is N-α-Fmoc-N-β-Boc-L-Dap-OH, where the side-chain is protected.
However, when the desired peptide requires a free side-chain amine post-synthesis, researchers often turn to Fmoc-L-Dap(HCl)-OH . This derivative presents a unique and often underestimated challenge. The side-chain amine is present as a hydrochloride salt, which complicates the standard coupling protocol. The selection of a coupling reagent is therefore not merely a question of efficiency, but a delicate balancing act to ensure complete acylation at the N-terminus while preventing deleterious side reactions at the side-chain.
This guide provides an in-depth comparison of common coupling reagents for the incorporation of Fmoc-Dap(HCl), grounded in mechanistic principles and practical, field-proven protocols.
The Core Problem: Stoichiometry of Base and Side-Chain Reactivity
The crux of the challenge with Fmoc-Dap(HCl) lies in the presence of the side-chain ammonium salt (-NH₃⁺Cl⁻). During a standard Fmoc-SPPS coupling step, the primary nucleophile is the deprotected N-terminal α-amine of the growing peptide chain on the resin. The incoming Fmoc-amino acid is activated by the coupling reagent in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
With Fmoc-Dap(HCl), the base has two critical roles:
-
Neutralize the Side-Chain: One equivalent of base is consumed to neutralize the hydrochloride salt, converting the side-chain ammonium to a free primary amine (-NH₂).
-
Facilitate Carboxyl Activation: Additional equivalents (typically two) are required to facilitate the activation of the Fmoc-Dap(HCl) carboxylic acid and the subsequent coupling reaction.[1]
An incorrect amount of base can lead to two opposing failures:
-
Insufficient Base: The coupling reaction will be sluggish or incomplete, as the base will be consumed neutralizing the side-chain, leaving little to promote the reaction.
-
Excessive Base: This is the greater danger. An excess of base can deprotonate the newly-formed free amine on the Dap side-chain, rendering it nucleophilic. This nucleophilic side-chain can then attack another activated Fmoc-Dap(HCl) molecule, leading to irreversible chain branching and peptide truncation .
Therefore, the performance of a coupling reagent is intrinsically linked to its reactivity profile and the precision of the reaction conditions.
An Overview of Coupling Reagent Classes and Mechanisms
Peptide coupling reagents are broadly categorized into three main classes, each with a distinct mechanism of activating the carboxylic acid of the incoming amino acid.
Aminium/Uronium Salts
Examples include HATU and HBTU . These reagents react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (e.g., an OAt-ester for HATU).[2][3] These are among the most efficient and fastest coupling reagents available.[4] A potential side reaction with this class is guanidinylation of the N-terminal amine if the coupling reagent is used in excess and not properly pre-activated with the carboxylic acid.[5]
Phosphonium Salts
The most common example is PyBOP . Similar to aminium salts, phosphonium reagents generate highly reactive active esters. PyBOP is known for its high coupling efficiency and rapid reaction times, with the advantage of producing byproducts that are generally considered less hazardous than those from its predecessor, BOP.[2]
Carbodiimides
This class includes DIC (diisopropylcarbodiimide) and DCC (dicyclohexylcarbodiimide). Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly susceptible to racemization.[1] To mitigate this, an additive like HOBt (1-hydroxybenzotriazole) is almost always used. HOBt traps the reactive intermediate to form a less reactive but more stable HOBt-ester, which then couples to the amine with minimal racemization.[2][6]
Experimental Workflow: The SPPS Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based SPPS. The protocols described later in this guide focus specifically on the "Activation & Coupling" phase.
Caption: General workflow of a single amino acid coupling cycle in Fmoc-SPPS.
Performance Comparison of Coupling Reagents for Fmoc-Dap(HCl)
The choice of reagent has a direct impact on yield, purity, and the risk of side reactions. The following table summarizes the expected performance of four common reagents for this specific application.
| Feature | HATU | HBTU | DIC/HOBt | PyBOP |
| Reagent Class | Aminium Salt | Aminium Salt | Carbodiimide | Phosphonium Salt |
| Coupling Efficiency | Very High (>99%) | High (98-99.5%) | Good (95-98%) | High (98-99%) |
| Reaction Time | Very Fast (15-30 min) | Fast (20-45 min) | Slow (60-120 min) | Fast (20-45 min) |
| Racemization Risk | Very Low[2] | Low to Moderate | Low[1] | Low |
| Side-Chain Acylation Risk | Moderate to High: Its extreme reactivity can lead to branching if base stoichiometry is not precise. | Moderate: Highly efficient, still requires careful control of base. | Low: The formation of the more stable HOBt-ester provides a kinetic buffer, reducing the risk of side-chain reaction. | Moderate: Similar reactivity profile to HBTU. |
| Key Consideration | Ideal for speed and difficult couplings, but demands meticulous control over base equivalents. | A robust workhorse, but offers little advantage over HATU for this specific challenge. | The safest choice for minimizing side-chain reactivity and racemization, at the cost of speed. | A reliable alternative to aminium salts with a good balance of reactivity and safety.[2] |
Recommended Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis. All steps should be performed in a dedicated peptide synthesis vessel with agitation.
Monitoring the Reaction: The Kaiser Test
The Kaiser test is used to detect free primary amines on the resin.
-
Positive Result (Blue Beads): Incomplete coupling. The coupling step should be repeated.
-
Negative Result (Yellow/Colorless Beads): Complete coupling. Proceed to the next deprotection step.
Protocol 1: High-Reactivity Coupling with HATU
This protocol prioritizes speed and efficiency but requires careful execution to avoid side reactions.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-L-Dap(HCl)-OH (118.6 mg, 0.3 mmol, 3 eq.)
-
HATU (111.8 mg, 0.29 mmol, 2.9 eq.)[7]
-
DIPEA (157 µL, 0.9 mmol, 9 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Dap(HCl)-OH and HATU in 2 mL of DMF.
-
Base Addition & Pre-activation: Add the DIPEA to the activation solution. The stoichiometry here is critical: 3 equivalents are for neutralizing the side-chain HCl, and 6 equivalents are for the coupling reaction itself.[7] Agitate for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the entire activation solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 30 minutes.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL) to remove all excess reagents and byproducts.
Causality Note: Using slightly less than a full equivalent of HATU relative to the amino acid ensures that all of the highly reactive coupling reagent is consumed in activating the intended carboxyl group, minimizing its potential to participate in side reactions. The 9 equivalents of DIPEA are calculated to neutralize the Dap side-chain (3 eq.) and provide the standard 2:1 base-to-amino-acid ratio for the coupling itself (6 eq.).
Protocol 2: High-Safety Coupling with DIC/HOBt
This protocol is the recommended starting point for sensitive sequences, as it minimizes the risk of both racemization and side-chain acylation.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-L-Dap(HCl)-OH (118.6 mg, 0.3 mmol, 3 eq.)
-
HOBt (46 mg, 0.3 mmol, 3 eq.)
-
DIC (47 µL, 0.3 mmol, 3 eq.)
-
DIPEA (52 µL, 0.3 mmol, 3 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: As in Protocol 1, ensure the resin is deprotected and washed.
-
Solution Preparation: In a separate vial, dissolve Fmoc-L-Dap(HCl)-OH and HOBt in 2 mL of DMF.
-
Neutralization: Add the 3 equivalents of DIPEA to this solution and mix. This amount of base is solely to neutralize the side-chain hydrochloride salt.
-
Activation: Add the DIC to the solution. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated solution to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1.5 to 2 hours.
-
Monitoring & Washing: Perform a Kaiser test to confirm completion, then wash the resin as described in Protocol 1.
Causality Note: In this method, the base is added only to neutralize the side-chain. The carbodiimide-mediated coupling with HOBt does not require a large excess of tertiary base, which inherently makes the reaction environment less prone to base-catalyzed side reactions.[1] The slower reaction kinetics allow for greater selectivity for the N-terminal amine over the less-nucleophilic (and transiently available) side-chain amine.
Conclusion and Recommendations
The successful incorporation of Fmoc-Dap(HCl) is less dependent on the raw power of the coupling reagent and more on the careful control of the reaction environment, specifically the base stoichiometry.
-
For maximum safety, highest purity, and sequences prone to racemization , the DIC/HOBt method is strongly recommended. Its slower, more controlled activation mechanism provides the best safeguard against side-chain acylation.
-
For rapid synthesis or known "difficult" couplings where speed is paramount, HATU is a superior choice.[3] However, it must be used with a precise understanding and calculation of base equivalents to avoid the significant risk of producing branched peptide impurities.
Ultimately, the choice of reagent should be guided by the specific goals of the synthesis. For novel or valuable peptides, a preliminary test coupling with DIC/HOBt is a prudent investment to establish a reliable baseline before attempting optimization with more reactive and aggressive reagents.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Prasad, K. V., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
- Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
- Collins, J. M., et al. (2014). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Orthogonal Protection Schemes Involving Fmoc-Dap Derivatives
Introduction: The Versatility of Diaminopropionic Acid in Peptide Synthesis
In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic and research peptide design. L-2,3-Diaminopropionic acid (Dap), with its side-chain primary amine, offers a unique chemical handle for introducing structural diversity.[1] This functionality is invaluable for creating branched peptides, performing site-specific conjugations (e.g., with imaging agents or cytotoxic payloads), and, most notably, for synthesizing cyclic peptides through on-resin lactam bridge formation.[2][3]
However, the presence of two primary amines—the α-amine and the β-amine—necessitates a sophisticated and robust protection strategy to prevent unwanted side reactions like chain branching during solid-phase peptide synthesis (SPPS). This is where the principle of orthogonal protection becomes paramount.[4][5] In the context of the widely adopted Fmoc/tBu chemistry, the α-amine is temporarily protected by the base-labile Fmoc group. Consequently, the β-amino side chain of Dap requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be selectively cleaved under different, non-interfering conditions.[6]
This guide provides an in-depth comparison of the most common orthogonal protection schemes for the Dap side chain, focusing on Fmoc-Dap(PG)-OH building blocks. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic goals. The hydrochloride salt form, often denoted as Fmoc-Dap(HCl), is a common commercial presentation that enhances the stability and handling of the unprotected building block, but for synthetic applications, a side-chain protected derivative is essential.[7]
Core Principle: The Orthogonal Protection Strategy
Orthogonality in SPPS refers to the use of multiple classes of protecting groups that can be removed by different chemical mechanisms.[5] This allows for the selective deprotection of one functional group while all others remain intact. For an Fmoc-Dap(PG)-OH building block in Fmoc-SPPS, the system relies on at least three orthogonal cleavage conditions:
-
Base-Labile (Fmoc group): Removed by piperidine for N-terminal chain elongation.[8]
-
Side-Chain Specific (PG group): Removed by a unique mechanism (e.g., mild acid, metal catalyst, hydrazine).
-
Strongly Acid-Labile (Resin linker & other PGs): Removed during the final cleavage from the solid support (e.g., with 95% TFA).[6]
This multi-layered protection is the key to achieving site-specific modifications on the solid support.
Caption: Orthogonal workflow in Fmoc-SPPS for Dap side-chain modification.
Comparative Analysis of Common Dap Side-Chain Protecting Groups
The choice of the side-chain protecting group (PG) is critical and dictates the synthetic strategy. Below, we compare the most prevalent options.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica [cymitquimica.com]
- 8. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Fmoc-Dap(HCl) in Medicinal Chemistry: A Comparative Review
Welcome to a comprehensive technical guide on the applications of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride, or Fmoc-Dap(HCl), in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block. We will move beyond simple catalog descriptions to provide a deep, comparative analysis grounded in experimental logic and field-proven insights.
Introduction: The Strategic Importance of Diaminopropionic Acid (Dap)
In the landscape of peptide and conjugate chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. L-2,3-diaminopropionic acid (Dap) stands out due to its simple structure, which is essentially an alanine residue with an additional primary amine at the β-carbon. This β-amino group provides a powerful and sterically accessible nucleophilic handle, distinct from the α-amino group involved in peptide bond formation.
Fmoc-Dap(HCl) is a commercially available form of this building block, where the α-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the β-amine is present as a hydrochloride salt.[1][2][3] This salt form generally enhances the compound's stability and solubility in handling.[1] The true utility of Dap in medicinal chemistry, however, is realized through strategic orthogonal protection, which allows for the selective modification of its side chain. This guide will compare the direct, and often challenging, use of Fmoc-Dap(HCl) against more robust orthogonally protected alternatives, providing a clear rationale for experimental design.
Core Application: Peptide Synthesis and Side-Chain Functionalization
The primary application of Fmoc-Dap derivatives is in Solid-Phase Peptide Synthesis (SPPS). The bifunctional nature of Dap necessitates a careful protection strategy to prevent unwanted side reactions, such as the formation of branched peptides at undesired positions.[4]
A Tale of Two Building Blocks: Fmoc-Dap(HCl) vs. Fmoc-Dap(Boc)-OH
While Fmoc-Dap(HCl) is available, the most widely used and versatile derivative for SPPS is Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) .[5][6] The tert-butyloxycarbonyl (Boc) group on the side chain is acid-labile, making it orthogonal to the base-labile Fmoc group on the α-amine.[] This orthogonal scheme is the key to synthetic control.
Let's compare these two building blocks:
| Feature | Fmoc-Dap(HCl) | Fmoc-Dap(Boc)-OH | Rationale & Field Insights |
| Structure | α-amine: Fmoc protectedβ-amine: Protonated (HCl salt) | α-amine: Fmoc protectedβ-amine: Boc protected | The Boc group on the β-amine of Fmoc-Dap(Boc)-OH prevents its participation in unintended coupling reactions during chain elongation.[4] The free (protonated) β-amine of Fmoc-Dap(HCl) would require in-situ neutralization and risks side reactions. |
| Protection Scheme | Non-orthogonal in standard Fmoc-SPPS | Fully Orthogonal | The Fmoc/Boc combination allows for selective deprotection. The Nα-Fmoc group is removed at each cycle with a base (e.g., piperidine), while the Nβ-Boc group remains stable until a desired stage for modification or final cleavage with acid (e.g., TFA).[4][] |
| Primary Use Case | Limited; potentially for specific, immediate on-resin modifications where side-reaction risk is managed. | Versatile incorporation of a latent primary amine for branching, cyclization, or conjugation after chain assembly.[6][8] | Fmoc-Dap(Boc)-OH is the workhorse for creating complex peptide architectures. The stability of the Boc group ensures the integrity of the growing peptide chain. |
| Key Advantage | Simpler structure, potentially lower cost. | High degree of synthetic control and flexibility.[5] | The control offered by the Boc group far outweighs the apparent simplicity of the HCl salt form for most applications. |
| Key Disadvantage | High risk of side-chain acylation during subsequent coupling steps. Requires careful pH control. | Requires an additional deprotection step (acid treatment) to unmask the β-amine on-resin if modification is needed. | The extra step for Boc deprotection is a small price to pay for a clean, predictable synthesis. |
Experimental Workflow: Incorporating a Dap Residue for Side-Chain Conjugation
The following workflow illustrates the superior control achieved using Fmoc-Dap(Boc)-OH for the site-specific labeling of a peptide.
Caption: Orthogonal SPPS workflow for site-specific peptide labeling using Fmoc-Dap(Boc)-OH.
Comparison with Alternative Amino Acids for Side-Chain Amination
Dap provides the shortest possible side-chain amine. However, other amino acids are frequently used to introduce a primary amine at different positions, each offering unique structural properties.
| Building Block | Side-Chain Structure | Side-Chain Length (atoms to N) | Key Characteristics & Applications |
| Fmoc-Dap(Boc)-OH | -CH₂-NH-Boc | 1 | Shortest, most constrained linker. Useful for creating rigid structures or when minimal distance is required. |
| Fmoc-Dab(Boc)-OH (Diaminobutyric acid) | -(CH₂)₂-NH-Boc | 2 | Offers slightly more flexibility than Dap. Used in synthesis of cyclic peptides and peptidomimetics.[9] |
| Fmoc-Orn(Boc)-OH (Ornithine) | -(CH₂)₃-NH-Boc | 3 | A common building block for introducing lysine-like properties with one less methylene group. |
| Fmoc-Lys(Boc)-OH (Lysine) | -(CH₂)₄-NH-Boc | 4 | The canonical choice. Provides a long, flexible side chain, often used to mimic protein surfaces and for attaching large molecules with minimal steric hindrance. |
Expert Insight: The choice between Dap, Dab, Orn, and Lys is a critical design decision. A shorter linker like Dap can impose conformational constraints, which may be beneficial for receptor binding affinity. Conversely, a longer, more flexible linker like Lys can be advantageous for conjugating bulky payloads that require more spatial freedom.
Advanced Applications in Drug Conjugate Development
The β-amino group of Dap makes it an excellent anchor point for constructing drug-linker systems, most notably for Antibody-Drug Conjugates (ADCs).
Fmoc-Dap in ADC Linker Technology
ADCs utilize linkers to connect a potent cytotoxic payload to a monoclonal antibody.[10] Dap can be incorporated into peptide-based linkers that are designed to be cleaved by enzymes (e.g., cathepsins) inside the target cancer cell.
A derivative such as Fmoc-Dap(N3)-OH introduces an azide group on the side chain.[11] This is a powerful tool for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the highly efficient and specific attachment of a drug payload that bears a corresponding alkyne group.[11][12]
Caption: Role of a Dap derivative as a clickable handle within an ADC linker.
Comparison of Linker Strategies
| Linker Strategy | Example Chemistry | Role of Dap Derivative | Release Mechanism |
| Enzyme-Cleavable | Val-Cit-PABC | Can be part of the peptide sequence (e.g., replacing Ala or other small residues). | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B).[13][14] |
| Clickable Linker | Azide-PEG-Dap | Fmoc-Dap(N3) provides the azide handle for conjugation to an alkyne-modified drug. | Dependent on the primary linker type (e.g., could be part of a cleavable or non-cleavable system).[11] |
| Non-Cleavable | SMCC | Dap could be used to attach the SMCC linker to the peptide backbone. | Antibody degradation in the lysosome releases the drug with the linker and amino acid attached.[13] |
Detailed Experimental Protocol
This protocol provides a self-validating system for the manual incorporation of a Dap residue for subsequent modification, using the preferred Fmoc-Dap(Boc)-OH reagent.
Protocol: Incorporation of Fmoc-Dap(Boc)-OH into a Peptide Sequence via Manual SPPS
1. Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[15][16]
-
Solvents: Amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[15]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.[17][18]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[18]
-
Washing Solvents: DMF, DCM, Isopropanol.
2. Resin Preparation:
-
Place 0.1 mmol of resin in a fritted reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[15]
-
Drain the DMF.
3. SPPS Cycle (for each amino acid prior to Dap):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes.[15][18]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.
-
Kaiser Test (Trustworthiness Check): Take a few beads of resin and perform a Kaiser (ninhydrin) test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Kaiser Test (Trustworthiness Check): Perform a second Kaiser test. A negative result (yellow/clear beads) indicates successful and complete coupling. If the test is positive, recouple.
4. Incorporation of Fmoc-Dap(Boc)-OH:
-
Repeat the SPPS cycle steps (3.1 - 3.7) using Fmoc-Dap(Boc)-OH as the amino acid to be coupled.
5. Chain Elongation:
-
Continue with SPPS cycles for the remaining amino acids in your sequence.
6. On-Resin Side-Chain Deprotection (Optional):
-
After the final Nα-Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a solution of 30% Trifluoroacetic acid (TFA) in DCM for 30 minutes to selectively remove the Nβ-Boc group.
-
Wash thoroughly with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF to prepare for side-chain modification.
Conclusion and Future Outlook
Fmoc-Dap(HCl) and its orthogonally protected derivatives are indispensable tools in medicinal chemistry. While the HCl salt has limited direct applicability due to the risk of side reactions, the conceptual framework it represents—a short, versatile linker and branching point—is powerful. The true potential is unlocked through the use of the orthogonally protected Fmoc-Dap(Boc)-OH , which provides chemists with precise control over the synthesis of complex peptides, peptidomimetics, and sophisticated drug conjugates.
As drug development trends towards more complex and targeted therapeutics, the demand for specialized building blocks like Fmoc-Dap derivatives will continue to grow. Their ability to introduce precise modifications, create constrained architectures, and serve as anchors in ADC technology ensures their place at the forefront of peptide and protein engineering. Future innovations will likely focus on novel side-chain protecting groups for Dap and its integration into automated, high-throughput synthesis platforms, further expanding the synthetic chemist's toolbox.
References
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. - Benchchem.
- Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis - Benchchem.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing).
- The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
- Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid - Chem-Impex.
- Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid - Chem-Impex.
- Fmoc-Dap synthesis - ChemicalBook.
- Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids - Chemical Communications (RSC Publishing).
- Nα-Fmoc-D-2,3-diaminopropionic acid - Chem-Impex.
- TR-F620070 - fmoc-dap-hydrochloride | 210767-37-6.
- Nα -Fmoc-L-2,3-diaminopropionic acid hydrochloride - Chem-Impex.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica.
- Fmoc-DAP*HCl | CAS 210767-37-6 | SCBT.
- Fmoc-DAP-N3 - Chem-Impex.
- Fmoc-Dap-OH [181954-34-7] - Aapptec Peptides.
- α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs | Request PDF - ResearchGate.
- 210767-37-6 Cas No. | Fmoc-DAP.HCl - Apollo Scientific.
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec.
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC.
- Linkers for ADCs - NJ Bio, Inc.
- Drug-Linker Conjugates for ADC - MedchemExpress.com.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Antibody Drug Conjugates | DC Chemicals.
- Supporting Information Experimental Section Materials. Rink Amide MBHA resins and fluorenyl methoxycarbonyl (Fmoc).
- Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 - Sigma-Aldrich.
- DAP-HCl - GoldBio.
- Drug-Linker Conjugates for ADC - MedchemExpress.com.
- FAA1467.0025 Fmoc-L-Dap-OH*HCl – 25g - GenoChem World.
- Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 - Sigma-Aldrich.
- Fmoc-Dap(Dnp)-OH - Bachem Products.
- Application Notes and Protocols for Click Chemistry Reactions - Benchchem.
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Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-Dap(HCl) for Laboratory Professionals
For researchers at the forefront of peptide synthesis and drug development, the meticulous handling and disposal of chemical reagents are as crucial as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-Dap(HCl) (N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to foster a culture of safety and responsibility.
Understanding the Compound: A Dual-Hazard Profile
Fmoc-Dap(HCl) is an amino acid derivative widely used in solid-phase peptide synthesis. Its disposal requires careful consideration due to its composite nature, presenting hazards from both the Fmoc-protected amino acid and the hydrochloride salt.
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by a mild base, such as piperidine.[1][2] While Fmoc-protected amino acids themselves are not typically classified as highly hazardous, the waste streams generated during their use, particularly the deprotection solutions, are of concern.
-
Hydrochloric Acid (HCl): As a strong acid, hydrochloric acid is corrosive and can cause severe skin burns and eye damage.[3] Inhalation of its vapors may lead to respiratory irritation.[3] Therefore, the acidic nature of Fmoc-Dap(HCl) necessitates neutralization before disposal.
A thorough risk assessment begins with consulting the manufacturer-specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, and emergency procedures for any chemical.
The Cardinal Rule: Segregation of Waste Streams
Effective chemical waste management hinges on the principle of segregation. Mixing different waste streams can lead to dangerous reactions and complicates disposal. For Fmoc-Dap(HCl), the following segregation practice is mandatory.
| Waste Stream | Description | Recommended Container |
| Solid Fmoc-Dap(HCl) Waste | Unused, expired, or contaminated solid Fmoc-Dap(HCl). | Clearly labeled, sealed container compatible with acidic and organic compounds (e.g., high-density polyethylene - HDPE). |
| Liquid Waste from Synthesis | Solutions containing Fmoc-Dap(HCl), solvents (e.g., DMF, DCM), and other reagents from the peptide synthesis process. | Labeled, sealed, and chemically resistant solvent waste container. |
| Fmoc-Deprotection Waste | Solutions containing the cleaved Fmoc group, typically in a piperidine/DMF mixture. | A dedicated, labeled waste container for basic organic waste. |
| Contaminated Labware | Glassware, pipette tips, and other disposable equipment contaminated with Fmoc-Dap(HCl). | Puncture-resistant sharps container for sharp items; otherwise, a designated, labeled solid waste container. |
Step-by-Step Disposal Protocol for Fmoc-Dap(HCl)
The following protocols provide a detailed workflow for the safe disposal of Fmoc-Dap(HCl) and its associated waste.
Disposal of Solid Fmoc-Dap(HCl) Waste
Unused or expired solid Fmoc-Dap(HCl) must be treated as hazardous chemical waste.
Protocol:
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is often the best choice if it is in good condition.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Fmoc-Dap(HCl)," and the approximate quantity.
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Treatment and Disposal of Aqueous Solutions Containing Fmoc-Dap(HCl)
Aqueous solutions of Fmoc-Dap(HCl) must be neutralized before they can be considered for drain disposal, subject to local regulations.
Protocol:
-
Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water, with stirring. This helps to dissipate any heat generated.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic waste with constant stirring. Monitor the pH of the solution using a calibrated pH meter or pH strips. The reaction is complete when the fizzing stops and the pH is between 6.0 and 8.0.[4][5]
-
Disposal: Once neutralized, and if the solution contains no other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the drain with copious amounts of water.[4] Crucially, always verify this with your local wastewater authority and institutional guidelines. If drain disposal is not permitted, the neutralized solution should be collected as hazardous aqueous waste.
Caption: Workflow for the neutralization and disposal of aqueous Fmoc-Dap(HCl) solutions.
Managing Waste from Peptide Synthesis
The waste generated during solid-phase peptide synthesis (SPPS) using Fmoc-Dap(HCl) is a complex mixture and must be handled as hazardous waste.
-
Solvent Waste: The solvents used for washing and coupling steps (e.g., DMF, DCM) should be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used.
-
Deprotection Waste: The piperidine solution used for Fmoc deprotection is basic and contains the dibenzofulvene-piperidine adduct.[2] This should be collected in a separate, clearly labeled "Fmoc-Deprotection Waste" or "Basic Organic Waste" container.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to minimize exposure and environmental contamination.
For a small spill of solid Fmoc-Dap(HCl):
-
Isolate the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous solid waste.
For a small spill of a solution containing Fmoc-Dap(HCl):
-
Isolate and Ventilate: Restrict access and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect: Scoop the absorbent material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Sources
A Senior Application Scientist's Guide to Handling Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-dap-hcl)
As drug development professionals, our work with novel peptide building blocks like Fmoc-dap-hcl is fundamental to innovation. However, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, direct guidance for handling Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-dap-hcl). The protocols herein are designed not just as a list of steps, but as a self-validating system to ensure your safety and the quality of your results.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available, a conservative safety approach is warranted based on its chemical structure. Fmoc-dap-hcl is an Fmoc-protected amino acid and a hydrochloride salt. Therefore, it must be handled as a potential skin, eye, and respiratory irritant, with corrosive potential due to the hydrochloride component.[1][2][3][4][5]
Hazard Assessment & Core Properties
Fmoc-dap-hcl is a solid, typically a crystalline powder, used in solid-phase peptide synthesis.[6][7] The primary hazards stem from two sources:
-
Solid Particulate Inhalation: Fine powders can be easily aerosolized during handling, posing a respiratory risk.
-
Corrosive Nature: As a hydrochloride salt, it can cause irritation or burns upon contact with skin, eyes, and mucous membranes.[3][4][5][8]
| Property | Value | Source |
| CAS Number | 210767-37-6 | [9][10] |
| Molecular Formula | C₁₈H₂₀N₂O₂·HCl | [10] |
| Molecular Weight | 332.8 g/mol | [10] |
| Form | Solid, crystalline powder | [7][11] |
| Storage | 2-8°C, protect from light | [6][11] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The required level of protection varies by the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Required: Perform in a chemical fume hood. If not possible, an N95-rated respirator is mandatory.[2][6] |
| Dissolving & Solution Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Required: Perform in a chemical fume hood.[1][2] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges for acid gas and organic vapors.[2] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed waste containers. |
Causality Note: Why double-glove? When handling solid powders, the outer glove can become contaminated. Double-gloving allows for the safe removal of the outer glove without exposing your skin, significantly reducing the risk of cross-contamination.[12] Why goggles over safety glasses? Goggles provide a complete seal around the eyes, offering superior protection from fine dust and chemical splashes, a critical feature when handling potentially corrosive powders.[12]
Procedural Guide: Safe Handling Workflow
Adherence to a strict, logical workflow is paramount for safety and reproducibility. The following protocol outlines the essential steps for handling Fmoc-dap-hcl from preparation to cleanup.
Workflow Diagram: Safe Handling of Fmoc-dap-hcl
Caption: A logical workflow for handling Fmoc-dap-hcl, ensuring safety from preparation to cleanup.
Step-by-Step Protocol
-
Preparation :
-
Designate a work area inside a certified chemical fume hood. Ensure the area is clean and free of clutter.[2]
-
Assemble all necessary equipment: spatulas, weigh paper, vials, solvents, and labeled waste containers.
-
Don the appropriate PPE as specified in the table above: chemical splash goggles, a lab coat, and double nitrile gloves.[12]
-
-
Handling (inside fume hood) :
-
Carefully open the container of Fmoc-dap-hcl, avoiding any disturbance that could create airborne dust.
-
Use a clean spatula to weigh the desired amount of the solid onto anti-static weigh paper or into a weighing boat.
-
To dissolve, add the solid Fmoc-dap-hcl slowly to the solvent in your reaction vessel. Never add solvent directly to the bulk solid on the weigh paper.
-
-
Cleanup and Decontamination :
-
Once handling is complete, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and wipe clean.[2]
-
Dispose of any contaminated materials (weigh paper, pipette tips, outer gloves) in the designated solid hazardous waste container.[13]
-
Remove PPE in the correct order to prevent cross-contamination: remove the outer gloves, then the lab coat, then the inner gloves, and finally the goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency & Spill Response
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Flowchart
Caption: Decision-making flowchart for common laboratory incidents involving Fmoc-dap-hcl.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[1][3][4]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Small Spill (in a fume hood) : Alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area.
-
Large Spill : Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. All materials contaminated with Fmoc-dap-hcl must be treated as hazardous chemical waste.[13][14]
-
Solid Waste :
-
Includes : Unused or expired Fmoc-dap-hcl, contaminated gloves, weigh paper, and plasticware.
-
Procedure : Collect in a clearly labeled, sealed, and durable container. The label must read "Hazardous Waste" and list the chemical name "Fmoc-dap-hcl".[13]
-
-
Liquid Waste :
-
Includes : Solvents used to dissolve Fmoc-dap-hcl or reaction mixtures containing it.
-
Procedure : Collect in a compatible, leak-proof container with a secure cap. Do not mix with incompatible waste streams. The container must be labeled "Hazardous Waste" and list all chemical constituents with approximate percentages.[13]
-
-
Storage and Disposal :
By integrating these safety protocols into your daily operations, you build a foundation of trust in your procedures and data. This guide serves as a critical resource for maintaining a safe and efficient research environment.
References
-
Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Agilent. (2024, December 26). FMOC Reagent - Safety Data Sheet. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Redox Ltd. (2023, December 13). Safety Data Sheet Hydrochloric acid, >25%. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
Sources
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 7. CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica [cymitquimica.com]
- 8. redox.com [redox.com]
- 9. 210767-37-6 Cas No. | Fmoc-DAP.HCl | Apollo [store.apolloscientific.co.uk]
- 10. scbt.com [scbt.com]
- 11. goldbio.com [goldbio.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
